Protein Kinase C (19-31)
Beschreibung
BenchChem offers high-quality Protein Kinase C (19-31) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protein Kinase C (19-31) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYXRRDLXDCSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H118N26O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1543.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Protein Kinase C (19-31): A Technical Guide to a Key Modulator of Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a vast array of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis. The regulation of PKC activity is a tightly controlled process, with endogenous mechanisms in place to prevent aberrant signaling. One such critical mechanism is autoinhibition by a pseudosubstrate sequence. The synthetic peptide, Protein Kinase C (19-31), derived from the pseudosubstrate region of PKCα, serves as a powerful tool for investigating PKC function. This technical guide provides a comprehensive overview of PKC (19-31), detailing its dual role as a potent inhibitor and, in a modified form, a specific substrate. We present its mechanism of action, quantitative biochemical data, detailed experimental protocols for its application, and its place within the broader context of PKC signaling pathways.
Introduction: The Dual Nature of Protein Kinase C (19-31)
Protein Kinase C (PKC) is a family of enzymes that control the function of other proteins by phosphorylating serine and threonine amino acid residues.[1] The activity of PKC isozymes is intricately regulated. A key feature of this regulation is an N-terminal autoinhibitory pseudosubstrate domain.[2] This domain mimics a substrate but lacks a phosphorylatable residue, thus binding to the active site and keeping the enzyme in an inactive state.[2]
The peptide Protein Kinase C (19-31) corresponds to residues 19-31 of the pseudosubstrate region of PKCα.[3] This peptide is a valuable research tool with a dual functionality depending on its primary sequence:
-
PKC (19-31) as a Pseudosubstrate Inhibitor: The native peptide sequence, Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-OH (RFARKGALRQKNV-OH) , acts as a potent and specific competitive inhibitor of PKC.[2][4] It mimics the endogenous autoinhibitory mechanism by binding to the substrate-binding cavity of the kinase, thereby preventing the phosphorylation of true substrates.[2]
-
[Ser25]PKC (19-31) as a Substrate: A modified version of this peptide, where the alanine at position 25 is substituted with a serine residue ([Ser25]PKC (19-31)) , transforms the inhibitor into a high-affinity substrate.[1][3][5] This substrate form, with the sequence H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH (RFARKGSLRQKNV-OH) , is widely used in kinase assays to measure PKC activity.[1][6]
Mechanism of Action: Pseudosubstrate Inhibition
All PKC isoforms possess a regulatory domain at their N-terminus containing a pseudosubstrate sequence.[2] This sequence binds to the substrate-binding cavity within the catalytic domain, effectively blocking the access of true substrates and maintaining the enzyme in a quiescent state.[2] The activation of conventional and novel PKC isoforms by second messengers like diacylglycerol (DAG) and Ca²⁺ induces a conformational change that displaces the pseudosubstrate from the active site, thereby activating the kinase.[2]
The PKC (19-31) peptide leverages this natural regulatory mechanism. As a competitive inhibitor, it directly competes with cellular proteins and peptide substrates for binding to the catalytic site of PKC.[2]
Quantitative Data
The inhibitory potency of PKC (19-31) and the kinetic parameters of its substrate form are crucial for experimental design. The following tables summarize key quantitative data.
| Inhibitory Peptide: PKC (19-31) | |
| Parameter | Value |
| Sequence | RFARKGALRQKNV-OH |
| Molecular Weight | ~1542 g/mol [4] |
| IC₅₀ | 100 nM[2][4] |
| Substrate Peptide: [Ser25]PKC (19-31) | |
| Parameter | Value |
| Sequence | RFARKGSLRQKNV-OH[1] |
| Molecular Weight | ~1559.82 g/mol [1] |
| Kₘ | 0.2 - 0.3 µM[5][6][7] |
| Vₘₐₓ | 8 µmol/min/mg[8] |
Signaling Pathways
PKC isoforms are central components of signal transduction cascades initiated by the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of these receptors leads to the stimulation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, and both Ca²⁺ and DAG are crucial for the activation of conventional and novel PKC isoforms. The pseudosubstrate peptide PKC (19-31) acts by directly inhibiting the activated PKC enzyme.
Experimental Protocols
In Vitro PKC Activity Assay (Radiometric)
This protocol describes a method for measuring PKC activity using the [Ser25]PKC (19-31) substrate peptide and [γ-³²P]ATP.
Materials:
-
Purified active PKC enzyme or cell lysate
-
[Ser25]PKC (19-31) peptide substrate
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 5 mM CaCl₂)
-
[γ-³²P]ATP
-
Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG)
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the Kinase Assay Buffer, activators (PS and DAG), and the [Ser25]PKC (19-31) peptide substrate.
-
Initiate Reaction: Add the PKC enzyme source to the reaction mixture. Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes.
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PKC and PKN in heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (Ser25)-Protein Kinase C (19-31), [Ser25]-PKC (19-31) peptide [novoprolabs.com]
The Dual Role of Protein Kinase C (19-31): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide Protein Kinase C (19-31), a critical tool in cellular signaling research. Derived from the pseudosubstrate regulatory domain of Protein Kinase Cα (PKCα), this peptide and its analogue serve distinct, yet complementary, roles as a potent inhibitor and a specific substrate. Understanding their mechanisms of action is paramount for accurately dissecting PKC's function in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3]
Core Concepts: Pseudosubstrate Inhibition and Substrate Phosphorylation
The Protein Kinase C family of serine/threonine kinases is subject to tight regulation, primarily through an autoinhibitory pseudosubstrate domain.[1][4] This domain mimics a substrate but lacks a phosphorylatable residue, binding to the kinase's active site and maintaining it in an inactive state.[1][5] The synthetic peptide PKC (19-31) corresponds to this pseudosubstrate sequence (residues 19-31) and functions as a competitive inhibitor by occupying the substrate-binding cavity, thereby preventing the phosphorylation of endogenous target proteins.[1][2][6]
Conversely, a modified version, [Ser25] PKC (19-31) , where the alanine at position 25 is substituted with a serine, transforms the peptide into an effective substrate for PKC.[2] This analogue is widely used in kinase assays to quantify PKC activity and screen for potential modulators.[2][7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for both the inhibitory and substrate forms of the PKC (19-31) peptide, providing a basis for experimental design and data interpretation.
Table 1: Inhibitory Activity of PKC (19-31)
| Parameter | Value | Context/Assay |
| IC₅₀ | ~150 nM | In vitro PKCα/β inhibition |
| IC₅₀ | 100 nM | In vitro PKC inhibition |
| IC₅₀ | ~10 µM | Inhibition of MARCKS phosphorylation in honeybee brain |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of an inhibitor.[6]
Table 2: Kinetic Parameters for [Ser25] PKC (19-31) Substrate
| Parameter | Value | Description |
| Kₘ | 0.2 - 0.3 µM | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |
| Vₘₐₓ | 8 µmol min⁻¹ mg⁻¹ | Maximum initial velocity of the enzyme reaction. |
Signaling Pathway and Mechanism of Action
PKC isoforms are key mediators in signal transduction cascades initiated by the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1] This activation leads to the production of second messengers, primarily diacylglycerol (DAG) and intracellular calcium (Ca²⁺), which in turn activate conventional and novel PKC isoforms.[1][9][10]
The following diagram illustrates the canonical PKC signaling pathway and the mechanism of inhibition by the PKC (19-31) pseudosubstrate.
Experimental Protocols
Detailed methodologies are crucial for the reliable application of PKC (19-31) peptides in research. The following sections provide protocols for key experiments.
In Vitro PKC Activity Assay (Radioactive)
This assay directly measures the kinase activity of PKC by quantifying the incorporation of ³²P from [γ-³²P]ATP into a substrate. PKC (19-31) is used as a negative control to confirm that the observed phosphorylation is PKC-mediated.[3][11]
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., [Ser25] PKC (19-31) or MARCKS protein)
-
PKC activators (e.g., CaCl₂, diolein, phosphatidylserine)
-
PKC (19-31) inhibitor peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Stop solution (e.g., 50 mM EDTA)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Prepare reaction mixes on ice. For a 50 µL total reaction volume, combine the kinase buffer, PKC activators, and substrate.
-
In the experimental condition, add PKC (19-31) to a final concentration of 0.5-10 µM. A control reaction should be run in parallel without the inhibitor.[3]
-
Add the purified PKC enzyme to the reaction mixes.
-
Initiate the reaction by adding [γ-³²P]ATP (final concentration ~100 µM).[3]
-
Incubate the reaction at 30°C for 10-30 minutes. Optimal time should be determined empirically.[3]
-
Terminate the reaction by adding the stop solution.[3]
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
Western Blotting for PKC Substrate Phosphorylation
This protocol is designed to detect the phosphorylation of a specific PKC substrate within cells. PKC (19-31) can be introduced into cells (e.g., via microinjection) to confirm that the observed phosphorylation is dependent on PKC activity.[3]
Materials:
-
Cell culture reagents
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC (19-31) inhibitor
-
Cell lysis buffer
-
Protein assay reagents
-
SDS-PAGE and Western blotting equipment
-
Primary antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat a set of cells with the PKC (19-31) inhibitor for 30-60 minutes.
-
Stimulate the cells (with and without inhibitor) with a PKC activator for the appropriate time. Include an untreated control group.
-
Wash cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the phospho-specific primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and compare the levels of phosphorylation between the different treatment groups. A significant increase in phosphorylation upon activator treatment that is blocked by PKC (19-31) confirms PKC-mediated phosphorylation.[3]
Conclusion
The PKC (19-31) peptide, in both its inhibitory and substrate forms, provides an invaluable and highly specific toolset for the investigation of Protein Kinase C signaling.[3][6] The pseudosubstrate inhibitor allows for the direct attribution of cellular events to PKC activity, while the [Ser25] substrate analogue enables precise quantification of this activity. Proper application of these peptides, guided by the quantitative data and detailed protocols provided herein, is essential for advancing our understanding of the multifaceted roles of PKC in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-formyl-ctp.com [5-formyl-ctp.com]
- 8. mito-egfp-probe.com [mito-egfp-probe.com]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Protein kinase C - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Protein Kinase C (19-31) as a Pseudosubstrate Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Protein Kinase C (19-31) peptide, a widely utilized tool in cellular signaling research. Derived from the pseudosubstrate domain of PKCα, this peptide serves as a potent and specific inhibitor, enabling the precise dissection of PKC-mediated pathways.
Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis.[1] The activity of PKC is meticulously regulated, with one of the primary endogenous control mechanisms being an autoinhibitory pseudosubstrate domain.[1][2] The synthetic peptide corresponding to this region in PKCα, residues 19-31, effectively mimics this natural inhibition, making it an invaluable tool for researchers.[3][4]
Mechanism of Pseudosubstrate Inhibition
All PKC isoforms feature a regulatory N-terminal domain that contains a pseudosubstrate sequence.[1][5] This sequence resembles a true substrate but crucially lacks a phosphorylatable serine or threonine residue.[1][6] In its inactive state, the pseudosubstrate domain binds to the substrate-binding cavity within the catalytic domain, effectively blocking the access of actual substrates and maintaining the enzyme in a quiescent state.[1][2]
The activation of conventional (cPKC) and novel (nPKC) isoforms is triggered by second messengers such as diacylglycerol (DAG) and Ca²⁺.[2][6] This binding induces a conformational change that displaces the pseudosubstrate from the active site, thereby activating the kinase.[1] The PKC (19-31) peptide functions as a competitive inhibitor by mimicking this natural autoinhibitory mechanism, directly competing with substrates for binding to the catalytic site.[1][3]
Quantitative Inhibition Data
The inhibitory potency of PKC (19-31) and related pseudosubstrate peptides is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).[1] These values can differ based on the specific PKC isoform and the conditions of the assay.[1]
| Inhibitor/Pseudosubstrate | PKC Isoform(s) | IC50 / Ki | Context/Assay | Reference(s) |
| PKC (19-31) | Mixed PKC isoforms | IC50 ≈ 100 nM | In vitro PKC inhibition | [4][7] |
| PKC (19-31) | Not Specified | IC50 = 30 µM | Inhibition of insulin-stimulated hexose uptake in electroporated rat adipocytes | [8] |
| PKC (19-31) retro-inverso analog | Mixed PKC isoforms | IC50 = 31 µM | Not Specified | [1] |
| [D-Ser25]PKC(19-31) retro-inverso analog | Mixed PKC isoforms | IC50 = 5 µM, Ki = 2. µM | Not Specified | [1] |
| PKCζ Pseudosubstrate | PKCι / PKCζ | Ki ≈ 1.43 µM / 1.7 µM | Not Specified | [1] |
Signaling Pathways Involving Protein Kinase C
The activation of conventional and novel PKC isoforms is a critical step in many signal transduction cascades. Typically, the process begins with the activation of cell surface receptors, which in turn activates Phospholipase C (PLC).[1][9] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][9] IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular Ca²⁺.[9] The combined action of elevated intracellular Ca²⁺ and DAG recruits conventional PKCs to the plasma membrane, leading to their activation.[1][6] Novel PKCs are activated by DAG alone, without the requirement for calcium.[2][9]
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
The diagram below illustrates the competitive inhibition mechanism where the PKC (19-31) peptide competes with the natural substrate for the active site of the enzyme.
Caption: Mechanism of competitive inhibition by PKC (19-31).
Experimental Protocols
This protocol is a standard method to measure the activity of a purified PKC isoform and to determine the IC50 value of an inhibitor like PKC (19-31).[3]
-
Materials and Reagents:
-
Purified PKC Isozyme
-
Kinase Reaction Buffer (1X): 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂.[4]
-
Cofactors: Phosphatidylserine (PS) and Diacylglycerol (DAG) as required for the specific isoform.[4]
-
PKC Substrate: [Ser25]PKC(19-31) (a modified version of the inhibitor that acts as a substrate), final concentration ~20 µM.[3][10]
-
PKC (19-31) Inhibitor: Serial dilutions to be tested.
-
P81 Phosphocellulose Paper.[3]
-
Scintillation Counter and Fluid.[3]
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mix: 10 µL of Kinase Reaction Buffer, 5 µL of PKC Substrate, and 5 µL of the diluted inhibitor or vehicle control.[3]
-
Enzyme Addition: Add the purified PKC enzyme to the reaction mix.
-
Initiate Reaction: Start the reaction by adding the γ-³²P-ATP solution.[4]
-
Incubation: Incubate the tubes at 30°C for 10-30 minutes.[4]
-
Stop Reaction: Terminate the reaction by adding the Stop Solution.[4]
-
Detection: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.[4]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[11]
-
This method offers a safer and often more high-throughput alternative to the radiometric assay.
-
Materials and Reagents:
-
ELISA plate pre-coated with a PKC substrate.
-
Purified PKC Isozyme.
-
Kinase Reaction Buffer.
-
PKC (19-31) Inhibitor.
-
ATP Solution (non-radioactive).
-
Phospho-specific primary antibody that recognizes the phosphorylated substrate.
-
HRP-conjugated secondary antibody.
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution.[1]
-
Stop Solution (e.g., 2N H₂SO₄).[1]
-
Microplate reader.
-
-
Procedure:
-
Reaction Setup: To the wells of the substrate-coated plate, add the kinase, kinase reaction buffer, and varying concentrations of the PKC (19-31) inhibitor or vehicle control.
-
Initiate and Incubate: Start the reaction by adding ATP and incubate at 30°C for the optimized duration.
-
Washing: Wash the plate thoroughly to remove ATP and non-bound components.
-
Antibody Incubation: Add the phospho-specific primary antibody and incubate. Wash the plate. Add the HRP-conjugated secondary antibody and incubate.
-
Detection: Wash the plate and add the TMB substrate solution. Allow color to develop.[1]
-
Stop and Read: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.[1]
-
-
Data Analysis:
Caption: Generalized workflow for determining PKC inhibitor IC50 values.
Applications in Research and Drug Development
PKC (19-31) is a cornerstone tool for attributing specific cellular events to the activity of conventional and novel PKC isoforms.[3]
-
Neuroscience: The peptide is widely used to study the role of PKC in synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD), which are key cellular models for learning and memory.[12] It also aids in clarifying PKC's involvement in neurotransmitter signaling and ion channel modulation.[12]
-
Cell Biology: Researchers use PKC (19-31) to investigate the kinase's role in cell proliferation, apoptosis, and vesicle trafficking.[4][12]
-
Drug Development: While the peptide nature of PKC (19-31) limits its direct therapeutic use due to poor membrane permeability, it is crucial for target validation.[3] By confirming that inhibition of PKC activity with this specific peptide produces a desired effect in cellular or tissue models, it provides a strong rationale for developing small-molecule inhibitors that target the same site for therapeutic purposes.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C - Wikipedia [en.wikipedia.org]
- 7. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 8. Protein kinase C(19-31) pseudosubstrate inhibition of insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemimpex.com [chemimpex.com]
The Pseudosubstrate Peptide PKC (19-31): A Technical Guide to its Structure and Function in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) constitutes a family of serine/threonine kinases that are pivotal in a vast array of cellular signaling pathways, governing fundamental processes such as cell proliferation, differentiation, apoptosis, and inflammatory responses.[1] The catalytic activity of PKC is exquisitely regulated, with one of the primary endogenous control mechanisms being an autoinhibitory pseudosubstrate domain.[1][2] This domain, which mimics a substrate but lacks a phosphorylatable serine or threonine residue, binds to the active site of the kinase, thereby maintaining it in an inactive state.[1][2] The peptide fragment corresponding to the pseudosubstrate sequence of PKCα, specifically residues 19-31, serves as a potent and specific inhibitor of PKC activity and is a critical tool for researchers in the field.[1] This technical guide provides a comprehensive overview of the PKC (19-31) peptide, detailing its structure, mechanism of action, quantitative inhibitory data, and its application in studying PKC signaling.
Structure and Mechanism of Action
The PKC (19-31) peptide is a synthetic fragment derived from the pseudosubstrate regulatory domain of PKCα, encompassing amino acid residues 19 through 31.[3][4] Its sequence is H-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-OH.[5] In its native form within the full-length PKC enzyme, this pseudosubstrate sequence occupies the catalytic site, effectively blocking the binding of true substrates and thus autoinhibiting the kinase.[1][6]
The mechanism of inhibition by the exogenous PKC (19-31) peptide is competitive.[1] It directly competes with protein and peptide substrates for binding to the catalytic site of PKC, thereby preventing the phosphorylation of downstream targets.[1] This inhibitory action is highly specific, making the peptide an invaluable tool for dissecting PKC-dependent signaling events.[7]
A common and functionally distinct variant is the [Ser25] Protein Kinase C (19-31) peptide, where the alanine at position 25 is replaced by a serine.[8][9] This single amino acid substitution transforms the peptide from an inhibitor into a potent and specific substrate for PKC, making it an excellent tool for assaying PKC activity.[4] The sequence for this substrate peptide is Ac-RFARKGSLRQKNV-NH2.[10]
Quantitative Data
The inhibitory potency of PKC (19-31) and the kinetic parameters of its substrate variant, [Ser25] PKC (19-31), are crucial for experimental design and data interpretation. The following tables summarize key quantitative data.
| Inhibitor Peptide | Parameter | Value | Reference |
| PKC (19-31) | IC50 | 100 nM | [2] |
| PKC β pseudosubstrate | IC50 | ~ 0.5 µM | [11] |
| PKC(19-31) in adipocytes | IC50 (electroporated) | 30 µM | [12] |
| PKC(19-31) in adipocytes | IC50 (intact) | 600 µM | [12] |
| Substrate Peptide | Parameter | Value | Reference |
| [Ser25]-PKC (19-31) | Km | 0.2 µM | [4] |
| [Ser25]-PKC (19-31) | Vmax | 8. µmol/min/mg | [4] |
Experimental Protocols
Detailed methodologies are essential for the successful application of PKC (19-31) peptides in research. Below are protocols for key experiments.
In Vitro PKC Activity Assay (Radioactive)
This protocol describes a method for measuring PKC activity using [γ-³²P]ATP and the [Ser25]-PKC (19-31) substrate peptide.[4]
Materials:
-
Recombinant PKC enzyme
-
[Ser25]-PKC (19-31) peptide substrate
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mmol/L HEPES, pH 7.4, 10 mmol/L magnesium acetate)[13]
-
PKC activators: Phosphatidylserine (PS) and Diacylglycerol (DAG)[4]
-
10% Trichloroacetic acid (TCA)[4]
-
P81 phosphocellulose paper[4]
-
Scintillation counter and fluid[4]
Procedure:
-
Prepare a reaction mixture containing assay buffer, PKC activators, and the [Ser25]-PKC (19-31) peptide substrate.
-
To test for inhibition, pre-incubate the reaction mixture with the PKC (19-31) inhibitor peptide.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[10]
-
Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in 10% TCA.
-
Wash the P81 paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Subcellular Fractionation and Western Blotting
This method is used to assess the translocation of PKC isoforms from the cytosol to the membrane upon activation, a key step in the signaling cascade.[6]
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
Hypotonic lysis buffer (e.g., Tris-HCl, MgCl2, KCl, with protease/phosphatase inhibitors)[6]
-
Dounce homogenizer
-
Ultracentrifuge
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies specific for PKC isoforms
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with appropriate stimuli (e.g., phorbol esters) to induce PKC translocation.
-
Wash cells with ice-cold PBS and harvest them.
-
Lyse the cells in hypotonic buffer and homogenize using a Dounce homogenizer.
-
Separate the cytosolic and particulate (membrane) fractions by ultracentrifugation.
-
Resolve the proteins from each fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the PKC isoform of interest.
-
Detect the protein bands using HRP-conjugated secondary antibodies and a chemiluminescence substrate.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams were created using the DOT language.
Caption: Canonical Protein Kinase C (PKC) signaling pathway.
Caption: Workflow for assessing PKC inhibition by PKC (19-31).
Conclusion
The Protein Kinase C (19-31) peptide, along with its substrate variant [Ser25] PKC (19-31), represents an indispensable set of tools for researchers investigating the multifaceted roles of PKC in cellular signaling. A thorough understanding of their structure, mechanism of action, and proper experimental application is paramount for elucidating the intricate regulatory networks governed by this critical family of kinases. This guide provides a foundational resource for scientists and drug development professionals, enabling more precise and impactful research into PKC-mediated physiological and pathological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. amsbio.com [amsbio.com]
- 9. Protein Kinase C 19-31 acetate | PKC | TargetMol [targetmol.com]
- 10. mito-egfp-probe.com [mito-egfp-probe.com]
- 11. PKC b pseudosubstrate | CAS 172308-76-8 | Tocris Bioscience [tocris.com]
- 12. Protein kinase C(19-31) pseudosubstrate inhibition of insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
The Genesis of Control: A Technical History of PKC Pseudosubstrate Inhibitors
For Immediate Release
A deep dive into the discovery and history of Protein Kinase C (PKC) pseudosubstrate inhibitors, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. It details the conceptual leap from identifying an internal autoregulatory mechanism to designing potent, specific peptide inhibitors that have become invaluable tools in cellular signaling research.
Executive Summary
Protein Kinase C (PKC) is a family of serine/threonine kinases pivotal to a multitude of cellular signaling pathways.[1][2] Its activity is meticulously regulated, in part by an N-terminal autoinhibitory pseudosubstrate domain.[2][3] This domain mimics a substrate but lacks a phosphorylatable residue, effectively binding to the enzyme's active site and maintaining it in an inactive state.[2] The groundbreaking discovery of this mechanism led directly to the development of synthetic peptide inhibitors based on the pseudosubstrate sequence. These inhibitors, such as the widely studied PKC(19-36) and its derivatives, act as competitive antagonists to substrate binding and have been instrumental in dissecting the complex roles of PKC isoforms in cellular processes. This guide chronicles this journey, presenting the core science, quantitative data, and experimental methodologies that underpin this field of research.
The Foundational Discovery: The Pseudosubstrate Concept
The history of PKC pseudosubstrate inhibitors begins with a seminal discovery by C. House and B. E. Kemp. In 1987, they identified that the regulatory domain of PKC contains a sequence, specifically residues 19-36, that resembles a substrate phosphorylation site.[4] This region possesses the necessary basic residue determinants for recognition by the kinase's active site but critically features an alanine at the phospho-acceptor position instead of a serine or threonine.[4]
They hypothesized that this "pseudosubstrate" sequence was responsible for the autoinhibition of PKC. To test this, they synthesized a peptide corresponding to this region, PKC(19-36), and demonstrated that it acted as a potent and specific inhibitor of PKC, with an inhibitory constant (Ki) of 147 nM.[4] This peptide was shown to inhibit both substrate phosphorylation and enzyme autophosphorylation.[4] The critical proof-of-concept came when they substituted the alanine at position 25 with a serine, which transformed the inhibitory pseudosubstrate peptide into a potent substrate, thus validating their hypothesis.[4] This work provided strong evidence that the pseudosubstrate domain maintains the enzyme in a latent state, which is reversed by the binding of allosteric activators like phospholipids.[4][5]
From Concept to Tool: Development of Synthetic Peptide Inhibitors
The discovery by House and Kemp immediately opened the door to using synthetic peptides derived from the pseudosubstrate sequence as specific PKC inhibitors.[6][7] The most well-known of these is the peptide corresponding to residues 19-31 or 19-36 of PKCα.[8] These peptides function as competitive inhibitors, directly competing with substrates for binding to the catalytic domain.[2]
Structure-function studies were crucial in refining these inhibitors. An "alanine scan," where individual residues in the PKC(19-31) sequence were replaced with alanine, revealed the importance of specific basic residues.[9] For instance, replacing Arginine-22 with Alanine resulted in a 600-fold increase in the IC50 value, highlighting its critical role in binding to the active site.[9] This detailed understanding has allowed for the creation of highly potent and specific research tools. To overcome the limitation of poor cell permeability, these peptides have been linked to cell-penetrating sequences, such as the Antennapedia domain, allowing for their use in intact cells.
Quantitative Analysis of Pseudosubstrate Inhibitors
The inhibitory potency of these peptides is typically characterized by their half-maximal inhibitory concentration (IC50). These values can vary based on the specific PKC isoform, the substrate used, and the assay conditions.
| Inhibitor Peptide | Sequence / Modification | Target PKC Isoform(s) | IC50 / Ki | Reference(s) |
| PKC(19-36) | RFARKGALRQKNVHEVKN | Mixed PKC | Ki ≈ 147 nM | [4] |
| PKC(19-31) | RFARKGALRQKNV | Mixed PKC | IC50 ≈ 100 nM | [2][10] |
| PKC β pseudosubstrate | Antennapedia-linked (19-31) | General PKC | IC50 ≈ 500 nM | |
| Retro-inverso (19-31) | All D-amino acids, reversed sequence | Mixed PKC | IC50 = 31 µM | [2][11] |
| [D-Ser25]Retro-inverso | Retro-inverso with D-Ser at pos. 25 | Mixed PKC | IC50 = 5 µM, Ki = 2 µM | [11] |
| [Ala22]PKC(19-31) | Alanine substitution at Arg-22 | Mixed PKC | IC50 = 81 µM | [9] |
Experimental Protocols
The characterization of PKC pseudosubstrate inhibitors relies on robust in vitro and in-cell kinase activity assays.
In Vitro PKC Kinase Activity Assay (ELISA-based)
This protocol describes a common, non-radioactive method for measuring PKC activity and its inhibition in a microplate format.[12][13][14]
Principle: A specific PKC substrate peptide is pre-coated onto microplate wells. PKC enzyme phosphorylates the substrate in the presence of ATP. A phospho-specific primary antibody detects the phosphorylated substrate, which is then recognized by an HRP-conjugated secondary antibody. The addition of a chromogenic substrate (like TMB) results in a colorimetric signal proportional to PKC activity.[13][14]
Methodology:
-
Plate Preparation: A 96-well microplate pre-coated with a PKC-specific substrate peptide is washed with buffer.
-
Reaction Setup:
-
Add purified PKC enzyme to each well.
-
Add the pseudosubstrate inhibitor at various concentrations to test wells. A vehicle control (e.g., DMSO or water) is added to control wells.
-
Include a "no enzyme" negative control.
-
-
Initiate Reaction: Add a solution containing a final concentration of 100 µM ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for substrate phosphorylation.[12]
-
Detection:
-
Wash the wells to remove ATP, enzyme, and inhibitor.
-
Add a phospho-specific primary antibody and incubate for 60 minutes at room temperature.[12]
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.[12][13]
-
Wash the wells thoroughly and add TMB substrate. Allow color to develop for 15-30 minutes.[12]
-
Add a stop solution (e.g., 2N H₂SO₄) to terminate the reaction.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.[12]
-
Subtract the background absorbance (negative control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2]
-
Signaling Pathway Context
PKC enzymes are key nodes in signal transduction. Their activation is typically downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[1] Activation of these receptors leads to the activation of Phospholipase C (PLC), which hydrolyzes PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] DAG, along with Ca²⁺ released via IP3, recruits conventional PKC isoforms to the membrane, triggering the conformational change that releases the pseudosubstrate domain and activates the enzyme.[1][2][15] Pseudosubstrate inhibitors act by mimicking the autoinhibitory state, keeping the kinase inactive even in the presence of activators.
Conclusion and Future Outlook
The discovery of the pseudosubstrate autoinhibitory mechanism was a landmark event in kinase biology. It not only illuminated a fundamental principle of enzyme regulation but also provided a rational basis for designing highly specific peptide inhibitors. These tools have been indispensable for decades of research into the physiological and pathological roles of the PKC family. While small molecule inhibitors targeting the ATP-binding site have seen more clinical development, peptide-based pseudosubstrate inhibitors remain the gold standard for specific and direct inhibition in a research context. Future developments may focus on enhancing the stability and cell-permeability of these peptides, potentially leading to novel therapeutic strategies that leverage this elegant, nature-inspired mechanism of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C contains a pseudosubstrate prototope in its regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete activation of protein kinase C by an antipeptide antibody directed against the pseudosubstrate prototope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 11. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 14. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 15. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
The Pseudosubstrate Peptide PKC (19-31): A Technical Guide to its Role in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Protein Kinase C (PKC) family of serine/threonine kinases are central regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] Their activity is tightly controlled, in part, by an autoinhibitory pseudosubstrate domain that maintains the kinase in an inactive state. The synthetic peptide corresponding to residues 19-31 of the PKCα pseudosubstrate region, hereafter referred to as PKC (19-31), serves as a potent and specific competitive inhibitor of PKC activity.[2] This technical guide provides a comprehensive overview of the role and application of PKC (19-31) in dissecting cell signaling pathways. We will delve into its mechanism of action, present quantitative inhibitory data, provide detailed experimental protocols for its use, and visualize its impact on key signaling cascades.
Mechanism of Action: Pseudosubstrate Inhibition
All PKC isoforms possess a regulatory domain at their N-terminus which contains a pseudosubstrate sequence. This sequence mimics a substrate but lacks a phosphorylatable serine or threonine residue.[1] It binds to the substrate-binding cavity within the catalytic domain, effectively blocking the access of true substrates and maintaining the enzyme in a quiescent state.[1] The activation of conventional and novel PKC isoforms by second messengers like diacylglycerol (DAG) and Ca²⁺ induces a conformational change that displaces the pseudosubstrate from the active site, thereby activating the kinase.[1]
The PKC (19-31) peptide, with the sequence Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val, acts as a competitive inhibitor by mimicking this natural autoinhibitory mechanism.[2] It directly competes with protein and peptide substrates for binding to the catalytic site of PKC.[1]
A single amino acid substitution within the PKC (19-31) peptide, replacing the alanine at position 25 with a serine ([Ser25]PKC (19-31)), converts it from an inhibitor to a specific substrate. This modified peptide is widely used in in vitro kinase assays to quantify the activity of various PKC isoforms.[2]
Quantitative Data: Inhibitory Potency of PKC (19-31)
The inhibitory potency of PKC (19-31) is typically quantified by its half-maximal inhibitory concentration (IC₅₀). These values can vary significantly depending on the specific PKC isoform, the substrate used, and the assay conditions.[1][3] For instance, the ATP concentration in an in vitro assay can influence the apparent IC₅₀ value of ATP-competitive inhibitors.[4]
| Inhibitor/Substrate | PKC Isoform(s) | IC₅₀ Value | Assay Conditions/Notes | Reference(s) |
| PKC (19-31) | Pan-PKC | 100 nM - 0.2 mM | Wide range reported, highly dependent on assay conditions. | [3] |
| Purified PKC | ~10 µM | Inhibition of MARCKS phosphorylation. | [4] | |
| Pan-PKC (α, β, γ) | ~150 nM | In vitro kinase assay. | [5] | |
| Electroporated Adipocytes | 30 µM | Inhibition of insulin-stimulated hexose uptake. | [4] | |
| Intact Adipocytes | ~600 µM | Inhibition of insulin-stimulated hexose uptake. | [4] | |
| [Ser25]PKC (19-31) (as substrate) | Pan-PKC | Kₘ = 0.2 - 0.3 µM | Michaelis constant for the substrate version of the peptide. | [6] |
Key Signaling Pathways Modulated by PKC (19-31)
PKC isoforms are integral components of numerous signaling cascades. By inhibiting their activity, PKC (19-31) can be used to probe the function of these pathways.
Conventional PKC (cPKC - e.g., PKCα) Signaling
Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) can lead to the activation of Phospholipase C (PLC).[7] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which, along with DAG, activates conventional PKC isoforms like PKCα.[7] Activated PKCα then phosphorylates a wide range of downstream target proteins, influencing processes like cell proliferation and differentiation.[8] PKC (19-31) competitively inhibits the binding of substrates to the active site of PKCα, thereby blocking these downstream effects.
Caption: Simplified conventional PKC signaling pathway and the inhibitory action of PKC (19-31).
Atypical PKC (aPKC - e.g., PKCζ) Signaling
Atypical PKC isoforms, such as PKCζ, are activated independently of Ca²⁺ and DAG.[9] Their activation is often dependent on phosphatidylinositol 3-kinase (PI3K) and the subsequent phosphorylation by 3'-phosphoinositide-dependent protein kinase 1 (PDK1).[10] Once activated, PKCζ can modulate downstream pathways including the mitogen-activated protein kinase (MAPK) cascade and the nuclear factor kappa B (NF-κB) pathway, which are involved in cell growth, proliferation, inflammation, and survival.[10]
Caption: Simplified atypical PKCζ signaling pathway and the inhibitory action of PKC (19-31).
Experimental Protocols
Synthesis and Purification of PKC (19-31) Peptide
The PKC (19-31) peptide and its variants can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2]
Materials and Reagents:
-
Rink Amide resin or pre-loaded Wang/2-Chlorotrityl Chloride resin with the first Fmoc-amino acid.
-
Fmoc-protected amino acids with appropriate side-chain protecting groups.
-
Coupling reagents (e.g., HCTU).
-
Activator base (e.g., DIPEA).
-
Deprotection solution (e.g., 20% piperidine in DMF).
-
Solvents: DMF, DCM.
-
Cleavage cocktail (e.g., TFA/TIS/H₂O).
-
RP-HPLC system with a C18 column.
-
Lyophilizer.
-
Mass spectrometer.
Protocol:
-
Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid (Valine) or a Rink Amide resin for a C-terminal amide.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2]
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and an activator base, then add it to the deprotected resin to form the peptide bond.[2]
-
Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.[2]
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterization: Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry.[2]
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a white, fluffy powder.[2]
In Vitro Radiometric PKC Kinase Assay to Determine IC₅₀
This protocol describes a method to determine the IC₅₀ value of PKC (19-31) for a specific PKC isoform using a radiometric filter-binding assay.[1][3]
Caption: General experimental workflow for determining the IC₅₀ of an inhibitor using a radiometric kinase assay.
Materials:
-
Purified, active PKC isoform.
-
PKC (19-31) peptide.
-
PKC substrate peptide (e.g., [Ser25]PKC (19-31)).
-
Kinase reaction buffer.
-
[γ-³²P]ATP.
-
P81 phosphocellulose paper.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter and fluid.
Protocol:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of PKC (19-31) in the appropriate buffer. A typical starting range is from 1 nM to 100 µM.[1]
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the kinase reaction buffer, the specific PKC isoform, the substrate peptide, and any necessary activators (e.g., phosphatidylserine, diacylglycerol).[3]
-
Add Inhibitor: Add the serially diluted PKC (19-31) to the reaction tubes. Include a control with no inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ of the enzyme for ATP.[1]
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[1]
-
Stop Reaction: Spot an aliquot of each reaction mixture onto a sheet of P81 phosphocellulose paper to stop the reaction. The phosphorylated substrate will bind to the paper.[1]
-
Wash: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.[1]
-
Quantify: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Plot the percentage of PKC activity relative to the no-inhibitor control against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[3]
Cell-Based Assay for PKC Inhibition using Myristoylated PKC (19-31)
Standard PKC (19-31) is not cell-permeable. To assess its effects in intact cells, a myristoylated version of the peptide is often used to enhance membrane permeability.[4] This protocol outlines a general method for assessing the effect of PKC inhibition on cell proliferation using an MTT assay.
Materials:
-
Myristoylated PKC (19-31) peptide.
-
Cell line of interest.
-
Complete cell culture medium.
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
MTT solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plate.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of myristoylated PKC (19-31) in cell culture medium.
-
Treatment: Replace the medium with the medium containing the different concentrations of myristoylated PKC (19-31). Include a vehicle control.[1]
-
Pre-incubation: Incubate the cells with the inhibitor for a period sufficient for cellular uptake (e.g., 1-2 hours).[1]
-
Stimulation: Stimulate the cells with a PKC activator like PMA to induce a proliferative response. Include an unstimulated control.[1]
-
Incubation: Incubate the cells for a period that allows for a measurable change in proliferation (e.g., 24-72 hours).[1]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the control and determine the effective concentration of the inhibitor.
Conclusion
The PKC (19-31) pseudosubstrate peptide is an invaluable tool for researchers studying the intricate roles of Protein Kinase C in cellular signaling. Its ability to act as a specific, competitive inhibitor allows for the targeted dissection of PKC-dependent pathways. When coupled with robust experimental design and appropriate controls, as outlined in this guide, PKC (19-31) can provide significant insights into the fundamental mechanisms of cellular regulation and aid in the identification of novel therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The Complexities of PKCα Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
The Isoform Specificity of Protein Kinase C (19-31): A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) constitutes a family of serine/threonine kinases that are central regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1] The PKC family is divided into three main subfamilies based on their requirements for activation: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ).[2] This diversity, coupled with overlapping substrate specificities, presents a significant challenge in elucidating the precise role of each isoform in complex biological systems.
A key regulatory feature of PKC is the presence of an N-terminal pseudosubstrate domain.[3] This sequence mimics a substrate but lacks a phosphorylatable residue, thereby binding to the catalytic site and maintaining the enzyme in an autoinhibited state.[4] The synthetic peptide PKC (19-31) , derived from the pseudosubstrate sequence of PKCα (residues 19-31), leverages this mechanism to act as a potent and specific competitive inhibitor of PKC activity.[1] This technical guide provides an in-depth analysis of the isoform specificity of PKC (19-31), supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in its effective application.
Molecular Basis of PKC (19-31) Isoform Specificity
The inhibitory action of the PKC (19-31) peptide, with the sequence RFARKGALRQKNV , is rooted in its ability to competitively bind to the substrate-binding cavity of the kinase.[5] Its specificity for conventional and novel PKC isoforms stems from the conservation of key basic residues within the pseudosubstrate-binding site of these isoforms, which are less conserved in the atypical isoforms.
An alignment of the pseudosubstrate sequences across different PKC isoforms reveals the basis for this selectivity. The critical arginine residues at positions 19, 22, and 27 in the PKCα sequence are important for its inhibitory potency.[6] While there is a high degree of homology in this region among conventional and novel isoforms, the sequences in atypical PKCs diverge significantly.
Table 1: Pseudosubstrate Sequence Alignment of Human PKC Isoforms
| PKC Isoform | Class | Pseudosubstrate Sequence (Residues approx. 19-31) |
| PKCα | Conventional | R F A R K G A L R Q K N V |
| PKCβI/II | Conventional | R F A R K G A L R Q K N V |
| PKCγ | Conventional | R F A R K G A L R Q K T V |
| PKCδ | Novel | S V D R K G A L R Q K T T |
| PKCε | Novel | H D A P I G Y D Q E R V G |
| PKCθ | Novel | L R Q G A V R R R V H Q V |
| PKCζ | Atypical | S I Y R R G A R R W R K L Y |
| PKCι/λ | Atypical | S I Y R R G A R R W R K L Y |
Note: Sequences are approximate and may vary slightly based on isoform and species. The PKCα (19-31) peptide sequence is highlighted in bold.
Quantitative Analysis of PKC Inhibition
The efficacy of a PKC inhibitor is defined by its potency (IC50) and its selectivity across different PKC isoforms and other kinases. The PKC (19-31) peptide is highly specific for conventional and novel PKC isoforms. Below is a comparative summary of the inhibitory potency of PKC (19-31) and other commonly used PKC inhibitors.
Table 2: Comparative IC50 Values of PKC Inhibitors
| Inhibitor | Type | Target PKC Isoforms | IC50 (in vitro) | Key Characteristics |
| Protein Kinase C (19-31) | Peptide (Pseudosubstrate) | Conventional (α, β, γ) & Novel | ~100 nM - 0.2 µM[7] | Highly specific for PKC by targeting the substrate-binding site. Membrane impermeant. |
| [Ala22]PKC (19-31) | Peptide (Pseudosubstrate) | Mixed PKC isoforms | 81 +/- 9 µM[6] | Substitution of Arg-22 with Alanine reduces potency ~600-fold, highlighting this residue's importance. |
| Staurosporine | Small Molecule (ATP-competitive) | Pan-PKC (Broad Kinase Inhibitor) | ~2.7 nM[7] | Highly potent but non-selective, inhibiting a wide range of kinases. |
| Gö 6983 | Small Molecule (ATP-competitive) | Pan-PKC (α, β, γ, δ) | 6-10 nM[7] | Broad-spectrum PKC inhibitor. |
| Bisindolylmaleimide I (GF109203X) | Small Molecule (ATP-competitive) | Conventional & some Novel PKC (α, βI, βII, γ, δ, ε) | 16-20 nM (for cPKCs)[7] | More selective for conventional and novel PKCs over atypical PKCs. |
| Enzastaurin (LY317615) | Small Molecule (ATP-competitive) | PKCβ selective | 6 nM[8] | Shows significant selectivity for PKCβ over other isoforms. |
Note: IC50 values can vary depending on experimental conditions such as ATP and substrate concentrations.
Signaling Pathways and Isoform-Specific Roles
Understanding the specific roles of PKC isoforms in signaling pathways is critical for targeted drug development. The following diagrams, rendered in DOT language, illustrate two key pathways where PKC isoform specificity is paramount.
G-Protein Coupled Receptor (GPCR) Signaling
Activation of GPCRs, such as those coupled to Gαq, leads to the activation of Phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG and calcium (released via IP3) synergistically activate conventional PKC isoforms (α, β, γ), while DAG alone can activate novel PKC isoforms (δ, ε, η, θ).[9]
T-Cell Receptor (TCR) Signaling
Upon antigen recognition, the TCR signaling cascade is initiated, leading to the activation of PLCγ1. This generates DAG, which is crucial for the recruitment and activation of specific novel PKC isoforms, particularly PKCθ , at the immunological synapse. PKCθ then phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and AP-1, which are essential for T-cell activation and proliferation.[10]
Experimental Protocols
Accurate assessment of PKC activity and the efficacy of inhibitors like PKC (19-31) requires robust experimental design. The following section provides detailed methodologies for key assays.
Protocol 1: In Vitro PKC Kinase Assay (Radiometric)
This assay measures the phosphotransferase activity of a specific PKC isoform by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.
Materials:
-
Purified, active PKC enzyme (specific isoform)
-
PKC Substrate Peptide (e.g., [Ser²⁵]PKC (19-31), a phosphorylatable version of the inhibitor)
-
PKC (19-31) inhibitor peptide
-
Kinase Assay Buffer (5X): 100 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM CaCl₂
-
Lipid Activator: Sonicated vesicles of Phosphatidylserine (PS, 0.5 mg/mL) and Diacylglycerol (DAG, 0.05 mg/mL)
-
ATP Solution: 500 µM ATP with [γ-³²P]ATP (specific activity ~500 cpm/pmol)
-
Stop Solution: 75 mM Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Fluid
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the PKC (19-31) peptide in ultrapure water to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).
-
Reaction Setup (on ice): In a microcentrifuge tube, assemble the following components for a 50 µL final reaction volume:
-
10 µL of 5X Kinase Assay Buffer
-
10 µL of Lipid Activator (for cPKC/nPKC isoforms)
-
5 µL of PKC Substrate Peptide (final concentration ~20 µM)
-
5 µL of PKC (19-31) dilution (or water for 'no inhibitor' control)
-
10 µL of diluted PKC enzyme (e.g., 5-10 ng)
-
10 µL of ultrapure water
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the ATP Solution. Mix gently.
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. Ensure the reaction stays within the linear range of phosphorylation.
-
Stop Reaction: Terminate the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Immediately immerse the P81 papers in a beaker containing 0.75% phosphoric acid. Wash 3-4 times for 5 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP. Finally, rinse once with acetone.
-
Quantification: Transfer the dried P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the 'no inhibitor' control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Protocol 2: Immunofluorescence Staining for PKC Translocation
This protocol allows for the visualization of PKC isoform translocation from the cytosol to specific cellular compartments (e.g., plasma membrane) upon activation, a key indicator of its activity. Inhibition of translocation by PKC (19-31) (if using a cell-permeable version) can confirm a PKC-dependent process.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Isoform-specific anti-PKC antibody (e.g., anti-PKCα)
-
Secondary Antibody: Fluorescently-conjugated anti-IgG antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Treatment: Treat cells with a PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for the desired time. For inhibition studies, pre-incubate with a cell-permeable version of PKC (19-31) before adding the activator. Include untreated controls.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes to allow antibody access to intracellular proteins.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-PKC antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope. Activated PKC will show a shift in localization from a diffuse cytosolic pattern to a distinct membrane or compartmentalized pattern.[11]
Conclusion and Implications for Drug Development
The pseudosubstrate peptide PKC (19-31) is a powerful tool for dissecting the roles of conventional and novel PKC isoforms. Its high specificity, stemming from the sequence homology in the pseudosubstrate binding region of these isoforms, makes it superior to broad-spectrum small molecule inhibitors for attributing specific cellular events to PKC activity. A thorough understanding of its isoform specificity, combined with robust quantitative assays and functional cell-based experiments, is paramount for advancing our knowledge of PKC signaling. For drug development professionals, leveraging the structural differences in the pseudosubstrate binding sites among PKC isoforms offers a promising avenue for the rational design of next-generation, isoform-specific therapeutics with enhanced efficacy and reduced off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Kinase C (PKC) [sigmaaldrich.com]
- 3. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 6. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Involvement of distinct PKC gene products in T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ki-sbc.mit.edu [ki-sbc.mit.edu]
Unveiling the Gatekeeper: A Technical Guide to the Pseudosubstrate Regulatory Domain of PKCα
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of Protein Kinase C alpha (PKCα) regulation: the pseudosubstrate domain. This domain acts as an intramolecular gatekeeper, ensuring tight control over the kinase's activity. Understanding its structure, function, and the mechanisms that govern its interaction with the catalytic site is paramount for developing specific modulators of PKCα, a key player in numerous cellular processes and a significant target in various diseases.
The Pseudosubstrate Domain: A Molecular Mimic for Autoinhibition
The pseudosubstrate domain of PKCα is a short amino acid sequence located in the N-terminal regulatory region. It mimics a true substrate but lacks a phosphorylatable serine or threonine residue; instead, it typically contains an alanine at the phospho-acceptor position.[1] In the inactive state, this pseudosubstrate sequence occupies the substrate-binding cavity of the catalytic domain, effectively blocking access to genuine substrates and maintaining the enzyme in a quiescent state.[1][2]
The activation of PKCα is a multi-step process triggered by intracellular signals that leads to the displacement of the pseudosubstrate. This process is initiated by a rise in intracellular calcium (Ca²⁺) and the generation of diacylglycerol (DAG). Ca²⁺ binds to the C2 domain, promoting the translocation of PKCα from the cytosol to the plasma membrane. At the membrane, the C1 domain binds to DAG, inducing a conformational change that releases the pseudosubstrate from the catalytic cleft, thereby activating the kinase.[3][4]
Pseudosubstrate Sequences of PKC Isoforms
The pseudosubstrate sequences are highly conserved among the conventional PKC isoforms. The table below provides the sequence for the PKCα pseudosubstrate and highlights its key features.
| PKC Isoform | Pseudosubstrate Sequence | Key Features |
| PKCα | RFARKGALRQKNVHEVKN [2] | Contains basic residues (Arginine - R, Lysine - K) that are critical for binding to the acidic catalytic cleft. Alanine (A) replaces the phosphorylatable Serine/Threonine. |
Quantitative Analysis of Pseudosubstrate Inhibition
The inhibitory potency of the pseudosubstrate domain can be quantified using synthetic peptides corresponding to this region. These peptides act as competitive inhibitors of PKCα. The following table summarizes key quantitative data for various pseudosubstrate-derived peptides.
| Inhibitor/Pseudosubstrate Peptide | PKC Isoform(s) | IC₅₀ / Kᵢ | Reference(s) |
| PKC (19-31) | Mixed PKC isoforms | IC₅₀ ≈ 100 nM | [1] |
| PKCα pseudosubstrate peptide | Rat-1 cells (in situ) | IC₅₀ of 1 µM | [5] |
| PKCα pseudosubstrate peptide | In vitro enzyme assay | 25 to 100 µM | [6] |
| Retro-inverso analog of PKC (19-31) | Mixed PKC isoforms | IC₅₀ = 31 µM | [7] |
| [D-Ser²⁵]PKC(19-31) (retro-inverso) | Mixed PKC isoforms | IC₅₀ = 5 µM, Kᵢ = 2 µM | [7] |
| Myristoylated PKCα pseudosubstrate | T cell activation | Increased inhibitory activity compared to non-myristoylated | [6] |
Signaling Pathway of PKCα Activation
The activation of PKCα is a critical event in many signal transduction pathways. The following diagram illustrates the sequence of events leading to the release of the pseudosubstrate domain and subsequent kinase activation.
Experimental Protocols
Investigating the PKCα pseudosubstrate domain requires a combination of biochemical and biophysical techniques. Below are detailed protocols for key experiments.
In Vitro Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide, allowing for the quantification of PKCα activity and the inhibitory effect of pseudosubstrate peptides.
Materials:
-
Purified recombinant PKCα enzyme
-
PKCα substrate peptide (e.g., Ac-FKKSFKL-NH₂)
-
Pseudosubstrate inhibitor peptide
-
Kinase reaction buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
100 mM ATP stock solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing kinase reaction buffer, PKCα enzyme (e.g., 10-50 ng), and the desired concentration of the pseudosubstrate inhibitor peptide.
-
Pre-incubation: Incubate the enzyme and inhibitor mix for 10 minutes at 30°C to allow for binding.
-
Add Substrate: Add the PKCα substrate peptide to a final concentration of 20 µM.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 µM. The total reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
-
Washing: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP.
-
Counting: After the final wash, rinse the P81 paper with acetone, let it air dry, and then place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[8]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a pseudosubstrate peptide to PKCα, providing thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Purified PKCα (catalytic domain or full-length protein)
-
Synthetic pseudosubstrate peptide
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Purify PKCα and the pseudosubstrate peptide to >95% homogeneity.
-
Dialyze both the protein and the peptide extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.[9]
-
Accurately determine the concentrations of the protein and peptide solutions.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).[9]
-
Load the PKCα solution (e.g., 10-50 µM) into the sample cell.
-
Load the pseudosubstrate peptide solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip, and discard this data point from the analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the peptide into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment: Perform a control titration by injecting the peptide solution into the dialysis buffer to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[10][11]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to monitor the binding and dissociation of the pseudosubstrate peptide to PKCα in real-time, providing kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₔ) and the equilibrium dissociation constant (Kd).
Materials:
-
Purified PKCα
-
Synthetic pseudosubstrate peptide (with a tag for immobilization, e.g., biotin, or for direct amine coupling)
-
SPR instrument
-
Sensor chip (e.g., CM5 for amine coupling, or streptavidin-coated for biotinylated peptide)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (for amine coupling: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., with a mixture of NHS and EDC for a CM5 chip).
-
Inject the pseudosubstrate peptide solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine-HCl.
-
-
Analyte Binding:
-
Inject a series of concentrations of PKCα (analyte) over the immobilized peptide surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
-
Dissociation:
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the PKCα from the peptide.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized peptide) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (kₐ and kₔ) and the equilibrium dissociation constant (Kd = kₔ/kₐ).[12][13]
-
Experimental Workflow for Pseudosubstrate Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel pseudosubstrate-based inhibitor of PKCα.
This comprehensive guide provides a foundational understanding of the PKCα pseudosubstrate regulatory domain, from its basic mechanism to detailed experimental approaches for its study. A thorough grasp of these principles is essential for the rational design and development of novel therapeutic agents targeting PKCα.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Unraveling the Dichotomy: A Technical Guide to Protein Kinase C (19-31) and its Phosphorylated Counterpart, [Ser25] PKC (19-31)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the distinct yet related roles of two crucial peptide tools in the study of Protein Kinase C (PKC) signaling: the inhibitory pseudosubstrate peptide PKC (19-31) and its substrate analog, [Ser25] PKC (19-31). Understanding the nuanced differences in their interaction with PKC isoforms is paramount for the accurate design and interpretation of experiments aimed at dissecting the complex roles of this pivotal kinase family in cellular processes and disease.
Introduction: A Tale of Two Peptides
The Protein Kinase C family of serine/threonine kinases are central regulators of a vast array of cellular functions, including proliferation, differentiation, apoptosis, and neuronal signaling.[1] Their activity is tightly controlled, in part, by an autoinhibitory pseudosubstrate domain that binds to the active site, preventing substrate phosphorylation. The peptide Protein Kinase C (19-31) is a synthetic mimic of this pseudosubstrate region (residues 19-31) of PKCα, acting as a competitive inhibitor of conventional and novel PKC isoforms.[2]
Conversely, a single amino acid substitution—replacing the alanine at position 25 with a serine—transforms this inhibitor into a potent substrate: [Ser25] PKC (19-31) . This subtle modification provides an ideal tool for quantifying the enzymatic activity of PKC isoforms in a variety of assay formats.[3] This guide will provide a comprehensive comparison of these two peptides, including their biochemical properties, experimental applications, and the signaling contexts in which they are most effectively employed.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for PKC (19-31) as an inhibitor and [Ser25] PKC (19-31) as a substrate for various PKC isoforms. These values are essential for designing experiments with appropriate peptide concentrations and for comparing the potency and specificity of these critical research tools.
| Inhibitor Peptide: Protein Kinase C (19-31) | ||||
| Inhibitor | Type | Target PKC Isoforms | IC50 (in vitro) | Reference |
| Protein Kinase C (19-31) | Pseudosubstrate Peptide | Conventional (α, β, γ) & Novel (δ, ε, θ) | ~150 nM (for PKCα/β) | [2] |
| Pan-PKC | 100 nM - 0.2 mM | [2] | ||
| MARCKS phosphorylation by purified PKC | ~10 µM | [4] |
Note: IC50 values can vary depending on experimental conditions, including ATP concentration and the specific substrate used.
| Substrate Peptide: [Ser25] Protein Kinase C (19-31) | ||||
| Substrate | Kinetic Parameter | Value | Context/Assay | Reference |
| [Ser25] PKC (19-31) | Km | 0.2 - 0.3 µM | Michaelis constant for PKC | [3][5] |
| Vmax | 8 µmol min-1 mg-1 | Maximum initial velocity of the enzyme reaction | [3] | |
| Concentration for Assay | 5.5 µM | In vitro kinase assay for shear stress study | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these peptides in research. Below are protocols for key experiments.
Protocol 1: In Vitro PKC Kinase Assay (Radiometric)
This protocol is designed to measure the activity of a purified PKC isoform and to determine the IC50 value of an inhibitor like PKC (19-31) using [Ser25] PKC (19-31) as the substrate.
Materials:
-
Purified active PKC isoform (e.g., PKCα)
-
PKC (19-31) peptide (for inhibition assays)
-
[Ser25] PKC (19-31) substrate peptide
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)[2]
-
ATP Solution: 100 µM ATP with γ-³²P-ATP (specific activity ~3000 Ci/mmol)[2]
-
Stop Solution: 75 mM Phosphoric Acid[2]
-
P81 Phosphocellulose Paper[2]
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix by adding:
-
10 µL of Kinase Reaction Buffer
-
5 µL of [Ser25] PKC (19-31) substrate (final concentration 20 µM)
-
5 µL of diluted inhibitor (a range of concentrations) or vehicle control
-
5 µL of purified PKC enzyme (e.g., 10 ng)[2]
-
-
Pre-incubation: Gently mix and pre-incubate the reaction mixture for 10 minutes at 30°C.
-
Initiation: Start the reaction by adding 5 µL of the ATP solution. The final reaction volume is 30 µL.
-
Incubation: Incubate the reaction for 15 minutes at 30°C.[2]
-
Stopping the Reaction: Spot 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.[2]
-
Washing: Immediately immerse the P81 paper in a beaker of 75 mM phosphoric acid. Wash three times for 5 minutes each with fresh phosphoric acid. Finally, rinse with acetone and let it air dry.[2]
-
Quantification: Place the dry P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and plot the results to determine the IC50 value.
Protocol 2: Cell Permeabilization for Peptide Delivery
This protocol describes a method for introducing the membrane-impermeant PKC (19-31) peptide into cultured cells to study its effects on intracellular signaling pathways.
Materials:
-
Cultured cells (e.g., neonatal cardiac myocytes)
-
PKC (19-31) peptide
-
Permeabilization Buffer (specific composition may vary by cell type, but a common base is a high-potassium, low-sodium buffer to mimic intracellular conditions)
-
Saponin or β-escin for transient permeabilization
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate and grow cells to the desired confluency.
-
Preparation: Wash the cells with ice-cold PBS.
-
Permeabilization: Incubate the cells with a permeabilization buffer containing a low concentration of saponin or β-escin (e.g., 100 µM β-escin for 20 minutes for canine tracheal smooth muscle) and the desired concentration of PKC (19-31) peptide (e.g., 3 µM).
-
Recovery: After the incubation period, gently wash the cells multiple times with fresh, cold permeabilization buffer without the permeabilizing agent and peptide to reseal the membranes.
-
Experimentation: Replace the buffer with the appropriate cell culture medium and proceed with the experimental treatment (e.g., stimulation with a PKC activator).
-
Analysis: Lyse the cells and analyze the downstream effects of PKC inhibition on target protein phosphorylation or other cellular responses via Western blotting or other appropriate assays.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving PKC and a typical experimental workflow.
Caption: Simplified PKC signaling pathway and the inhibitory action of PKC (19-31).
Caption: General experimental workflow for determining the IC50 of an inhibitor.
Conclusion
Protein Kinase C (19-31) and [Ser25] PKC (19-31) are indispensable tools for the molecular dissection of PKC signaling. While structurally similar, their functional divergence as an inhibitor and a substrate, respectively, provides a powerful complementary approach for researchers. A thorough understanding of their kinetic and inhibitory parameters, coupled with the application of robust experimental protocols, is essential for generating high-quality, reproducible data. This guide serves as a foundational resource for scientists and drug development professionals seeking to accurately probe the multifaceted roles of Protein Kinase C in health and disease.
References
A Technical Guide to Peptide Inhibitors of Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of peptide inhibitors targeting Protein Kinase C (PKC), a family of serine/threonine kinases crucial to cellular signaling. Dysregulation of PKC activity is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurological conditions, making it a significant therapeutic target. Peptide-based inhibitors offer a promising avenue for achieving high specificity and potency in modulating PKC function. This document details the core principles of PKC signaling, the classification and mechanisms of peptide inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their characterization.
The Protein Kinase C Signaling Pathway
Protein Kinase C is a family of enzymes that are central to signal transduction, regulating a wide array of cellular processes such as proliferation, differentiation, apoptosis, and gene expression.[1] The PKC family is categorized into three main groups based on their activation requirements:
-
Conventional PKCs (cPKCs): Comprising isoforms α, βI, βII, and γ, these are activated by diacylglycerol (DAG) and require calcium (Ca²⁺) for their function.[1]
-
Novel PKCs (nPKCs): This group includes isoforms δ, ε, η, and θ. They are also activated by DAG but are independent of Ca²⁺.[1]
-
Atypical PKCs (aPKCs): Isoforms ζ and ι/λ belong to this group and do not require DAG or Ca²⁺ for their activation.[1]
The activation of conventional and novel PKC isoforms is typically initiated by the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and DAG. IP₃ triggers the release of intracellular Ca²⁺, which, along with DAG, recruits and activates cPKCs at the plasma membrane.[2]
Classes and Mechanisms of Peptide Inhibitors
Peptide inhibitors of PKC are primarily categorized based on their mechanism of action and their origin. These peptides can achieve high specificity by targeting domains outside the highly conserved ATP-binding pocket.[3]
2.1. Pseudosubstrate-Derived Peptides: All PKC isoforms possess a pseudosubstrate domain in their regulatory region that acts as an autoinhibitor by binding to the substrate-binding site in the catalytic domain.[1] Peptides mimicking this pseudosubstrate sequence can act as competitive inhibitors by occupying the substrate-binding site, thereby preventing the phosphorylation of natural substrates.[3][4] Myristoylation of these peptides can enhance their cell permeability.[5]
2.2. C2 Domain-Derived Peptides: The C2 domain is involved in the translocation of PKC isoforms to cellular membranes and their interaction with anchoring proteins called Receptors for Activated C-Kinase (RACKs). Peptides derived from the C2 domain can interfere with these protein-protein interactions, preventing the proper localization and function of specific PKC isoforms.[6][7][8]
2.3. Substrate-Mimetic Peptides: These peptides are designed based on the phosphorylation sites of known PKC substrates. By replacing the phosphorylatable serine or threonine residue with a non-phosphorylatable amino acid like alanine, these peptides can act as competitive inhibitors that bind to the active site but cannot be phosphorylated.[6]
Quantitative Data on Peptide Inhibitor Potency
The efficacy of PKC peptide inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). The following tables summarize the reported inhibitory activities of various peptide inhibitors against different PKC isoforms.
Table 1: Pseudosubstrate-Derived Peptide Inhibitors
| Peptide Inhibitor | Target PKC Isoform(s) | IC₅₀ / Kᵢ | Reference(s) |
| PKC(19-36) | Mixed PKC isoforms | IC₅₀: ~1 µM | [4] |
| myr-PKCα/β pseudosubstrate | PKCα, PKCβ | - | [6] |
| myr-PKCε pseudosubstrate | PKCε | - | [6] |
| ZIP (PKCζ pseudosubstrate) | aPKC (ζ, ι/λ) | Kᵢ: 1.43 µM (PKCι), 1.7 µM (PKCζ) | [6] |
Table 2: C2 Domain-Derived Peptide Inhibitors
| Peptide Inhibitor | Target PKC Isoform(s) | Effect | Reference(s) |
| C2-1 (KQKTKTIK) | cPKCs | Inhibits translocation | [6] |
| C2-2 (MDPNGLSDPYVKL) | cPKCs | Inhibits translocation | [6] |
| C2-4 (SLNPEWNET) | cPKCs | Inhibits translocation | [6] |
| εV1-2 | PKCε | Selective inhibitor | [7] |
Table 3: Substrate-Mimetic and Other Peptide Inhibitors
| Peptide Inhibitor | Target PKC Isoform(s) | IC₅₀ / Kᵢ | Reference(s) |
| HIV-1 Tat-peptide (aa 48-60) | PKCα | IC₅₀: 22 nM | [6] |
| RKRCLRRL | Mixed PKC isoforms | >50% inactivation at 10 µM | [9] |
Experimental Protocols
The characterization of PKC peptide inhibitors involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.
4.1. In Vitro PKC Kinase Activity Assay (Radioisotopic)
This assay directly measures the ability of a peptide inhibitor to block the enzymatic activity of a purified PKC isoform.
Materials:
-
Purified active PKC isoform
-
Peptide substrate (e.g., KRTLRR or a substrate specific to the isoform)[2]
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)[10]
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)[11]
-
Peptide inhibitor at various concentrations
-
P81 phosphocellulose paper[11]
-
0.75% Phosphoric acid wash buffer[11]
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific PKC isoform, the peptide substrate, and the lipid activator.
-
Add the peptide inhibitor at a range of concentrations to the reaction mixture. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[11][12]
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[11]
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]
4.2. Cellular PKC Activity Assay
This assay assesses the efficacy of a peptide inhibitor within a cellular context by measuring the phosphorylation of a known intracellular PKC substrate.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and reagents
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell-permeable peptide inhibitor at various concentrations
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Nonidet P40, with protease and phosphatase inhibitors)[10]
-
Antibodies specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Western blotting or ELISA reagents
Protocol:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of the cell-permeable peptide inhibitor for a specific duration.
-
Stimulate the cells with a PKC activator like PMA to induce PKC activity.
-
Lyse the cells to extract total protein.
-
Measure the phosphorylation of a known intracellular PKC substrate using Western blotting or ELISA with a phospho-specific antibody.
-
Quantify the signal and normalize it to a loading control (e.g., total protein or a housekeeping protein).
-
Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration.
-
Plot the data to determine the cellular IC₅₀ value.
4.3. Peptide-Protein Binding Affinity Assay (Conceptual)
To directly measure the binding affinity of a peptide inhibitor to a PKC isoform, techniques such as fluorescence polarization (FP), isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) can be employed. The general principle involves titrating one binding partner into a solution of the other and measuring the resulting change in a physical property (e.g., polarization of light, heat, or refractive index).
Conceptual Workflow for Fluorescence Polarization:
-
Label the peptide inhibitor with a fluorescent dye.
-
In a multi-well plate, prepare a series of dilutions of the purified PKC isoform.
-
Add a fixed concentration of the fluorescently labeled peptide to each well.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization in each well. The polarization will increase as the labeled peptide binds to the larger protein.
-
Plot the change in polarization against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kₑ).
Conclusion
Peptide inhibitors represent a powerful and specific tool for the modulation of Protein Kinase C activity. By targeting unique domains involved in substrate recognition and protein-protein interactions, these inhibitors can achieve a high degree of isoform selectivity that is often challenging with small molecules targeting the conserved ATP-binding site. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working to harness the therapeutic potential of PKC peptide inhibitors. Careful characterization through a combination of in vitro and cellular assays is essential for validating their efficacy and advancing their development.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudosubstrate peptide inhibitors of beta-cell protein kinases: altered selectivity after myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptides derived from the C2 domain of protein kinase C epsilon (epsilon PKC) modulate epsilon PKC activity and identify potential protein-protein interaction surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new mechanism of action of a C2 domain-derived novel PKC inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Irreversible inactivation of protein kinase C by a peptide-substrate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Gatekeeper: A Technical Guide to the Cellular Interactions of Protein Kinase C (19-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a vast array of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis. The activity of PKC is exquisitely regulated, and a key mechanism of this control is an autoinhibitory pseudosubstrate domain. This domain mimics a substrate but lacks a phosphorylatable residue, binding to the active site to maintain the kinase in a quiescent state. The synthetic peptide, Protein Kinase C (19-31), derived from the pseudosubstrate region of PKCα (residues 19-31), acts as a potent and specific competitive inhibitor of PKC activity.[1] This technical guide provides a comprehensive overview of PKC (19-31), detailing its mechanism of action, inhibitory data against various PKC isoforms, experimental protocols for its application, and its role in dissecting PKC signaling pathways.
Mechanism of Action: Pseudosubstrate Inhibition
All conventional and novel Protein Kinase C isoforms possess a regulatory domain at their N-terminus containing a pseudosubstrate sequence. This sequence binds to the substrate-binding cavity within the catalytic domain, effectively blocking the access of true substrates and maintaining the enzyme in an inactive state.[2] The activation of these PKC isoforms by second messengers like diacylglycerol (DAG) and Ca²⁺ induces a conformational change that displaces the pseudosubstrate from the active site, thereby activating the kinase.
The PKC (19-31) peptide leverages this natural autoinhibitory mechanism. As a synthetic analog of the pseudosubstrate region, it acts as a competitive inhibitor by directly competing with cellular substrates for binding to the catalytic site of PKC.[3][4]
Quantitative Data: Inhibitory Potency of PKC (19-31)
The inhibitory potency of PKC (19-31) is typically determined by its half-maximal inhibitory concentration (IC50), which can vary depending on the specific PKC isoform, the substrate used, and the in vitro assay conditions, such as ATP concentration.[5] The peptide is most effective against conventional (α, β, γ) and novel (δ, ε, θ) PKC isoforms due to the conserved nature of the pseudosubstrate binding site among these groups.[3]
| Inhibitor | Target PKC Isoform(s) | IC50 | Notes |
| PKC (19-31) | Mixed PKC isoforms | ~100 nM - 10 µM | Potency varies significantly with assay conditions.[1][5] |
| PKC (19-31) | PKCα / β | ~150 nM | Highly specific for PKC.[3] |
| Myristoylated PKC (19-31) | Sinoatrial Myocytes | 2 µM | Used to study effects on ion channels.[6] |
Note: For cellular applications, the standard PKC (19-31) peptide is membrane-impermeable and requires direct intracellular delivery (e.g., microinjection, electroporation) or modification with a cell-permeating moiety like myristoylation.[5][6] However, myristoylated peptides can have off-target effects independent of their peptide sequence.[6][7]
Off-Target Effects and Experimental Controls
While PKC (19-31) is a relatively specific inhibitor, potential off-target effects should be considered. At micromolar concentrations, the PKCα-derived pseudosubstrate peptide has been reported to inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK) in vitro.[5][8]
To ensure the observed cellular effects are specifically due to PKC inhibition, the following controls are recommended:
-
Scrambled Peptide: A peptide with the same amino acid composition as PKC (19-31) but in a randomized sequence should be used as a negative control. This helps to rule out non-specific effects of peptide administration.[5]
-
Dose-Response Analysis: Using the lowest effective concentration of PKC (19-31) minimizes the risk of off-target effects.[5]
Signaling Pathways and Experimental Workflows
PKC isoforms are central nodes in signal transduction cascades initiated by the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The PKC (19-31) peptide is a valuable tool to dissect these pathways by inhibiting PKC-mediated phosphorylation of downstream substrates.
A common workflow to validate a protein as a PKC substrate involves stimulating cells with a PKC activator (e.g., phorbol esters) in the presence or absence of PKC (19-31) and then assessing the phosphorylation status of the protein of interest via Western blotting.
Experimental Protocols
In Vitro PKC Kinase Assay (Radiometric)
This protocol is designed to measure the activity of a purified PKC isoform and determine the IC50 value of the PKC (19-31) inhibitor.
Materials:
-
Purified, active PKC isoform
-
PKC (19-31) peptide
-
PKC substrate peptide (e.g., [Ser25]PKC(19-31) or myelin basic protein)
-
Kinase Reaction Buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
ATP Solution: 100 µM ATP with γ-³²P-ATP (specific activity ~3000 Ci/mmol)
-
Stop Solution: 75 mM Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix by adding Kinase Reaction Buffer, the PKC substrate, and the purified PKC enzyme.
-
Inhibitor Addition: Add a range of concentrations of the PKC (19-31) peptide or vehicle control to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and plot the results to determine the IC50 value.[3]
Western Blotting for Cellular PKC Substrate Phosphorylation
This protocol details the use of PKC (19-31) to confirm that the phosphorylation of a specific substrate within cells is PKC-dependent.
Materials:
-
Cultured cells
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Cell-permeable PKC (19-31) (e.g., myristoylated) or a method for intracellular delivery
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat the designated cells with the PKC (19-31) inhibitor for 30-60 minutes.
-
PKC Activation: Stimulate the appropriate wells with a PKC activator (e.g., 100 nM PMA) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to compare the levels of substrate phosphorylation across the different treatment conditions. A significant reduction in the activator-induced phosphorylation in the presence of PKC (19-31) indicates that the phosphorylation event is PKC-dependent.
References
- 1. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 2. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Myristoylated peptides potentiate the funny current (If) in sinoatrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Use of Protein Kinase C (19-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases pivotal to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] The activity of PKC is tightly controlled, in part by an endogenous autoinhibitory pseudosubstrate domain.[1] The peptide PKC (19-31) is derived from the pseudosubstrate region of PKCα and functions as a potent and specific competitive inhibitor of conventional and novel PKC isoforms.[2][3] It mimics the natural autoinhibitory mechanism by binding to the catalytic site of PKC, thereby blocking the access of true substrates.[1] This document provides detailed application notes and protocols for the in vitro use of PKC (19-31) as both an inhibitor and, in its modified form, as a substrate for PKC activity assays.
Mechanism of Action: Pseudosubstrate Inhibition
All PKC isoforms possess a regulatory domain containing a pseudosubstrate sequence that binds to the substrate-binding cavity within the catalytic domain, maintaining the enzyme in an inactive state.[1] This sequence resembles a substrate but lacks a phosphorylatable serine or threonine residue.[1] Activation of conventional and novel PKC isoforms by second messengers like diacylglycerol (DAG) and Ca²⁺ induces a conformational change that releases the pseudosubstrate from the active site, activating the kinase.[1] The synthetic peptide PKC (19-31) mimics this endogenous pseudosubstrate, acting as a competitive inhibitor by directly competing with protein and peptide substrates for binding to the catalytic site of PKC.[1]
A modified version of this peptide, [Ser25]PKC(19-31), where the alanine at position 25 is replaced by serine, transforms the pseudosubstrate inhibitor into a potent substrate, making it a valuable tool for measuring PKC activity.[3][4]
Quantitative Data Summary
The inhibitory potency of PKC (19-31) and the kinetic parameters of its substrate variant are crucial for experimental design. The following tables summarize key quantitative data.
| Inhibitor | Target PKC Isoforms | IC50 Value | Notes |
| PKC (19-31) | Conventional (α, β, γ) & Novel (δ, ε, θ) | ~100-150 nM (for PKCα/β)[3][5] | Highly specific for PKC. Membrane-impermeant.[3] |
| Substrate | Kinetic Parameters | Value | Notes | | --- | --- | --- | | [Ser25]PKC (19-31) | Km | 0.2 µM[6] | A potent substrate for measuring PKC activity.[6] | | | Vmax | 8 µmol/min/mg[6] | |
Signaling Pathway
PKC isoforms are key components of signal transduction cascades initiated by the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This activation leads to the stimulation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and together with DAG, activates conventional and novel PKC isoforms, which then phosphorylate downstream target proteins.[7]
Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.
Experimental Protocols
In Vitro PKC Inhibition Assay using PKC (19-31)
This protocol is designed to determine the inhibitory effect of PKC (19-31) on PKC activity using a non-radioactive, ELISA-based assay.
Materials:
-
Purified active PKC enzyme
-
PKC (19-31) peptide inhibitor
-
PKC substrate peptide (e.g., [Ser25]PKC(19-31) or other specific substrate)
-
Microtiter plate pre-coated with PKC substrate
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL Phosphatidylserine, 0.02 mg/mL Diacylglycerol)
-
ATP solution
-
Quench buffer (e.g., 50 mM EDTA)
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of PKC (19-31) in the kinase reaction buffer. Include a vehicle control (buffer only).
-
Reaction Setup: In the wells of the substrate-coated microplate, add the diluted PKC (19-31) or vehicle control.
-
Add Enzyme: Add the purified active PKC enzyme to each well.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[8]
-
Stop Reaction: Add quench buffer to each well to stop the reaction.
-
Detection:
-
Wash the wells.
-
Add the phospho-specific primary antibody and incubate for 60 minutes at room temperature.[8]
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[8]
-
Wash the wells and add TMB substrate. Allow color to develop for 15-30 minutes.[8]
-
Add stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.[3]
Caption: Workflow for an in vitro PKC inhibition assay using PKC (19-31).
In Vitro PKC Activity Assay using [Ser25]PKC (19-31) as a Substrate
This protocol measures the phosphotransferase activity of PKC using the specific substrate peptide [Ser25]PKC (19-31).
Materials:
-
Purified active PKC enzyme or cell lysate containing PKC
-
[Ser25]PKC (19-31) substrate peptide
-
Kinase reaction buffer
-
ATP solution (containing γ-³²P-ATP for radioactive detection or unlabeled ATP for non-radioactive methods)
-
Phosphocellulose paper (for radioactive assay)
-
Phosphoric acid wash solution (for radioactive assay)
-
Scintillation counter (for radioactive assay)
-
ELISA-based detection reagents as described in Protocol 1 (for non-radioactive assay)
Procedure (Radioactive Method):
-
Reaction Setup: Combine the kinase reaction buffer, [Ser25]PKC (19-31) substrate, and the PKC enzyme source in a microcentrifuge tube.
-
Initiate Reaction: Add ATP (spiked with γ-³²P-ATP) to start the reaction.
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper and immediately immerse it in phosphoric acid wash solution to stop the reaction.
-
Washing: Wash the phosphocellulose papers several times with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Quantification: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Analysis: Calculate the specific activity of the PKC enzyme (e.g., in pmol/min/mg).
Caption: Workflow for a radioactive in vitro PKC activity assay.
Conclusion
The PKC (19-31) peptide and its substrate variant, [Ser25]PKC (19-31), are invaluable tools for the in vitro investigation of Protein Kinase C. As a highly specific competitive inhibitor, PKC (19-31) allows for the elucidation of the roles of conventional and novel PKC isoforms in various signaling pathways. The corresponding substrate peptide enables the accurate quantification of PKC activity. The protocols and data presented in these application notes provide a framework for the effective use of these peptides in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein kinase C contains a pseudosubstrate prototope in its regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 6. (Ser25)-Protein Kinase C (19-31), [Ser25]-PKC (19-31) peptide [novoprolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Protein Kinase C (19-31) in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Protein Kinase C (19-31) peptides in kinase activity assays. This document details the principles of their application, quantitative data for experimental design, and step-by-step protocols for both in vitro and cell-based assays.
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to cellular signal transduction, regulating a vast array of processes including cell proliferation, differentiation, apoptosis, and inflammatory responses.[1][2][3] The activity of PKC is tightly controlled, in part by an endogenous autoinhibitory pseudosubstrate domain.[3] This domain mimics a substrate but lacks a phosphorylatable serine or threonine residue, binding to the active site of the kinase to maintain it in an inactive state.[3][4]
Synthetic peptides derived from this pseudosubstrate region of PKCα (residues 19-31) are powerful tools for studying PKC function. Two main versions of this peptide are commonly used:
-
PKC (19-31) Pseudosubstrate Inhibitor: The native peptide sequence acts as a potent and specific competitive inhibitor of conventional and novel PKC isoforms.[1][3][5] It is invaluable for confirming the role of PKC in cellular pathways by observing the effects of its inhibition.
-
[Ser25] PKC (19-31) Substrate: In this modified peptide, the alanine residue at position 25 is replaced with a serine. This substitution transforms the pseudosubstrate into a high-affinity substrate, creating a phosphorylation site for PKC.[5][6] It is widely used to measure the enzymatic activity of PKC.[6][7][8]
Quantitative Data Summary
The following tables provide key quantitative parameters for both the inhibitory and substrate versions of the PKC (19-31) peptide to aid in experimental design.
Table 1: Inhibitory Parameters of PKC (19-31) Pseudosubstrate
| Parameter | Value | Context/Assay Condition |
| IC₅₀ | 147 +/- 9 nM | In vitro inhibition of PKC |
| IC₅₀ | ~100 nM | In vitro PKC inhibition |
| IC₅₀ | ~10 µM | Inhibition of MARCKS phosphorylation in honeybee brain |
Table 2: Kinetic Parameters of [Ser25] PKC (19-31) Substrate
| Parameter | Value | Definition |
| Kₘ | 0.2 - 0.3 µM | Michaelis constant; the substrate concentration at which the reaction velocity is half of Vmax.[6] |
| Vₘₐₓ | 8 µmol min⁻¹ mg⁻¹ | Maximum initial velocity of the enzyme reaction.[6] |
PKC Signaling Pathway and Mechanism of Action
PKC isoforms are key nodes in signal transduction cascades. Typically, activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) stimulates Phospholipase C (PLC).[1][2][3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ triggers the release of intracellular calcium (Ca²⁺).[2] For conventional PKC isoforms, both DAG and Ca²⁺ are required for activation, which involves translocation to the plasma membrane.[4][9] This activation event causes a conformational change that displaces the inhibitory pseudosubstrate domain from the catalytic site, allowing the kinase to phosphorylate its target substrates.[3][4]
The PKC (19-31) pseudosubstrate peptide inhibitor acts by competitively binding to this newly available active site, preventing the phosphorylation of endogenous substrates.[1][3]
Simplified PKC signaling pathway and the inhibitory action of PKC (19-31).
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for PKC Activity
This protocol describes a radiometric filter-binding assay to measure PKC activity using [Ser25] PKC (19-31) as a substrate. The assay quantifies the incorporation of ³²P from [γ-³²P]ATP into the substrate peptide.
Materials:
-
Purified, active PKC enzyme
-
[Ser25] PKC (19-31) substrate peptide
-
PKC (19-31) inhibitor peptide (for control)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂)
-
Activator solution (e.g., 100 µg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
100 mM ATP stock solution
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine:
-
25 µL 2x Kinase Assay Buffer
-
5 µL Activator solution
-
5 µL [Ser25] PKC (19-31) substrate (to a final concentration of ~10-20 µM)
-
X µL Purified PKC enzyme
-
X µL Nuclease-free water to a final volume of 45 µL.
-
-
Set Up Controls:
-
Negative Control (No Enzyme): Replace the enzyme volume with nuclease-free water.
-
Inhibitor Control: Pre-incubate the enzyme with PKC (19-31) inhibitor (e.g., 1-10 µM) for 10 minutes on ice before adding to the reaction mix.
-
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP mix (containing unlabeled ATP and [γ-³²P]ATP to achieve a final concentration of 100 µM).
-
Incubate: Incubate the reactions at 30°C for 10-30 minutes. Ensure the reaction time is within the linear range of the enzyme activity, which should be determined empirically.
-
Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mix onto a labeled P81 phosphocellulose paper square.
-
Wash: Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid. Wash three times for 5 minutes each with gentle agitation. Perform a final rinse with acetone.
-
Quantify Phosphorylation: Allow the P81 paper to air dry. Place the dry paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate the specific activity of the kinase (e.g., in pmol/min/µg) after subtracting the counts from the negative control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value if screening inhibitors.[1]
Workflow for an in vitro PKC activity assay.
Protocol 2: Cell-Based Western Blot Assay for PKC Activity
This protocol uses the PKC (19-31) inhibitor to confirm that the phosphorylation of a specific target protein in situ is PKC-dependent.
Materials:
-
Cultured cells
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC (19-31) inhibitor peptide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Western blot transfer system
-
Primary antibody specific for the phosphorylated form of the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency (typically 70-80%).
-
Pre-treatment with Inhibitor: For inhibitor-treated samples, pre-incubate the cells with an effective concentration of PKC (19-31) (e.g., 10-50 µM, requires optimization) for 1-2 hours.
-
Stimulation: Stimulate the cells (both with and without inhibitor) with a PKC activator (e.g., 100 nM PMA) for a predetermined time (e.g., 15-30 minutes). Include an unstimulated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with the primary antibody against the phosphorylated target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated protein. A significant increase in phosphorylation upon stimulation with the activator, which is blocked by pre-treatment with PKC (19-31), confirms that the phosphorylation event is PKC-dependent. Be sure to also probe for the total amount of the target protein as a loading control.
Logic of controls for a Western blot experiment to verify PKC-dependent phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. benchchem.com [benchchem.com]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. Protein kinase C contains a pseudosubstrate prototope in its regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. mito-egfp-probe.com [mito-egfp-probe.com]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Use of PKC (19-31) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis.[1][2] The activity of PKC is tightly regulated, and one of its key endogenous control mechanisms involves an autoinhibitory pseudosubstrate domain.[1] This domain mimics a substrate but lacks a phosphorylatable residue, binding to the active site of the kinase to maintain it in an inactive state.[1] The peptide PKC (19-31) is derived from the pseudosubstrate region of PKCα and acts as a potent and specific competitive inhibitor of conventional and novel PKC isoforms by mimicking this natural autoinhibitory mechanism.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of PKC (19-31) in cell culture experiments.
Mechanism of Action
PKC (19-31) functions as a competitive inhibitor by binding to the substrate-binding cavity of PKC, thereby preventing the phosphorylation of its natural substrates.[1][4] This peptide corresponds to the pseudosubstrate sequence of PKCα and is highly specific for conventional (α, β, γ) and novel (δ, ε, θ) PKC isoforms.[4] Due to its peptide nature, PKC (19-31) is membrane-impermeant and requires direct intracellular delivery for studies in intact cells, which can be achieved through methods like microinjection or electroporation.[4][5]
Quantitative Data Summary
The inhibitory potency of PKC (19-31) is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the specific PKC isoform, the substrate used, and the assay conditions.[3] Below is a summary of reported quantitative data for PKC (19-31).
| Parameter | Value | Experimental System | Target/Effect | Reference |
| IC50 | ~150 nM | In vitro kinase assay | PKCα/β | [4] |
| IC50 | 100 nM | In vitro PKC assay | PKC activity | [2] |
| Effective Concentration | 5 µM | Inside-out patch recordings | Inhibition of PKC-induced channel up-regulation | [6] |
| IC50 | 30 µM | Electroporated rat adipocytes | Inhibition of insulin-stimulated hexose uptake | [5] |
| IC50 | 600 µM | Intact rat adipocytes | Inhibition of insulin-stimulated hexose uptake | [5] |
| Effective Concentration Range | 1 µM - 50 µM | Cancer cell lines | General use in cell-based assays | [2] |
Signaling Pathway
PKC isoforms are key components of signal transduction cascades initiated by the activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1] Activation of these receptors leads to the stimulation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] DAG, in conjunction with Ca²⁺ (released from the endoplasmic reticulum in response to IP₃), activates conventional and novel PKC isoforms, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.[1][7]
Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of PKC (19-31).
Experimental Protocols
In Vitro PKC Kinase Assay (Radiometric) to Determine IC50
This protocol is designed to measure the activity of a purified PKC isoform and determine the IC50 value of PKC (19-31).[4]
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα)
-
PKC (19-31) peptide
-
PKC substrate peptide (e.g., [Ser25]PKC(19-31) or Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide)[3][4]
-
[γ-³²P]ATP[3]
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)[3]
-
PKC activators (e.g., CaCl₂, phosphatidylserine, diacylglycerol)[3]
-
P81 Phosphocellulose Paper[4]
-
Wash Buffer (e.g., 75 mM phosphoric acid)[3]
-
Scintillation counter and scintillation fluid[3]
-
96-well microplate[3]
Procedure:
-
Prepare Serial Dilutions of PKC (19-31): Prepare a range of concentrations of the PKC (19-31) peptide in the Kinase Assay Buffer. A typical starting range would be from 1 nM to 100 µM.[3]
-
Prepare Kinase Reaction Mix: In a 96-well plate, prepare a reaction mix containing the Kinase Assay Buffer, the specific PKC isoform, the substrate peptide, and the necessary activators.[3]
-
Add PKC (19-31): Add the serially diluted PKC (19-31) to the wells. Include a control well with no inhibitor.[3]
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP to each well.[3]
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[3]
-
Stop Reaction and Spot: Stop the reaction and spot an aliquot of each reaction mixture onto a sheet of phosphocellulose paper.[3]
-
Wash: Wash the phosphocellulose paper multiple times with the Wash Buffer to remove unincorporated [γ-³²P]ATP.[3]
-
Quantify Phosphorylation: Measure the radioactivity using a scintillation counter.[3]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the PKC (19-31) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][4]
Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of PKC (19-31) on the proliferation and viability of cells.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PKC (19-31) peptide
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Peptide Preparation and Delivery: Reconstitute lyophilized PKC (19-31) in sterile water to create a stock solution (e.g., 1 mM).[2] Further dilute in serum-free medium to working concentrations (e.g., 1 µM to 50 µM).[2] Introduce the peptide into the cells using a suitable delivery method (e.g., electroporation, microinjection).
-
Treatment: Replace the medium with medium containing different concentrations of PKC (19-31). Include a vehicle control.[3]
-
Stimulation: After a pre-incubation period with the inhibitor (e.g., 1-2 hours), stimulate the cells with a PKC activator like PMA.[3]
-
Incubation: Incubate the cells for a period that allows for a measurable change in proliferation (e.g., 24-72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[3]
-
Measure Absorbance: Measure the absorbance at approximately 570 nm using a plate reader.[3]
-
Data Analysis: Calculate the percentage of inhibition of PMA-induced proliferation for each concentration of PKC (19-31) and determine the effective concentration (e.g., EC50 or IC50).[3]
Western Blot Analysis for Apoptosis
This protocol is used to assess the induction of apoptosis by examining the cleavage of caspase-3.[2]
Materials:
-
Cell line of interest
-
PKC (19-31) peptide
-
6-well plates
-
Ice-cold PBS
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (cleaved caspase-3, total caspase-3, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of PKC (19-31) or control for a specified time (e.g., 24 hours), delivering the peptide as required.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[2]
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.[2]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities. An increase in the ratio of cleaved caspase-3 to total caspase-3 indicates the induction of apoptosis.[2]
Experimental Workflow Diagram
General experimental workflow for using PKC (19-31) in cell culture.
Conclusion
The PKC (19-31) peptide is a valuable tool for investigating the role of conventional and novel PKC isoforms in various cellular processes.[2] Its high specificity makes it an excellent choice for dissecting PKC-dependent signaling pathways.[4] Researchers should carefully consider the requirement for intracellular delivery and optimize the concentration and experimental conditions for their specific cell type and research question. The protocols provided herein offer a solid framework for the successful application of PKC (19-31) in cell culture-based research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein kinase C(19-31) pseudosubstrate inhibition of insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Protein Kinase C (19-31) to Investigate Insulin Action
Audience: Researchers, scientists, and drug development professionals.
Introduction: Insulin signaling is a complex cascade crucial for maintaining glucose homeostasis. A key family of enzymes involved in this pathway is Protein Kinase C (PKC). The PKC family is diverse, with various isoforms playing distinct, and sometimes opposing, roles in insulin action. Conventional and novel PKC isoforms (e.g., PKCβ, δ, ε, θ) are often implicated in the negative regulation of insulin signaling and the development of insulin resistance, frequently activated by lipid metabolites like diacylglycerol (DAG).[1][2][3] In contrast, atypical PKC isoforms (aPKC ζ and λ) are generally considered positive mediators of insulin-stimulated glucose transport, acting downstream of PI 3-kinase.[4][5][6]
Protein Kinase C (19-31) is a synthetic peptide that corresponds to the pseudosubstrate domain of PKCα and PKCβ. By mimicking a PKC substrate, it competitively inhibits the activity of conventional PKC isoforms, making it a valuable tool to dissect their specific roles in the insulin signaling cascade.[7][8] These notes provide detailed protocols and data for using PKC (19-31) to study its effects on insulin-mediated metabolic events, particularly glucose transport.
Mechanism of Action
PKC (19-31) acts as a competitive inhibitor by binding to the substrate-binding site of conventional PKC isoforms, preventing the phosphorylation of their native substrates. This pseudosubstrate inhibition strategy allows for the targeted investigation of the downstream consequences of conventional PKC activity in cellular processes like insulin-stimulated glucose uptake and lipogenesis.[7]
Logical Relationship: Pseudosubstrate Inhibition
Caption: Pseudosubstrate peptide PKC (19-31) competitively inhibits conventional PKC activity.
Data Presentation: Effects of PKC (19-31) Inhibition
The following table summarizes quantitative data from studies using PKC pseudosubstrate inhibitors to investigate insulin action in adipocytes.
| Parameter | Cell Type | Inhibitor | Concentration (IC50) | Effect | Reference |
| Insulin-Stimulated Hexose Uptake | Intact Rat Adipocytes | PKC (19-31) | ~600 µM | Dose-dependent inhibition | [7] |
| Insulin-Stimulated Hexose Uptake | Electroporated Rat Adipocytes | PKC (19-31) | ~30 µM | Dose-dependent inhibition | [7] |
| Insulin-Stimulated Lipogenesis | Intact Rat Adipocytes | PKC (19-31) | - | Inhibition observed | [7] |
| Insulin-Stimulated Glucose Transport | Permeabilized Adipocytes | PKC (19-36) | - | Complete inhibition | [9] |
Note: The higher IC50 in intact cells compared to electroporated cells reflects the challenge of peptide delivery across the plasma membrane. Myristoylated or cell-penetrating peptide-conjugated versions are often used to improve intracellular delivery.[10][11]
Signaling Pathways
Conventional and novel PKCs are typically activated by DAG, which can be elevated in states of insulin resistance.[2] Once activated, these PKCs can interfere with insulin signaling, notably by promoting inhibitory serine phosphorylation of Insulin Receptor Substrate (IRS) proteins, which dampens the signal flow to downstream effectors like PI 3-kinase and Akt.[3] Using PKC (19-31) helps elucidate the contribution of this negative feedback loop.
Insulin Signaling and Point of PKC Inhibition
Caption: Role of conventional PKC in insulin signaling and its inhibition by PKC (19-31).
Experimental Protocols
Protocol 1: Inhibition of Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
This protocol details how to assess the effect of a cell-permeant version of PKC (19-31) on glucose uptake in a widely used adipocyte cell line.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Myristoylated PKC (19-31) peptide inhibitor (stock dissolved in DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (100 nM final concentration)
-
2-deoxy-D-[³H]-glucose
-
Cytochalasin B
-
Phloretin
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation fluid and counter
Experimental Workflow:
Caption: Workflow for a [³H]-2-deoxyglucose uptake assay in 3T3-L1 adipocytes.
Procedure:
-
Cell Preparation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.
-
Serum Starvation: On the day of the experiment, wash the cells twice with KRH buffer and incubate in KRH buffer for 2-4 hours at 37°C to establish a basal state.
-
Inhibitor Pre-incubation: Replace the medium with fresh KRH buffer containing the desired concentration of myristoylated PKC (19-31) (e.g., 10-100 µM) or a vehicle control (DMSO, final concentration <0.1%). Incubate for 30-60 minutes at 37°C.
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells. Do not add insulin to basal control wells. Incubate for 15-20 minutes at 37°C.
-
Glucose Uptake: Initiate the uptake assay by adding 2-deoxy-D-[³H]-glucose. Incubate for 5-10 minutes at 37°C.
-
Termination: Stop the reaction by aspirating the medium and washing the cells three times rapidly with ice-cold KRH buffer containing a glucose transport inhibitor like phloretin or cytochalasin B.
-
Lysis: Lyse the cells in each well with 0.1% SDS solution.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. Normalize the counts to the protein concentration of a parallel well.
Protocol 2: Western Blot Analysis of IRS-1 Serine Phosphorylation
This protocol is designed to determine if PKC inhibition by PKC (19-31) alters the inhibitory serine phosphorylation of IRS-1, a key downstream target.
Materials:
-
Differentiated L6 myotubes or 3T3-L1 adipocytes
-
Myristoylated PKC (19-31) peptide inhibitor
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control for PKC activation
-
Insulin
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer equipment
-
Primary antibodies: anti-phospho-IRS-1 (Serine specific), anti-total-IRS-1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture cells to confluence. Serum starve as described in Protocol 1.
-
Pre-incubation: Treat cells with myristoylated PKC (19-31) or vehicle for 30-60 minutes.
-
Stimulation: Stimulate cells with insulin (100 nM) or a PKC activator like PMA for 10-30 minutes. Include basal (unstimulated) and vehicle controls.
-
Lysis: Place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, and boil. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-IRS-1 [Ser]) overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly again.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for total IRS-1 and a loading control (e.g., β-actin) to ensure equal protein loading and to quantify the change in phosphorylation relative to the total protein amount.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. lib.ysu.am [lib.ysu.am]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: PKC (19-31) in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are integral to a multitude of neuronal functions, including synaptic transmission, plasticity, learning, and memory.[1] The peptide PKC (19-31) is a highly specific and potent pseudosubstrate inhibitor of conventional and novel PKC isoforms.[1][2] It functions by mimicking the substrate-binding site of PKC, thereby competitively inhibiting its catalytic activity.[1] This characteristic makes PKC (19-31) an invaluable tool for elucidating PKC-dependent signaling pathways and their physiological roles in the nervous system.
Applications in Neuroscience Research
PKC (19-31) has been employed in a wide array of neuroscience research areas to dissect the specific contributions of PKC signaling.
-
Synaptic Plasticity : The inhibitor is extensively used to investigate the role of postsynaptic PKC in the induction and maintenance of Long-Term Potentiation (LTP) and Long-Term Depression (LTD), which are key cellular models for learning and memory.[1][3] Intracellular application of PKC (19-31) into postsynaptic neurons has been shown to block the induction of LTP.[1][3][4]
-
Learning and Memory : By inhibiting PKC activity, researchers can explore its necessity in various learning and memory paradigms.[1] Studies have used this inhibitor to probe mechanisms such as adaptation of the vestibulo-ocular reflex.[1]
-
Neurotransmitter and Neurotrophin Signaling : PKC (19-31) is used to clarify the involvement of PKC in signaling cascades initiated by neurotransmitters like serotonin and neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF).[1]
-
Ion Channel Modulation : The peptide helps determine whether PKC-mediated phosphorylation modulates the function of various ion channels, such as the capsaicin receptor TRPV1.[1]
-
Vesicle Trafficking and Neurotransmitter Release : Its application aids in understanding PKC's contribution to the regulation of synaptic vesicle recruitment and exocytosis.[1][5] Inhibition of PKC has been shown to impair the refilling of vesicle pools.[5]
-
Neuropathic Pain : PKC (19-31) is utilized to probe the role of specific PKC isoforms in the spinal cord mechanisms that underlie chronic pain states.[1]
-
Neuronal Development and Survival : Studies have employed transgenic expression of PKC (19-31) to shed light on the function of PKC in neuronal viability and axonal growth.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of PKC (19-31) from various neuroscience studies.
| Application | Experimental System | PKC (19-31) Concentration | Method of Application | Observed Effect | Reference |
| LTP Induction | Hippocampal CA1 Pyramidal Neurons | 100 µM | Intracellular via microelectrode | Blocks the induction of LTP. | [1] |
| LTP Induction | Hippocampal CA1 Neurons | 100 µM | Co-injection with a CaMKII inhibitor | Synergistically blocks LTP. | [7] |
| Synaptic Potentiation | Hippocampal CA1 Neurons | 100 µM | Co-injection with FK-506 | Attenuates FK-506-induced synaptic potentiation. | [7] |
| Vesicle Recruitment | Chromaffin Cells | 10 µM | Intracellular via patch pipette | Inhibited the secretory response evoked by a second flash stimulation, indicating reduced vesicle recruitment. | [5] |
| Burst-Dependent Depression (BDP) | Aplysia Sensory Neurons | 1 mM (in pipette) | Presynaptic injection | Blocks BDP, but does not affect homosynaptic depression (HSD). | [8] |
| ATP-Sensitive K+ Channels | Excised Inside-Out Patches | 5 µM | Bath application | Blocks PKC-induced activation of SUR2A/Kir6.2 channels. | [9] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway and an experimental workflow relevant to the application of PKC (19-31).
Caption: Role of postsynaptic PKC in LTP and its inhibition by PKC (19-31).
Caption: Workflow for studying LTP with intracellular PKC (19-31) application.
Experimental Protocols
Protocol 1: Investigating the Role of Postsynaptic PKC in LTP Induction
This protocol describes the intracellular application of PKC (19-31) to a postsynaptic CA1 pyramidal neuron to investigate its effect on LTP induction.[1]
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
PKC (19-31) peptide
-
Intracellular recording solution (e.g., 4 M KOAc)[2]
-
Microelectrodes
-
Electrophysiology setup for brain slice recording
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Inhibitor Preparation: Dissolve PKC (19-31) in the intracellular recording solution to a final concentration of 100 µM.[1]
-
Electrode Filling: Pull a glass microelectrode (resistance 3-5 MΩ) and fill it with the PKC (19-31)-containing intracellular solution.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Diffusion: Allow the PKC (19-31) to diffuse into the cell for at least 30 minutes before attempting to induce LTP.[1][2] This ensures adequate time for the peptide to reach its intracellular target.
-
Baseline Recording: Record baseline excitatory postsynaptic potentials (EPSPs) by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.05 Hz) for 15-20 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Post-Induction Recording: Continue recording EPSPs for at least 60 minutes post-HFS to assess the effect of PKC inhibition on the induction and maintenance of LTP.[1]
Expected Outcome:
Intracellular application of PKC (19-31) prior to HFS is expected to block the induction of LTP, with the postsynaptic cell showing no significant potentiation compared to the baseline recording.[1][3] Control experiments should be performed with an intracellular solution lacking the inhibitor to confirm that LTP can be induced under normal conditions.
Protocol 2: In Vitro Kinase Assay to Confirm PKC Inhibition
This protocol details an in vitro kinase assay to confirm the inhibitory effect of PKC (19-31) on the phosphorylation of a substrate.[1]
Materials:
-
Brain tissue homogenates (e.g., from hippocampus or cortex) as a source of PKC.
-
Specific PKC substrate (e.g., MARCKS protein or a synthetic peptide).
-
PKC activators (e.g., CaCl₂, diolein, phosphatidylserine).[1]
-
PKC (19-31) peptide.
-
[γ-³²P]ATP.
-
Phosphorylation buffer.
-
SDS-PAGE and autoradiography equipment.
Procedure:
-
Reaction Setup: Set up the phosphorylation reaction in a final volume of 20-50 μl. The reaction mixture should contain phosphorylation buffer, MgCl₂, ATP, the PKC substrate, and [γ-³²P]ATP.
-
Inhibitor and Control Groups:
-
Experimental Condition: Add PKC (19-31) to a final concentration of 1-100 µM.
-
Control Condition: Run a parallel reaction without the inhibitor.
-
-
Initiation: Add the brain homogenate (PKC source) and PKC activators to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Termination: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the proteins by SDS-PAGE. Dry the gel and visualize the phosphorylated substrate by autoradiography.
-
Quantification: Quantify the radioactive signal in the bands corresponding to the substrate to determine the level of phosphorylation.
Expected Outcome:
The presence of PKC (19-31) should significantly reduce the phosphorylation of the PKC substrate compared to the control condition, confirming its inhibitory activity.[1] This provides direct biochemical evidence of the peptide's efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Inhibition of postsynaptic PKC or CaMKII blocks induction but not expression of LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protein Kinase C Family for Neuronal Signaling | Annual Reviews [annualreviews.org]
- 5. Protein Kinase C-Dependent Phosphorylation of Synaptosome-Associated Protein of 25 kDa at Ser187 Potentiates Vesicle Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Postsynaptic Calcineurin Activity Downregulates Synaptic Transmission by Weakening Intracellular Ca2+ Signaling Mechanisms in Hippocampal CA1 Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase C Acts as a Molecular Detector of Firing Patterns to Mediate Sensory Gating in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols: The Use of Protein Kinase C (19-31) in Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central regulators of a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] In the cardiovascular system, PKC isoforms are critical signaling nodes that influence heart rate, contractility, and relaxation.[2] Dysregulation of PKC signaling is implicated in the pathophysiology of numerous cardiovascular diseases, such as cardiac hypertrophy, heart failure, and ischemia-reperfusion (I/R) injury.[3][4]
The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC: α, βI, βII, γ), novel (nPKC: δ, ε, η, θ), and atypical (aPKC: ζ, λ/ι).[5] Protein Kinase C (19-31) is a synthetic peptide that acts as a pseudosubstrate inhibitor of conventional PKC isoforms. It mimics the substrate binding site of PKC, effectively blocking the catalytic domain and preventing the phosphorylation of downstream target proteins.[6][7] This specificity makes PKC (19-31) a valuable tool for dissecting the roles of conventional PKCs in cardiovascular function and disease.
Mechanism of Action
PKC isoforms are maintained in an inactive state by a pseudosubstrate domain, which occupies the catalytic site.[3][8] Upon activation by second messengers like diacylglycerol (DAG) and Ca2+, a conformational change releases the pseudosubstrate, allowing the kinase to phosphorylate its targets. The PKC (19-31) peptide corresponds to the pseudosubstrate region of PKC. By introducing this peptide into experimental systems, it competitively binds to the active site of conventional PKC isoforms, thereby inhibiting their kinase activity.
Applications in Cardiovascular Research
PKC (19-31) is widely used to investigate the role of conventional PKC signaling in various cardiovascular contexts:
-
Ischemia-Reperfusion (I/R) Injury: Studies have employed PKC (19-31) to explore the contribution of PKC to the damage that occurs when blood flow is restored to ischemic heart tissue.[9] Inhibition of specific PKC isoforms is a key area of research for developing cardioprotective strategies.[10][11]
-
Ion Channel Regulation: PKC modulates the activity of various cardiac ion channels. PKC (19-31) has been instrumental in demonstrating the direct regulatory role of PKC on ATP-sensitive potassium (KATP) channels, which are crucial in the cellular response to metabolic stress, such as during ischemia.[6][12]
-
Cardiac Contractility and Remodeling: PKC signaling pathways are deeply involved in the processes of cardiac hypertrophy (enlargement of the heart muscle) and long-term ventricular remodeling.[1][3][8] Using inhibitors like PKC (19-31) helps to elucidate the specific isoforms responsible for these pathological changes.
Quantitative Data Summary
The following tables summarize the quantitative effects and concentrations of PKC (19-31) and related inhibitors used in various cardiovascular experimental models.
Table 1: Inhibitory Concentrations and Effects of PKC (19-31)
| Inhibitor | Model System | Concentration | Effect | Reference |
| PKC (19-31) | In vitro PKC assay | IC50 = 100 nM | General inhibition of PKC activity. | [13] |
| PKC-ζ Pseudosubstrate | Polymorphonuclear Neutrophils (PMNs) | IC50 ≈ 10 µM | Inhibition of PMN superoxide release. | [9] |
| PKC (19-31) | Excised Rabbit Ventricular Myocyte Patches | 2 µmol/L | Prevented the PKC-induced increase in KATP channel open probability. | [12][13] |
| PKC (19-31) | Inside-out Cardiac Patches | 5 µM | Completely inhibited the up-regulation of KATP channel activity by PKC. | [6] |
| PKC isoform inhibitors | Mouse Cardiomyocytes | 2 µmol/L | Used to identify specific PKC isoforms responsible for I/R injury effects. | [14] |
Table 2: Functional Effects of PKC Inhibition in Cardiovascular Models
| Model System | Inhibitor & Concentration | Measured Parameter | Result | Reference |
| Isolated Rat Heart (I/R + PMNs) | PKC-ζ Peptide Inhibitor (5 µM) | Left Ventricular Developed Pressure (LVDP) & +dP/dtmax | Restored post-reperfusion contractile function. | [9] |
| Isolated Rat Heart (Sham I/R) | PKC-ζ Peptide Inhibitor (5 µM) | LVDP & +dP/dtmax | No direct effect on cardiac contractile function. | [9] |
| Rabbit Ventricular Myocytes | PKC (19-31) (2 µmol/L) | KATP Channel Open Probability (Po) | Blocked the ~3-fold increase in Po induced by active PKC. | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental steps is crucial for understanding the application of PKC (19-31).
Caption: PKC signaling pathway in cardiomyocytes and point of inhibition by PKC (19-31).
Caption: Experimental workflow for studying KATP channel modulation by PKC (19-31).
Experimental Protocols
The following are detailed protocols providing a framework for using PKC (19-31) in key cardiovascular experiments. Researchers should optimize concentrations and incubation times for their specific models.
Protocol 1: Inhibition of KATP Channels in Excised Cardiac Patches
This protocol is adapted from studies investigating the direct effect of PKC on KATP channels using the patch-clamp technique.[12]
Objective: To determine if PKC (19-31) can block the activation of cardiac KATP channels by purified active PKC.
Materials:
-
Isolated ventricular myocytes
-
Patch-clamp rig and amplifier
-
Pipette solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES (pH 7.4 with KOH)
-
Bath solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 1 K2ATP (pH 7.4 with KOH)
-
Purified, constitutively active PKC
-
PKC (19-31) peptide inhibitor (stock solution in 20 mM Tris-HCl)
-
Heat-inactivated PKC (for control)
Procedure:
-
Cell Preparation: Isolate single ventricular myocytes using standard enzymatic digestion protocols.
-
Patch Formation: Form a high-resistance (>1 GΩ) seal on a myocyte using a patch pipette. Excise the patch to achieve an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Baseline Recording: Perfuse the patch with the bath solution containing 1 mM ATP and record single-channel currents at a holding potential of -50 mV to establish baseline KATP channel activity (Po).
-
PKC Application (Test Group): Apply purified active PKC (e.g., 20 nmol/L) to the bath solution. Record for 5-10 minutes and observe the expected increase in channel Po.
-
Inhibitor Application (Inhibitor Group): In a separate experiment, after establishing a baseline, pre-incubate the patch with PKC (19-31) (e.g., 2 µmol/L) for 2-3 minutes.
-
Co-application: While the patch is still exposed to PKC (19-31), add the active PKC (20 nmol/L).
-
Data Analysis: Measure the channel open probability (Po) during baseline, after PKC application, and after co-application with PKC (19-31). A successful inhibition will show no significant increase in Po in the inhibitor group compared to the robust increase in the test group.
-
Control Experiments: Perform parallel experiments using heat-inactivated PKC to ensure the observed effects are due to enzymatic activity.
Protocol 2: Assessing Cardioprotection in an Isolated Langendorff Heart I/R Model
This protocol outlines a general procedure to test the effect of a PKC inhibitor on cardiac function following ischemia-reperfusion, based on established models.[9]
Objective: To evaluate if inhibiting PKC during ischemia and reperfusion can preserve myocardial contractile function.
Materials:
-
Langendorff perfusion system
-
Isolated rat or mouse hearts
-
Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2
-
Intraventricular balloon connected to a pressure transducer
-
PKC inhibitor peptide (e.g., a specific isoform inhibitor or PKC (19-31))
-
Vehicle control (e.g., saline or DMSO in buffer)
Procedure:
-
Heart Preparation: Excise the heart and cannulate the aorta on the Langendorff apparatus. Begin perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Stabilization: Insert a latex balloon into the left ventricle to measure isovolumetric pressure. Allow the heart to stabilize for 20-30 minutes. Record baseline parameters: Left Ventricular Developed Pressure (LVDP), heart rate, and maximum/minimum rate of pressure change (+dP/dtmax and -dP/dtmax).
-
Ischemia: Induce global ischemia by stopping the perfusion for a set period (e.g., 30 minutes).
-
Reperfusion and Treatment:
-
Control Group: Begin reperfusion with standard Krebs-Henseleit buffer for a defined period (e.g., 45-60 minutes).
-
Treatment Group: Begin reperfusion with buffer containing the PKC inhibitor at the desired final concentration (e.g., 1-5 µM).
-
-
Functional Assessment: Continuously record hemodynamic parameters throughout the reperfusion period.
-
Data Analysis: Express the recovery of LVDP and ±dP/dtmax at the end of reperfusion as a percentage of the pre-ischemic baseline values. Compare the functional recovery between the control and treatment groups. Improved recovery in the treatment group suggests a cardioprotective effect of PKC inhibition.
Conclusion
The Protein Kinase C (19-31) peptide is a powerful and specific tool for investigating the roles of conventional PKC isoforms in the cardiovascular system. Its utility in a range of applications, from single-channel electrophysiology to whole-organ I/R models, allows researchers to dissect the complex signaling networks that govern cardiac health and disease. The protocols and data provided herein serve as a comprehensive resource for scientists aiming to modulate PKC activity and explore its potential as a therapeutic target in cardiovascular medicine.
References
- 1. Protein kinase C mechanisms that contribute to cardiac remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 3. CARDIAC ACTIONS OF PROTEIN KINASE C ISOFORMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C and cardiac dysfunction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Frontiers | Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. benchchem.com [benchchem.com]
- 14. The role of protein kinase C in the metabolic regulation of the cardiac Na+ channel - PMC [pmc.ncbi.nlm.nih.gov]
Protein Kinase C (19-31): Application Notes and Protocols for Drug Development and Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are integral to a vast number of cellular signaling pathways, regulating key processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The activity of PKC is tightly controlled, and a key mechanism of this regulation is an autoinhibitory pseudosubstrate domain.[1] This domain mimics a substrate but lacks a phosphorylatable residue, binding to the active site of the kinase to maintain it in an inactive state.[3]
The synthetic peptide, Protein Kinase C (19-31), corresponds to the pseudosubstrate region (residues 19-31) of PKCα.[4] It acts as a potent and specific competitive inhibitor by binding to the substrate-binding site of conventional and novel PKC isoforms, thereby preventing the phosphorylation of their natural substrates.[4][5] This makes PKC (19-31) an invaluable tool for elucidating the specific roles of PKC in cellular pathways and for the screening and development of novel therapeutic agents targeting this kinase family.[2]
A modified version of this peptide, [Ser25]PKC (19-31), where the alanine at position 25 is replaced by a serine, serves as a high-affinity substrate for PKC, making it ideal for in vitro kinase assays to quantify PKC activity.[4]
Mechanism of Action
PKC (19-31) functions as a pseudosubstrate inhibitor. In the inactive state of PKC, the endogenous pseudosubstrate domain occupies the catalytic site, preventing substrate binding. The PKC (19-31) peptide mimics this natural autoinhibitory mechanism by competing with cellular substrates for the active site of the enzyme, thus blocking downstream phosphorylation events.[3][6]
Data Presentation
The inhibitory potency of PKC (19-31) and other commonly used PKC inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of an inhibitor required to reduce the activity of the PKC enzyme by 50%.
| Inhibitor | Type | Target PKC Isoforms | IC50 (in vitro) | Reference(s) |
| Protein Kinase C (19-31) | Peptide (Pseudosubstrate) | Conventional & Novel (α, β, γ, δ, ε, θ) | ~150 nM (for PKCα/β) | [4] |
| Staurosporine | Small Molecule (ATP-competitive) | Pan-PKC (Broad Kinase Inhibitor) | ~2.7 nM | [7] |
| Gö 6983 | Small Molecule (ATP-competitive) | Pan-PKC (α, β, γ, δ) | 6-10 nM | [7] |
| Bisindolylmaleimide I (GF109203X) | Small Molecule (ATP-competitive) | Pan-PKC (α, βI, βII, γ) | 16-20 nM | [7] |
| Chelerythrine | Small Molecule (Alkaloid) | Pan-PKC | 660 nM | [4] |
Note: IC50 values can vary depending on experimental conditions such as ATP concentration and the substrate used.
Signaling Pathways
PKC isoforms are central components of signal transduction cascades initiated by the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of these receptors leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). DAG, along with Ca²⁺ released from the endoplasmic reticulum in response to IP₃, activates conventional and novel PKC isoforms, which then phosphorylate a multitude of downstream target proteins, such as the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), leading to a cellular response.[1][3]
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Assay (Radiometric) for IC50 Determination
This protocol is designed to measure the activity of a purified PKC isoform and determine the IC50 value of an inhibitor.[4]
Materials:
-
Purified active PKC isoform (e.g., PKCα)
-
PKC (19-31) or other test compounds
-
[Ser25]PKC (19-31) peptide substrate
-
Kinase Reaction Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol
-
ATP Solution: 100 µM ATP with γ-³²P-ATP (specific activity ~3000 Ci/mmol)
-
Stop Solution: 75 mM Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix by adding:
-
10 µL of Kinase Reaction Buffer
-
5 µL of PKC Substrate ([Ser25]PKC (19-31), final concentration 20 µM)
-
5 µL of diluted inhibitor (a range of concentrations) or vehicle control
-
5 µL of purified PKC isoform
-
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP Solution.
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.
-
Stop Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid.
-
Detection: Place the washed P81 paper in a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Non-Radioactive ELISA-Based PKC Activity Assay
This protocol describes a method to quantify PKC activity in cell lysates after treatment with PKC (19-31) using a commercial ELISA-based assay kit (e.g., Abcam ab139437).[6][8]
Materials:
-
PKC Kinase Activity Assay Kit
-
Treated and control cell pellets
-
Ice-cold cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA or Bradford protein assay reagents
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Lysate Preparation:
-
Resuspend cell pellets in ice-cold lysis buffer.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysates.
-
-
Reaction Setup:
-
Add equal amounts of protein from each cell lysate to the wells of the substrate-coated microplate.
-
Include positive (active PKC) and negative (lysis buffer) controls.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Detection:
-
Wash the wells.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate and incubate for 60 minutes.
-
Wash and add an HRP-conjugated secondary antibody, then incubate for 30 minutes.
-
Wash and add TMB substrate. Allow color to develop for 15-30 minutes.
-
Add a stop solution.
-
-
Data Acquisition: Immediately measure the absorbance at 450 nm.
-
Analysis:
-
Subtract the background absorbance from all readings.
-
Compare the absorbance of treated samples to the control to determine the percentage of PKC inhibition.
-
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This protocol determines the effect of a cell-permeable version of PKC (19-31) on cell proliferation.[1]
Materials:
-
Cell-permeable PKC (19-31)
-
Cultured cells
-
96-well cell culture plates
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of cell-permeable PKC (19-31) for 1-2 hours.
-
Stimulation: Stimulate the cells with a PKC activator like PMA.
-
Incubation: Incubate for 24-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Measure Absorbance: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of inhibition of PMA-induced proliferation for each PKC (19-31) concentration and determine the EC50 or IC50 value.
High-Throughput Screening (HTS) for PKC Inhibitors
Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS campaigns to identify PKC inhibitors.[9] The principle relies on the change in the tumbling rate of a fluorescently labeled peptide tracer upon binding to an antibody.
Assay Principle:
-
A fluorescently labeled peptide (tracer), which is a substrate for PKC, is used.
-
In the absence of PKC activity, the tracer is not phosphorylated and does not bind to a phospho-specific antibody, resulting in low FP.
-
When active PKC phosphorylates the substrate, the resulting phosphopeptide binds to the phospho-specific antibody, leading to a high FP signal.
-
In the presence of a PKC inhibitor, the substrate is not phosphorylated, and the FP signal remains low.
HTS Protocol Outline:
-
Compound Plating: Dispense library compounds into 384- or 1536-well microplates.
-
Reagent Addition: Add a mixture of PKC enzyme, fluorescently labeled substrate, and ATP.
-
Incubation: Incubate the plates at room temperature for a defined period to allow the kinase reaction to proceed.
-
Detection: Add a mixture of a phospho-specific antibody and stop solution (e.g., EDTA).
-
Read Plate: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Identify "hits" as compounds that cause a significant decrease in the FP signal. Confirmed hits are then subjected to dose-response analysis to determine their IC50 values.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. ulab360.com [ulab360.com]
- 7. benchchem.com [benchchem.com]
- 8. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 9. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Protein Kinase C Inhibition with PKC (19-31): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis and inflammatory responses.[1][2][3] The activity of PKC is tightly regulated, and one of its key endogenous control mechanisms involves an autoinhibitory pseudosubstrate domain.[1][4] The peptide PKC (19-31) is a synthetic fragment corresponding to the pseudosubstrate sequence of PKCα (residues 19-31) and serves as a potent and specific inhibitor of conventional and novel PKC isoforms.[5][6] Its mechanism of action involves mimicking the endogenous substrate to bind to the catalytic domain of PKC, thereby preventing the phosphorylation of true substrates and effectively inhibiting PKC activity.[1][6]
These application notes provide a comprehensive guide for utilizing PKC (19-31) in experimental design, including detailed protocols for key assays, quantitative data for effective concentration determination, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation: Quantitative Summary of PKC (19-31) Activity
The inhibitory potency of PKC (19-31) is typically determined by its half-maximal inhibitory concentration (IC50), which can vary depending on the specific PKC isoform and the assay conditions.[1] The following table summarizes the effective concentrations and IC50 values of PKC (19-31) as reported in various studies. These values can serve as a starting point for determining the optimal concentration for your specific experimental system.
| Parameter | Value | Context/Assay |
| IC50 | ~150 nM | In vitro inhibition of PKCα/β.[5] |
| IC50 | 100 nM | In vitro PKC inhibition.[6] |
| IC50 | 30 µM | Inhibition of insulin-stimulated hexose uptake in electroporated rat adipocytes.[7] |
| IC50 | 600 µM | Inhibition of insulin-stimulated hexose uptake in intact rat adipocytes.[7] |
| Effective Concentration | 5 µM | Complete inhibition of PKC-induced upregulation of KATP channel activity in inside-out patch recordings.[8] |
| Effective Concentration | 500 nM | Significant reduction in PKC-catalyzed phosphorylation in in vitro phosphorylation assays.[8] |
| Effective Concentration | 1-20 µM | Pre-treatment for immunofluorescence studies of PKC translocation.[6] |
Signaling Pathway and Inhibition
PKC isoforms are key components of signal transduction cascades initiated by the activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1][2] Activation of these receptors leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ triggers the release of intracellular calcium (Ca²⁺), and together with DAG, these second messengers activate conventional and novel PKC isoforms.[4][9] Activated PKC then phosphorylates a wide range of substrate proteins, leading to various cellular responses.[2] PKC (19-31) acts as a competitive inhibitor by binding to the substrate-binding site of PKC, preventing the phosphorylation of its downstream targets.[1][5]
Caption: PKC Signaling Pathway and Point of Inhibition by PKC (19-31).
Experimental Protocols
Herein, we provide detailed protocols for three key experimental techniques where PKC (19-31) is used as a specific inhibitor to confirm the role of PKC.
In Vitro PKC Kinase Assay (Radiometric)
This assay directly measures the kinase activity of PKC in a cell-free system. PKC (19-31) is used as a negative control to ensure that the observed phosphorylation is indeed mediated by PKC.[5][6]
Materials:
-
Purified active PKC enzyme or cell/tissue lysate containing PKC.
-
PKC Substrate: A specific peptide substrate for PKC (e.g., [Ser25]PKC(19-31)) or a protein substrate like histone H1.[5][6]
-
PKC (19-31) inhibitor peptide.
-
Kinase Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µM ATP).
-
[γ-³²P]ATP.
-
Stop Solution (e.g., 75 mM phosphoric acid).[5]
-
P81 phosphocellulose paper.[5]
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix by adding the kinase reaction buffer, PKC substrate, and a range of concentrations of the PKC (19-31) inhibitor or vehicle control.[5]
-
Enzyme Addition: Add the purified PKC enzyme or cell lysate to initiate the reaction.
-
Initiate Phosphorylation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).[10]
-
Stop Reaction: Terminate the reaction by adding the stop solution.[5][10]
-
Spotting: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.[5][10]
-
Washing: Wash the phosphocellulose paper multiple times with wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Subtract the counts per minute (CPM) of the blank from all other readings. A significant reduction in signal in the negative control group (with PKC (19-31)) compared to the experimental group indicates specific PKC activity.[6] Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
Caption: Workflow for an in vitro PKC kinase assay.
Western Blot for Phospho-Substrate Detection
This protocol is designed to detect the phosphorylation of a specific protein substrate of PKC within cells. PKC (19-31) is used to confirm that the observed phosphorylation is dependent on PKC activity.[6]
Materials:
-
Cultured cells.
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
PKC (19-31) inhibitor peptide (a cell-permeable version may be required, or a delivery method like electroporation).[11]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody specific for the phosphorylated form of the substrate protein.
-
Primary antibody for the total form of the substrate protein (as a loading control).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat one group of cells with PKC (19-31) for 30-60 minutes. Stimulate the cells (with and without inhibitor pre-treatment) with a PKC activator for the desired time. Include an untreated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in cell lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).[12]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total substrate protein to confirm equal loading.
Data Analysis: Quantify the band intensities and compare the levels of phosphorylation between the different treatment groups. A significant increase in phosphorylation upon activator treatment that is blocked by PKC (19-31) confirms PKC-mediated phosphorylation.[6]
Caption: Logic of controls for a Western blot experiment.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines a general method to assess the effective concentration of PKC (19-31) in a cellular context by measuring its effect on a known PKC-mediated downstream event, such as cell proliferation.[11]
Materials:
-
Adherent cell line with a known PKC-dependent proliferation pathway.
-
Complete cell culture medium.
-
PKC (19-31) peptide (a cell-permeable version may be required).
-
PKC activator (e.g., PMA).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.[12]
-
Peptide Preparation: Prepare serial dilutions of PKC (19-31) in the cell culture medium.[12]
-
Treatment: Remove the old medium and add the medium containing the different concentrations of PKC (19-31) to the cells. Include a vehicle control.
-
Stimulation: After a pre-incubation period with the inhibitor (e.g., 1-2 hours), stimulate the cells with a PKC activator like PMA to induce a proliferative response. Include an unstimulated control.[11]
-
Incubation: Incubate the cells for a period that allows for a measurable change in proliferation (e.g., 24-72 hours).[11]
-
MTT Assay:
-
Absorbance Measurement: Measure the absorbance of the dissolved formazan at a wavelength of ~570 nm using a plate reader.[12]
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the concentration of PKC (19-31) to determine the IC50 value for the inhibition of proliferation.[11][12]
Conclusion
The pseudosubstrate peptide PKC (19-31) is a highly specific and valuable tool for elucidating the role of conventional and novel PKC isoforms in various cellular processes.[5] Its primary advantage lies in its targeted mode of action at the substrate-binding site, which confers a higher degree of specificity compared to many ATP-competitive small molecule inhibitors.[5] However, its peptide nature and consequent membrane impermeability often necessitate direct intracellular delivery methods for in vivo and some cell-based studies.[5] By utilizing the detailed protocols and quantitative data provided in these application notes, researchers can effectively design and execute experiments to confidently attribute observed biological effects to PKC-mediated signaling pathways. As with any inhibitor, the use of appropriate controls, such as a scrambled peptide, is crucial for validating the specificity of the observed effects.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. bosterbio.com [bosterbio.com]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein kinase C(19-31) pseudosubstrate inhibition of insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Protein kinase C - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Protein Kinase C (19-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases crucial to a multitude of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis.[1][2][3][4] The activity of PKC is tightly regulated, in part by an autoinhibitory pseudosubstrate domain.[1][4] This domain mimics a substrate but lacks a phosphorylatable residue, binding to the active site to maintain the kinase in an inactive state. The peptide fragment Protein Kinase C (19-31), corresponding to the pseudosubstrate sequence of PKCα (residues 19-31), serves as a potent and specific competitive inhibitor of conventional and novel PKC isoforms.[1][2][3][5] It functions by mimicking this natural autoinhibitory mechanism, making it an invaluable tool for elucidating the specific roles of PKC in cellular processes.[1][2][3]
These application notes provide a comprehensive guide to the working concentrations, dosages, and experimental protocols for the effective use of PKC (19-31) in both in vitro and cell-based assays.
Data Presentation: Working Concentrations and Inhibitory Activity
The effective concentration of PKC (19-31) is highly dependent on the experimental system, including the specific PKC isoform, the substrate used, and the assay conditions.[6] The following tables summarize reported quantitative data to serve as a starting point for experimental design.
Table 1: In Vitro Applications - Inhibitory Concentrations
| Application | System | Concentration | Notes |
| PKC Inhibition | In vitro kinase assay | 100 nM (IC₅₀) | General inhibitory concentration.[2] |
| MARCKS Phosphorylation | Honeybee brain homogenates | ~10 µM (IC₅₀) | Inhibition of a specific PKC substrate.[2] |
| Kinase Phosphorylation Assay | Crude tissue homogenates | 500 nM | Resulted in a significant reduction in PKC-catalyzed phosphorylation.[7] |
| Kinase Phosphorylation Assay | Honeybee antennal lobe homogenates | 100 µM | Used to confirm specific phosphorylation of MARCKS protein by PKC.[5][7] |
| Ion Channel Modulation | Excised inside-out patches (Rabbit) | 2 µM | Prevented PKC-induced increase in KATP channel open probability.[7][8] |
| Ion Channel Modulation | Inside-out patch recordings | 5 µM | Completely inhibited up-regulation of KATP channel activity by PKC.[7][9] |
Table 2: Cell-Based Applications - Working Concentrations
| Application | System | Concentration | Notes |
| Immunofluorescence | Cultured cells | 1-20 µM | Pre-treatment for 30-60 minutes to demonstrate stimulus-induced translocation is dependent on PKC activity.[2] |
| Cell Proliferation (MTT Assay) | Cultured cells | Varies | Requires a dose-response experiment to determine the optimal concentration for the specific cell line. Pre-incubation for 1-2 hours.[6] |
| Intracellular Application | CA1 pyramidal neuron (rat) | 100 µM | Applied via intracellular recording solution for at least 30 minutes to study its effect on Long-Term Potentiation (LTP).[5] |
Note: Standard PKC (19-31) is membrane-impermeable. For use with intact cells, a cell-permeable version (e.g., myristoylated) is required, or the peptide must be introduced directly into the cells via methods like microinjection or inclusion in a patch pipette solution.[7][10]
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates a simplified PKC signaling pathway and the mechanism of inhibition by PKC (19-31). Activation of cell surface receptors like GPCRs or RTKs leads to the activation of Phospholipase C (PLC).[1][6] PLC cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular Ca²⁺, which, along with DAG, activates conventional and novel PKC isoforms.[1][6] Activated PKC then phosphorylates downstream target proteins. PKC (19-31) acts as a competitive inhibitor by binding to the active site of PKC, preventing the phosphorylation of its substrates.[1][6]
Caption: Simplified PKC signaling pathway and inhibition by PKC (19-31).
Experimental Protocols
Protocol 1: In Vitro PKC Activity Assay (Radiometric)
This protocol describes a radiometric filter-binding assay to determine the IC₅₀ value of PKC (19-31).
Materials:
-
Purified PKC isoform
-
PKC substrate (e.g., [Ser²⁵]PKC (19-31))[4]
-
PKC (19-31) inhibitor peptide
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)[6]
-
PKC activators (e.g., CaCl₂, phosphatidylserine, diacylglycerol)[5][6]
-
Scintillation counter
Procedure:
-
Prepare Serial Dilutions: Prepare a range of PKC (19-31) concentrations (e.g., 1 nM to 100 µM) in the Kinase Assay Buffer.[6]
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mix:
-
Kinase Assay Buffer
-
PKC activators
-
PKC substrate
-
PKC (19-31) dilution or vehicle control
-
Purified PKC enzyme
-
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be near the Kₘ of the enzyme for ATP.[6]
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the reaction.[2][6]
-
Stop Reaction: Spot a portion of the reaction mixture onto a labeled P81 phosphocellulose paper square.[10]
-
Washing: Immediately immerse the P81 paper in Wash Buffer. Wash multiple times to remove unincorporated [γ-³²P]ATP.[10]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each PKC (19-31) concentration relative to the control and plot the results to determine the IC₅₀ value.[10]
Caption: General workflow for an in vitro radiometric PKC kinase assay.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of a cell-permeable PKC (19-31) on cell proliferation.
Materials:
-
Cell-permeable PKC (19-31)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.[3]
-
Prepare Dilutions: Prepare serial dilutions of cell-permeable PKC (19-31) in cell culture medium.[6]
-
Treatment: Pre-treat the cells with different concentrations of PKC (19-31) or a vehicle control for 1-2 hours.[6]
-
Stimulation: Stimulate the cells with a PKC activator (e.g., PMA) to induce a proliferative response. Include an unstimulated control group.[6]
-
Incubation: Incubate the cells for a period that allows for a measurable change in proliferation (e.g., 24-72 hours).[6]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: A significant reduction in absorbance in the groups treated with PKC (19-31) compared to the stimulated control indicates an inhibition of PKC-mediated proliferation.
Protocol 3: Immunofluorescence for PKC Translocation
This protocol uses immunofluorescence to visualize the translocation of PKC upon activation and confirms the dependency of this event on PKC activity using PKC (19-31).
Materials:
-
Cells grown on glass coverslips
-
Cell-permeable PKC (19-31)
-
PKC activator (e.g., PMA)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the PKC isoform of interest
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.[2]
-
Treatment: Pre-treat the control group with cell-permeable PKC (19-31) (e.g., 1-20 µM) for 30-60 minutes.[2]
-
Stimulation: Stimulate the experimental group with a PKC activator (e.g., PMA) for a time known to induce translocation.[2]
-
Fixation and Permeabilization: Fix the cells with fixative, followed by permeabilization.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Incubation: Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of the PKC isoform using a fluorescence microscope.
-
Analysis: In stimulated cells, PKC should translocate (e.g., from the cytosol to the plasma membrane). This translocation should be inhibited in cells pre-treated with PKC (19-31).
Conclusion
Protein Kinase C (19-31) is a highly specific and potent tool for investigating the roles of conventional and novel PKC isoforms in cellular signaling.[2][3][5] The protocols and data provided in these application notes offer a framework for the effective use of this peptide inhibitor. Proper experimental design, including careful determination of the optimal working concentration and the use of appropriate controls, is essential for obtaining clear and interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Molecular basis of protein kinase C-induced activation of ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Intracellular Delivery of PKC (19-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction. The pseudosubstrate region, encompassing amino acids 19-31 of many PKC isoforms, acts as an endogenous autoinhibitor. Synthetic peptides corresponding to this sequence, such as PKC (19-31), are potent and specific competitive inhibitors of conventional and novel PKC isoforms. Their ability to mimic the natural substrate allows them to bind to the active site, thereby preventing the phosphorylation of downstream targets.
However, the hydrophilic nature of the unmodified PKC (19-31) peptide hinders its ability to cross the hydrophobic cell membrane. To harness its inhibitory potential in living cells, various delivery strategies have been developed. These application notes provide a comprehensive overview of the leading techniques for introducing PKC (19-31) into cells, complete with detailed protocols, comparative data, and visual guides to the underlying cellular pathways and experimental procedures.
I. Delivery Techniques: An Overview
The successful intracellular delivery of PKC (19-31) hinges on modifications that enhance its membrane permeability. The two most prevalent and effective strategies are conjugation to Cell-Penetrating Peptides (CPPs) and N-terminal acylation with a lipid moiety (myristoylation).
-
Cell-Penetrating Peptide (CPP) Conjugation: CPPs are short, often cationic, peptides that can traverse the plasma membrane and deliver a variety of cargo molecules, including peptides, into the cytoplasm. Commonly used CPPs for this purpose include the Tat peptide from HIV-1 and the Antennapedia homeodomain. The PKC (19-31) peptide is chemically synthesized with the CPP sequence at its N-terminus.
-
Myristoylation: This technique involves the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminus of the PKC (19-31) peptide. The hydrophobic lipid tail significantly enhances the peptide's ability to intercalate into and traverse the cell membrane.
II. Quantitative Data Summary
The choice of delivery method can influence the efficiency of intracellular uptake and the effective concentration required for biological activity. The following table summarizes representative quantitative data for different delivery strategies of pseudosubstrate inhibitor peptides. It is important to note that direct comparative studies for PKC (19-31) are limited, and efficiency can be cell-type dependent.
| Delivery Method | Peptide Cargo | Cell Type | Concentration Range | Efficacy Metric | Reference |
| CPP (Antennapedia) | Antp-PKC (19-31) | Pancreatic β-cells | 75 µM | Maximal inhibition of MARCKS phosphorylation | [1] |
| Myristoylation | myr-PKC pseudosubstrate | Insulin-secreting β-cells | Not specified | Effective PKC inhibition | [2] |
| CPP (Tat) | Tat-GFP | Astrocytes, PC12 cells | Not specified | Significant transduction compared to GFP alone | [3] |
| CPP (General) | Fluorescently labeled cargo | HeLa, CHO cells | 1-10 µM | Uptake quantified by spectrofluorometry | [4] |
| Myristoylation | myr-PKC pseudosubstrate | General | Not specified | Promotes translocation into lipid bilayers |
III. Signaling Pathway
The PKC signaling cascade is a central hub in cellular communication. Activation of conventional and novel PKC isoforms is typically initiated by signals that lead to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, which, together with DAG, recruits PKC to the cell membrane and induces a conformational change that displaces the pseudosubstrate region from the active site, leading to kinase activation and phosphorylation of downstream targets. PKC (19-31) competitively inhibits this final step.
Figure 1: Simplified PKC signaling pathway and the point of inhibition by PKC (19-31).
IV. Experimental Protocols
Protocol 1: Synthesis and Purification of Modified PKC (19-31) Peptides
This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) of CPP-conjugated and myristoylated PKC (19-31).
A. Peptide Synthesis Workflow
Figure 2: General workflow for the synthesis and purification of modified peptides.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in dimethylformamide (DMF)
-
Myristic acid (for myristoylation)
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane, water)
-
Reversed-phase HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Synthesize the PKC (19-31) sequence (and CPP sequence if applicable) on Rink Amide resin using a standard Fmoc/tBu strategy.
-
For CPP-PKC(19-31), synthesize the CPP sequence first, followed by the PKC (19-31) sequence.
-
For myristoylation, after the final amino acid coupling and Fmoc deprotection, couple myristic acid to the N-terminus using standard coupling reagents.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification:
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peak.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain a white powder.
-
Store the lyophilized peptide at -20°C or -80°C.
-
Protocol 2: Intracellular Delivery of Modified PKC (19-31)
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
Modified PKC (19-31) peptide (CPP-conjugated or myristoylated)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips for microscopy) and allow them to adhere and reach 70-80% confluency.
-
Peptide Preparation: Reconstitute the lyophilized peptide in sterile water or an appropriate buffer to create a stock solution. Further dilute the stock solution in serum-free or complete culture medium to the desired final working concentration (typically in the range of 1-20 µM).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the modified PKC (19-31) peptide.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell type and experimental endpoint.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells 2-3 times with ice-cold PBS to remove any extracellular peptide.
-
Downstream Analysis: Proceed immediately with the desired downstream analysis (e.g., Western blot, immunofluorescence, cell viability assay).
Protocol 3: Assessment of PKC Inhibition by Western Blot
This protocol assesses the inhibition of PKC activity by measuring the phosphorylation of a known PKC substrate, such as Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).
A. Western Blot Workflow
References
- 1. escholarship.org [escholarship.org]
- 2. Pseudosubstrate peptide inhibitors of beta-cell protein kinases: altered selectivity after myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interaction of a pseudosubstrate peptide of protein kinase C and its myristoylated form with lipid vesicles: only the myristoylated form translocates into the lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating Cellular Signaling: Application of Protein Kinase C (19-31) in Patch Clamp Electrophysiology
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cellular signaling is paramount. Protein Kinase C (PKC) is a crucial family of enzymes that plays a pivotal role in a vast array of physiological processes through the phosphorylation of target proteins. The synthetic peptide, Protein Kinase C (19-31), serves as a potent and specific pseudosubstrate inhibitor of conventional and novel PKC isoforms, making it an invaluable tool for dissecting PKC-dependent signaling pathways. This document provides detailed application notes and protocols for the utilization of PKC (19-31) in patch clamp electrophysiology to investigate the modulation of ion channels.
Protein Kinase C (19-31) mimics the substrate-binding site of PKC, competitively inhibiting its activity and thereby allowing for the isolation and study of PKC-mediated effects on ion channel function.[1] Its application in patch clamp electrophysiology enables the precise measurement of changes in ion channel activity in response to PKC inhibition, providing insights into the role of this kinase in cellular excitability, neurotransmitter release, and other fundamental processes.
Data Presentation: Quantitative Effects of PKC (19-31) on Ion Channel Activity
The following table summarizes the quantitative data from various patch clamp electrophysiology studies that have utilized PKC (19-31) to investigate the role of PKC in ion channel modulation.
| Ion Channel | Cell Type | Patch Clamp Configuration | PKC (19-31) Concentration | Observed Effect on Channel Activity | Reference |
| ATP-sensitive K+ (KATP) Channels | Rabbit Ventricular Myocytes | Inside-out | 2 µmol/L | Prevented a ~3-fold increase in channel open probability induced by constitutively active PKC.[2] | [2] |
| ATP-sensitive K+ (KATP) Channels | Recombinant (SUR2A/Kir6.2) | Inside-out | 5 µM | Completely inhibited the up-regulation of channel activity by PKC.[3][4] | [3][4] |
| Big Potassium (BK) Channels | Not Specified | Inside-out | 5 µM | Abolished the inhibitory effect of constitutively active PKC on membrane conductance.[5] | [5] |
| Cation Channels (involved in myogenic tone) | Cerebrovascular Smooth Muscle Cells | Whole-cell (pipette application) | 1 µM - 10 µM | Blocked the activation of an inward cation current by a diacylglycerol analog.[6][7] | [6][7] |
| Vesicle Pool Refilling | Chromaffin Cells | Whole-cell (pipette application) | 10 µM | Reduced the secretory response evoked by a second flash stimulation, indicating impaired vesicle pool refilling.[8] | [8] |
| K+ Currents | Hermissenda Type B Photoreceptors | Intracellular Injection | 2.16 x 10⁻⁷ M (in electrode) | Blocked phorbol ester-produced reductions in transient and delayed K+ currents.[9] | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Protein Kinase C and a typical experimental workflow for a patch clamp experiment utilizing the PKC inhibitor, PKC (19-31).
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. pnas.org [pnas.org]
- 4. Molecular basis of protein kinase C-induced activation of ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. jneurosci.org [jneurosci.org]
- 9. journals.physiology.org [journals.physiology.org]
Measuring the Inhibitory Effect of Protein Kinase C (19-31): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are pivotal in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and inflammatory responses.[1][2][3] The activity of PKC is tightly controlled, and a key endogenous mechanism involves an autoinhibitory pseudosubstrate domain.[1] This domain mimics a substrate but lacks a phosphorylatable residue, binding to the active site to maintain the kinase in an inactive state.[1] The peptide fragment corresponding to the pseudosubstrate sequence of PKCα, specifically residues 19-31, serves as a potent and specific inhibitor of PKC activity.[1][4] This document provides a comprehensive guide to utilizing PKC (19-31) as a research tool, detailing its mechanism of action, quantitative inhibitory data, and experimental protocols for its study.
Mechanism of Pseudosubstrate Inhibition
All PKC isoforms possess a regulatory domain at their N-terminus which contains a pseudosubstrate sequence.[1] This sequence binds to the substrate-binding cavity within the catalytic domain, effectively blocking the access of true substrates and maintaining the enzyme in a quiescent state.[1] The activation of conventional and novel PKC isoforms by second messengers like diacylglycerol (DAG) and Ca²⁺ induces a conformational change that displaces the pseudosubstrate from the active site, thereby activating the kinase.[1] The peptide PKC (19-31) is derived from this pseudosubstrate region of PKCα and acts as a competitive inhibitor by mimicking this natural autoinhibitory mechanism.[1][5] It directly competes with protein and peptide substrates for binding to the catalytic site of PKC.[1]
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of PKC (19-31) is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific PKC isoform, the substrate used, ATP concentration, and the assay conditions.[3]
| Inhibitor | Type | Target(s) | IC50 (in vitro) | Cellular IC50 | Reference(s) |
| Protein Kinase C (19-31) | Pseudosubstrate Peptide | Pan-PKC (conventional & novel isoforms) | ~100 nM - 10 µM | 30 µM (electroporated adipocytes) | [3][4][6] |
| Gö6976 | Staurosporine Analog | Conventional PKCs (α, β) | PKCα: 2.3 nM; PKCβ1: 6.2 nM | - | [3] |
| Staurosporine | Microbial Alkaloid | Broad-spectrum kinase inhibitor | Pan-PKC: ~2.7 nM | - | [3] |
| Bisindolylmaleimide IX (Ro 31-8220) | Bisindolylmaleimide | Pan-PKC (α, βI, βII, γ, ε) | PKCα: 5 nM; PKCβI: 24 nM | - | [3] |
| Chelerythrine | Benzophenanthridine Alkaloid | Pan-PKC | ~660 nM | - | [3] |
Signaling Pathway Diagram
The following diagram illustrates a simplified, canonical PKC signaling pathway. Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC).[1][2][5] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ triggers the release of intracellular calcium, and together with DAG, these second messengers activate conventional and novel PKC isoforms, which then phosphorylate a wide array of downstream target proteins.[2][7]
Caption: Conventional PKC Activation Pathway.
Experimental Protocols
In Vitro PKC Kinase Assay (Radiometric)
This assay directly measures the ability of PKC (19-31) to block the enzymatic activity of purified PKC by quantifying the incorporation of radiolabeled phosphate into a substrate.[3][5][8]
Materials:
-
Purified recombinant PKC isoform
-
PKC (19-31) peptide
-
PKC substrate peptide (e.g., [Ser25]PKC(19-31) or Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide)[5][8]
-
[γ-³²P]ATP[5]
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)[5]
-
PKC activators (e.g., CaCl₂, phosphatidylserine, diacylglycerol)[5]
-
Scintillation counter and scintillation fluid[5]
Procedure:
-
Prepare a serial dilution of PKC (19-31): Prepare a range of concentrations in the Kinase Assay Buffer. A typical range would be from 1 nM to 100 µM.[5]
-
Prepare the kinase reaction mix: In a microcentrifuge tube, combine the Kinase Assay Buffer, the specific PKC isoform, the substrate peptide, and the necessary activators.[5]
-
Add Inhibitor: Add the serially diluted PKC (19-31) to the reaction tubes. Include a control with no inhibitor.[5]
-
Initiate the kinase reaction: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km of the enzyme for ATP.[3][5]
-
Incubate: Incubate the reaction at 30°C for 10-30 minutes, ensuring the reaction is within the linear range.[3][5]
-
Stop the reaction: Stop the reaction by spotting an aliquot of each reaction mixture onto a sheet of phosphocellulose paper.[3][5]
-
Wash: Wash the phosphocellulose paper multiple times with the Wash Buffer to remove unincorporated [γ-³²P]ATP.[5]
-
Quantify phosphorylation: Measure the radioactivity using a scintillation counter.[5]
-
Data analysis: Plot the percentage of inhibition (relative to the control) against the logarithm of the PKC (19-31) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][8]
Cellular PKC Activity Assay (Western Blotting)
This assay measures the effect of the inhibitor on PKC activity within a cellular context by detecting the phosphorylation of a specific PKC substrate.[3][4]
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)[3]
-
Cell culture medium and reagents[3]
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)[3]
-
PKC (19-31) (requires a method for intracellular delivery, such as electroporation or conjugation to a cell-penetrating peptide)[8]
-
Lysis buffer[3]
-
Antibodies specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS)[3]
-
Western blotting reagents[3]
Procedure:
-
Cell Culture: Culture cells to the desired confluency.[3]
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of PKC (19-31) for a designated time.
-
PKC Activation: Stimulate the cells with a PKC activator like PMA to induce substrate phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the PKC substrate.[4]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control. Determine the concentration of PKC (19-31) that causes a 50% reduction in the phosphorylation signal.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for determining the IC50 value of an inhibitor using an in vitro kinase assay.
Caption: General workflow for IC50 determination.
Conclusion
The pseudosubstrate peptide PKC (19-31) is a highly specific and valuable tool for investigating the role of conventional and novel PKC isoforms in cellular signaling.[8] Its primary advantage lies in its mechanism of action, which targets the substrate-binding site, offering greater specificity compared to ATP-competitive small molecule inhibitors that may have off-target effects.[8] However, its peptide nature and resulting membrane impermeability require consideration for intracellular delivery in cell-based assays.[8] The choice of inhibitor and experimental protocol should be guided by the specific research question. For highly specific inhibition of PKC in in vitro assays, PKC (19-31) is an excellent choice.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein kinase C(19-31) pseudosubstrate inhibition of insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Protein Kinase C (19-31) solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of Protein Kinase C (19-31).
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-31) and what is its primary mechanism of action?
Protein Kinase C (19-31), also known as PKC (19-31), is a synthetic peptide that corresponds to the pseudosubstrate region (residues 19-31) of Protein Kinase Cα (PKCα).[1] Its amino acid sequence is Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val (RFARKGALRQKNV).[1] This peptide functions as a competitive inhibitor of many PKC isoforms by binding to the substrate-binding site, which in turn prevents the phosphorylation of the enzyme's natural substrates.[1][2] This makes it a valuable tool for studying the physiological roles of PKC in various signaling pathways.[1][3]
Q2: I'm having difficulty dissolving the lyophilized PKC (19-31) peptide. What is the recommended solvent?
The primary recommended solvent for PKC (19-31) is high-purity water.[1] The peptide's composition, rich in basic amino acid residues like Arginine and Lysine, gives it a high theoretical isoelectric point (pI), suggesting good solubility in aqueous, slightly acidic solutions.[1] If you encounter solubility issues, please refer to the detailed solubilization protocol in the Troubleshooting Guide below.[1] The presence of trifluoroacetic acid (TFA) salts from the purification process can sometimes aid solubility in aqueous solutions.[1][4]
Q3: What are the optimal storage conditions for PKC (19-31)?
For long-term stability, lyophilized PKC (19-31) should be stored at -20°C or colder, protected from light and moisture.[1][5] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[1][6] Once reconstituted in a solution, it is best to create single-use aliquots and store them at -20°C or colder to avoid degradation from repeated freeze-thaw cycles.[1][6] For solutions, using a sterile buffer with a pH between 5 and 6 can extend the storage life.[1][6]
Q4: Can PKC (19-31) inhibit all isoforms of Protein Kinase C?
While PKC (19-31) is considered a broad-spectrum inhibitor of PKC, its potency can differ among the various isoforms.[1] Pseudosubstrate inhibitors derived from one isoform may exhibit promiscuity and bind to others. It is advisable to consult scientific literature for the specific activity of PKC (19-31) against the particular isoform you are studying or to use it as a general PKC inhibitor.[1]
Q5: Are there any common contaminants I should be aware of when using synthetic peptides like PKC (19-31)?
Synthetic peptides are commonly purified using High-Performance Liquid Chromatography (HPLC) and are often supplied as trifluoroacetate (TFA) salts.[1][4] While the peptide content is typically high (often >80%), the presence of TFA can contribute to the total mass of the product.[4] For most in vitro assays, residual TFA levels are unlikely to cause interference. However, for highly sensitive cellular or biochemical studies, its presence should be noted.[4]
Troubleshooting Guides
Issue: Difficulty Dissolving Lyophilized PKC (19-31) Peptide
If you are experiencing issues with dissolving the PKC (19-31) peptide, follow this step-by-step guide. It is recommended to first test the solubility on a small portion of the peptide.
Recommended Solvents and Procedures:
| Step | Solvent | Procedure | Rationale |
| 1 | High-Purity Water (e.g., Milli-Q) | Add the desired volume of water to the vial. Vortex briefly. If insolubility persists, sonicate for 5-10 minutes.[1] | PKC (19-31) is generally water-soluble due to its basic residues.[1] Sonication can help break up aggregates.[1] |
| 2 | 10% Acetic Acid in Water | If the peptide is not soluble in water, add a small volume of 10% acetic acid. Vortex and sonicate as needed.[1] | The acidic environment helps to protonate the basic residues, which can improve solubility.[1] |
| 3 | Dimethyl Sulfoxide (DMSO) | For persistent insolubility, dissolve the peptide in a minimal amount of DMSO. Once dissolved, slowly add your aqueous buffer to the DMSO solution to reach the final concentration.[1][7] | DMSO is a strong organic solvent that can dissolve highly hydrophobic or aggregated peptides.[1] Be mindful that high concentrations of DMSO can be detrimental in many biological assays.[1] |
Issue: Peptide Degradation in Solution
To maintain the integrity and activity of your PKC (19-31) solution, it is crucial to handle and store it correctly.
Causes of Degradation and Prevention Strategies:
| Cause of Degradation | Prevention Strategy |
| Proteolytic Degradation | Use sterile buffers for reconstitution to prevent microbial contamination.[6] If protease contamination is suspected, consider adding a protease inhibitor cocktail.[6] |
| pH Instability | Maintain the peptide solution at a slightly acidic pH, ideally between 5 and 6, as extreme pH values can lead to hydrolysis of peptide bonds.[1][6] |
| Freeze-Thaw Cycles | Prepare single-use aliquots of the reconstituted peptide to avoid repeated freezing and thawing, which can cause aggregation and degradation.[1][6] |
| Temperature | Store reconstituted aliquots at -20°C for short-term storage and -80°C for long-term storage.[6][8] |
Experimental Protocols
Protocol for Solubilizing PKC (19-31)
-
Preparation: Before opening, allow the vial of lyophilized PKC (19-31) to warm to room temperature to prevent moisture condensation.[1][6]
-
Initial Solubilization: Add the calculated volume of sterile, high-purity water to the vial to achieve your desired stock concentration.
-
Mixing: Gently vortex the vial for 10-20 seconds and visually inspect for undissolved particles.[1]
-
Sonication (if necessary): If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, being careful not to overheat the sample.[1][6]
-
Acidification (if necessary): If insolubility persists, add 10% acetic acid dropwise, vortexing between each addition, until the peptide dissolves.[1]
-
Storage: Once the peptide is fully in solution, prepare single-use aliquots and store them at -20°C or colder.[1][6]
Protocol for an In Vitro Kinase Assay
-
Prepare Kinase Reaction Mix: In a 96-well plate, prepare a reaction mix containing Kinase Assay Buffer, the specific PKC isoform, a substrate peptide, and any necessary activators.[9]
-
Add PKC (19-31): Add serially diluted PKC (19-31) to the appropriate wells. Include a control well without the inhibitor.[9]
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP to each well.[9]
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[9]
-
Terminate Reaction and Analyze: Stop the reaction and measure the incorporation of ³²P into the substrate to determine the level of inhibition.
Visualizations
Caption: Workflow for solubilizing PKC (19-31) peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (Ser25)-Protein Kinase C (19-31), [Ser25]-PKC (19-31) peptide [novoprolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Kinase C (19-31) (TFA) (PKC (19-31) (TFA)) | PKC Inhibitor | MedChemExpress [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
common problems with Protein Kinase C (19-31) experiments
Welcome to the Technical Support Center for Protein Kinase C (PKC) (19-31) Experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of the PKC (19-31) peptide inhibitor.
Frequently Asked Questions (FAQs)
General Information
Q1: What is Protein Kinase C (19-31) and what is its mechanism of action?
A1: Protein Kinase C (19-31), also known as PKC pseudosubstrate inhibitor, is a synthetic peptide with the sequence Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val (RFARKGALRQKNV).[1] It corresponds to the pseudosubstrate region (amino acids 19-31) of Protein Kinase Cα (PKCα).[1][2] This peptide acts as a competitive inhibitor by binding to the substrate-binding site of PKC without being phosphorylated, thus preventing the enzyme from phosphorylating its natural substrates.[1][2][3][4]
Q2: Is PKC (19-31) specific to a particular PKC isoform?
A2: While derived from PKCα, the pseudosubstrate region is highly conserved among conventional and novel PKC isoforms.[3] Consequently, PKC (19-31) is considered a broad-spectrum inhibitor and is expected to inhibit multiple PKC isoforms.[1][3] However, its affinity and inhibitory potency can vary among the different isoforms.[1][3]
Q3: What are the known off-target effects of PKC (19-31)?
A3: Pseudosubstrate inhibitors like PKC (19-31) can exhibit off-target effects. For instance, the PKCα pseudosubstrate peptide has been reported to inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK) at micromolar concentrations in vitro.[3] It is crucial to perform control experiments to validate the specificity of the observed effects.[3]
Peptide Handling and Storage
Q4: How should I dissolve lyophilized PKC (19-31)?
A4: The recommended starting solvent for PKC (19-31) is high-purity water, as it is generally soluble in aqueous solutions.[1] Due to its high content of basic amino acid residues (Arginine and Lysine), it has a high theoretical isoelectric point (pI), which suggests good solubility in aqueous, slightly acidic solutions.[1] If you encounter solubility issues, you can try a weakly acidic solution (e.g., 10% acetic acid in water) or a minimal amount of an organic solvent like DMSO, followed by the slow addition of your aqueous buffer.[1]
Q5: What are the optimal storage conditions for PKC (19-31)?
A5: For long-term stability, lyophilized PKC (19-31) should be stored at -20°C or colder, protected from light and moisture.[1] Before opening the vial, it is important to allow it to equilibrate to room temperature to prevent condensation.[1] Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3]
Experimental Design and Interpretation
Q6: I am observing inconsistent IC50 values between different batches of PKC (19-31). What could be the cause?
A6: Batch-to-batch variability is a common issue with synthetic peptides and can stem from several factors during manufacturing, including:
-
Raw Material Quality: Inconsistencies in the purity of amino acids and reagents.[2]
-
Synthesis Efficiency: Incomplete coupling or deprotection steps leading to truncated or deletion sequences.[2]
-
Purification Process: Variations in HPLC purification can result in different impurity profiles.[2]
-
Lyophilization and Handling: Differences in freeze-drying and subsequent handling can affect the peptide's stability and water content.[2]
These variations can lead to altered inhibitory potency and inconsistent assay performance.[2] It is highly recommended to qualify each new batch of the peptide.
Q7: The inhibitory effect of PKC (19-31) in my cell-based assay is weak. What could be the reason?
A7: Standard PKC (19-31) is a non-myristoylated peptide and has inefficient cellular uptake.[3] To enhance membrane permeability for cellular assays, consider using a myristoylated version of PKC (19-31) or employing cell permeabilization techniques like electroporation.[3]
Q8: How can I improve the specificity of my experiments using PKC (19-31)?
A8: To ensure the observed effects are due to specific PKC inhibition, you can take several steps:
-
Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of PKC (19-31) required for the desired level of inhibition.[3]
-
Employ negative controls: A scrambled peptide with the same amino acid composition but a randomized sequence is an excellent negative control to rule out non-specific peptide interactions.[3]
-
Confirm with structurally different inhibitors: Use other classes of PKC inhibitors, such as ATP-competitive inhibitors (e.g., Gö6983), to verify that the observed phenotype is indeed due to PKC inhibition.[3]
-
Perform rescue experiments: If feasible, overexpressing a PKC mutant that is insensitive to the pseudosubstrate inhibitor to see if it reverses the effect.[3]
Troubleshooting Guides
Problem: Inconsistent Inhibitory Potency (IC50 Values)
| Potential Cause | Recommended Solution | Expected Outcome |
| Batch-to-Batch Variability | Qualify each new batch of PKC (19-31) by HPLC and mass spectrometry to confirm purity and identity. Perform a dose-response curve for each new batch to determine its IC50 value.[2] | Consistent and reproducible IC50 values across experiments. |
| Incorrect ATP Concentration | Ensure your in vitro kinase assay is performed at an ATP concentration at or near the Km for ATP for the specific PKC isoform being studied.[3] | Consistent and reproducible IC50 values. |
| Enzyme Instability/Inactivity | Run a positive control without the inhibitor to confirm robust kinase activity. Avoid repeated freeze-thaw cycles of the enzyme.[3] | A strong signal in the positive control, indicating an active enzyme. |
| Peptide Inhibitor Degradation | Prepare fresh stock solutions of PKC (19-31) and store them properly (aliquoted at -20°C or -80°C). Consider using protease inhibitors in your assay buffer if degradation is suspected.[3] | Consistent inhibition across experiments. |
Problem: Peptide Insolubility
| Solvent | Recommendation |
| Primary Solvent | High-Purity Water.[1] |
| Secondary Solvent | 10% Acetic Acid in Water (if water fails). The acidic pH helps to solubilize basic peptides.[1] |
| Tertiary Solvent | Dimethyl Sulfoxide (DMSO). Use a minimal amount for highly hydrophobic or aggregated peptides, then slowly add aqueous buffer. Be aware of DMSO's potential effects in biological assays.[1] |
Experimental Protocols
Protocol 1: In Vitro Radiometric PKC Kinase Assay
This protocol is designed to measure the activity of PKC by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (e.g., [Ser25]PKC (19-31))
-
PKC (19-31) inhibitor
-
5X Kinase Reaction Buffer
-
[γ-³²P]ATP
-
Cold ATP
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing 5X Kinase Reaction Buffer, water, and the PKC substrate peptide.[3]
-
Add inhibitor: Add the desired concentration of PKC (19-31) or a vehicle control to the reaction tubes.[3]
-
Add enzyme: Add the purified PKC enzyme to the reaction tubes and briefly pre-incubate for 5-10 minutes at room temperature.[3]
-
Initiate the reaction: Start the kinase reaction by adding a mix of [γ-³²P]ATP and cold ATP. The final ATP concentration should be at or near the Km for the PKC isoform being tested.[3]
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[2]
-
Stop the reaction: Terminate the reaction by adding the stop solution.[2]
-
Spot onto phosphocellulose paper: Spot a portion of the reaction mixture onto phosphocellulose paper.[2]
-
Wash and quantify: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: Western Blotting for Phosphorylated PKC Substrates
This protocol is used to assess the effect of PKC (19-31) on the phosphorylation of a known PKC substrate in a cellular context.
Materials:
-
Cell lysates treated with or without PKC activators (e.g., PMA) and PKC (19-31)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibody specific to the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody for the total form of the PKC substrate (for normalization)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample preparation: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.[3]
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST.
-
Detection: Add the ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the substrate for normalization.
Visualizations
Caption: Simplified PKC signaling pathway and the inhibitory action of PKC (19-31).
Caption: General experimental workflow for determining the IC50 of an inhibitor.
Caption: Logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Optimizing Protein Kin-C (19-31) Inhibitor Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Protein Kinase C (19-31) peptide inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-31) and how does it work?
Protein Kinase C (19-31), or PKC (19-31), is a synthetic peptide that mirrors the pseudosubstrate region (amino acids 19-31) of PKCα.[1] This region of the enzyme naturally inhibits its own activity by binding to the active site. The PKC (19-31) peptide functions as a competitive inhibitor by occupying the substrate-binding cavity of PKC, which in turn blocks the phosphorylation of its natural substrates.[1][2]
Q2: What is the reported potency of PKC (19-31)?
The half-maximal inhibitory concentration (IC50) of PKC (19-31) can vary depending on the experimental conditions, such as the specific PKC isoform, the substrate used, and the concentration of ATP.[1][3] Reported IC50 values range from approximately 100 nM to 10 µM in in-vitro assays.[1][2][3] In cellular assays, the effective concentration can be higher; for instance, the IC50 for inhibiting insulin-stimulated hexose uptake in intact adipocytes was about 600 µM, but dropped to 30 µM in electroporated adipocytes, highlighting the role of cell permeability.[1]
Q3: Is PKC (19-31) specific to a particular PKC isoform?
The pseudosubstrate region is highly conserved among conventional and novel PKC isoforms. Consequently, PKC (19-31) is considered a broad-spectrum inhibitor of PKC, though its affinity for different isoforms may vary.[1]
Q4: What are the potential off-target effects of PKC (19-31)?
Pseudosubstrate inhibitors like PKC (19-31) can sometimes affect other kinases. For example, the PKCα pseudosubstrate peptide has been shown to inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK) at micromolar concentrations in vitro.[1] It is crucial to include appropriate controls to validate the specificity of the observed effects.
Q5: How should I dissolve and store the PKC (19-31) peptide?
The recommended solvent for the lyophilized PKC (19-31) peptide is high-purity water.[4] If solubility issues arise, a small amount of 10% acetic acid in water can be added.[4] For long-term storage, the lyophilized peptide should be kept at -20°C or colder, protected from light and moisture.[4] Once reconstituted, it is best to create single-use aliquots and store them at -20°C or colder to prevent degradation from repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Expected Outcome |
| Low or No PKC Activity Detected | Inactive Enzyme | Ensure proper storage of the PKC enzyme and avoid multiple freeze-thaw cycles. Run a positive control with a known substrate to confirm enzyme activity.[5] | A strong signal in the positive control, indicating an active enzyme.[1] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the PKC enzyme, substrate peptide, and ATP to determine the optimal conditions for your specific assay.[5] | Improved assay window and reproducibility.[1] | |
| Incorrect Assay Buffer Conditions | Verify the pH and composition of the assay buffer. Conventional PKC isoforms require co-factors like Ca2+, phosphatidylserine (PS), and diacylglycerol (DAG) for activity.[2][5] | Consistent and reproducible IC50 values.[1] | |
| High Variability Between Replicates | Pipetting Inaccuracy | Calibrate pipettes regularly. Prepare a master mix for reagents to minimize well-to-well variability.[1] | Lower variability between replicate wells.[1] |
| Inconsistent IC50 Values | Incorrect ATP Concentration | The inhibitory potency of competitive inhibitors is dependent on the ATP concentration. Perform the assay at an ATP concentration at or near the Km for the specific PKC isoform.[1] | Consistent and reproducible IC50 values.[1] |
| Peptide Inhibitor Degradation | Peptides are susceptible to degradation. Prepare fresh stock solutions of PKC (19-31) and store them properly in aliquots at -20°C or -80°C. Consider adding protease inhibitors to the assay buffer.[1] | Consistent inhibition across experiments.[1] | |
| Potential Off-Target Effects | Lack of Specificity | Use a scrambled version of the PKC (19-31) peptide as a negative control to ensure the observed effects are not due to non-specific peptide interactions.[1] | Confirmation that the inhibitory effect is specific to the PKC (19-31) sequence. |
| Off-Target Kinase Inhibition | Perform a kinome-wide selectivity screen to identify other kinases that may be inhibited by PKC (19-31) at the concentration used.[1] | Identification of potential off-target kinases, allowing for a more accurate interpretation of results.[1] | |
| Limited Effect in Cellular Assays | Cellular Permeability Issues | For non-myristoylated peptides, cellular uptake can be inefficient. Consider using a myristoylated version of PKC (19-31) to enhance membrane permeability or employ cell permeabilization techniques like electroporation.[1] | Enhanced intracellular concentration of the inhibitor and a more potent effect.[1] |
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for IC50 Determination
This protocol describes a method to determine the IC50 value of PKC (19-31) for a specific PKC isoform using a radiometric filter-binding assay.[6]
Materials:
-
Purified recombinant PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)[2]
-
PKC activators (e.g., phosphatidylserine, diacylglycerol)
-
PKC (19-31) inhibitor
-
Stop Solution (e.g., 50 mM EDTA)[2]
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of the PKC (19-31) inhibitor.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the Kinase Assay Buffer, the specific PKC isoform, the substrate peptide, and the necessary activators.
-
Add Inhibitor: Add the serially diluted PKC (19-31) to the reaction tubes. Include a control tube with no inhibitor.
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be near the Km of the enzyme for ATP.[6]
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[3][6]
-
Stop Reaction: Stop the reaction by adding the Stop Solution or by spotting the reaction mixture onto phosphocellulose paper.[3]
-
Wash: Wash the phosphocellulose paper to remove unreacted ATP.
-
Quantify Phosphorylation: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Plot the percentage of inhibition (relative to the control with no inhibitor) against the logarithm of the PKC (19-31) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Protocol 2: Cell-Based MTT Assay for Determining Cellular Potency
This protocol measures the effect of the inhibitor on cell proliferation induced by a PKC activator to determine its efficacy in a cellular context.[6]
Materials:
-
Cells cultured in 96-well plates
-
PKC (19-31) inhibitor
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[6]
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of PKC (19-31) in cell culture medium.[6]
-
Treatment: Remove the old medium and add the medium containing different concentrations of PKC (19-31) to the cells. Include a vehicle control.[6]
-
Stimulation: After a pre-incubation period with the inhibitor (e.g., 1-2 hours), stimulate the cells with a PKC activator like PMA to induce a proliferative response. Include an unstimulated control.[6]
-
Incubation: Incubate the cells for a period that allows for a measurable change in proliferation (e.g., 24-72 hours).[6]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.[6]
-
Measure Absorbance: Measure the absorbance of the dissolved formazan at a wavelength of approximately 570 nm using a plate reader.[6]
-
Data Analysis: Calculate the percentage of inhibition of the PMA-induced proliferation for each concentration of PKC (19-31). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the effective concentration (e.g., EC50 or IC50).[6]
Data Presentation
Table 1: Reported IC50 Values for PKC (19-31)
| Inhibitor | Type | Target(s) | IC50 (in vitro) | Cellular IC50 | Reference(s) |
| Protein Kinase C (19-31) | Pseudosubstrate Peptide | Pan-PKC | ~100 nM - 10 µM | 30 µM (electroporated adipocytes) | [1][3] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the PKC isoform, substrate, and ATP concentration.[3]
Visualizations
Signaling Pathway
References
Technical Support Center: Protein Kinase C (19-31) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of the Protein Kinase C (19-31) peptide to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-31) and what is its primary application in research?
Protein Kinase C (19-31), also known as PKC (19-31), is a synthetic peptide that corresponds to the pseudosubstrate region (residues 19-31) of Protein Kinase Cα (PKCα).[1] This peptide acts as a competitive inhibitor for many PKC isoforms by binding to the substrate-binding site, which prevents the phosphorylation of natural substrates.[1] It is a valuable tool for studying the physiological roles of PKC in a variety of cellular signaling pathways.[1][2]
Q2: What are the main causes of PKC (19-31) peptide degradation?
Like many peptides, PKC (19-31) is susceptible to several degradation pathways in solution:
-
Proteolytic Degradation: Enzymatic cleavage by proteases, which can be introduced through microbial contamination.[3]
-
pH Instability: Extreme pH values can lead to the hydrolysis of peptide bonds. A slightly acidic pH range of 5-6 is generally recommended for peptide solutions.[1][3]
-
Temperature: Elevated temperatures accelerate all chemical degradation processes. While lyophilized peptides are stable for years at -20°C, solutions are significantly less stable.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause aggregation and degradation.[3]
-
Oxidation: Although the PKC (19-31) sequence does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still be a factor during long-term storage.[3]
Q3: How should I store the lyophilized PKC (19-31) powder?
For optimal stability, store the lyophilized peptide at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months to years).[3][4] The vial should be kept tightly sealed in a dark, dry environment, preferably within a desiccator to prevent moisture uptake.[3]
Q4: What is the correct procedure for reconstituting the PKC (19-31) peptide?
Before opening the vial, it is crucial to allow it to equilibrate to room temperature for at least 15-20 minutes.[3][5] This prevents condensation of atmospheric moisture inside the cold vial, which can compromise the peptide's stability.[3] For reconstitution, use a sterile, slightly acidic buffer (pH 5-6) or sterile distilled water.[3] If solubility issues arise, a small amount of an organic solvent like DMSO may be necessary, but its compatibility with your specific assay must be confirmed.[1][3]
Q5: How should I store the PKC (19-31) peptide once it is in solution?
The shelf-life of peptides in solution is limited.[3] After reconstitution, it is highly recommended to immediately create single-use aliquots of the stock solution.[1][3] Store these aliquots at -20°C or, for longer-term storage, at -80°C.[3][4] This practice is key to minimizing damaging freeze-thaw cycles.[1][3]
Q6: How can I determine if my PKC (19-31) peptide solution has degraded?
The most reliable methods for detecting peptide degradation are analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] An indirect indicator of degradation is a loss of the expected biological activity in your experiments.[3] If you observe unexpected or multiple peaks in your HPLC or LC-MS analysis, it is likely that the peptide has degraded into smaller fragments.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with the PKC (19-31) peptide.
| Problem | Possible Cause | Recommended Solution |
| Loss of expected biological effect in my assay. | Peptide degradation leading to a reduced concentration of active PKC (19-31). | - Prepare a fresh stock solution from the lyophilized powder. - Verify that aliquots have not been subjected to multiple freeze-thaw cycles. - Confirm the pH of your experimental buffer is within a stable range (pH 5-7). - Test the integrity of your stock solution using HPLC.[3] |
| Unexpected or multiple peaks appear during HPLC or LC-MS analysis. | The peptide has degraded into smaller fragments. | - Review your storage and handling procedures. Ensure aliquots are stored at -20°C or -80°C. - Use a sterile buffer for reconstitution to prevent microbial protease contamination. - Consider adding a broad-spectrum protease inhibitor cocktail if protease contamination is suspected.[3] |
| Difficulty dissolving the lyophilized peptide. | The peptide may be hydrophobic or has formed aggregates. | - Try gentle vortexing or sonication. - If using water, attempt reconstitution in a buffer with a different pH (e.g., 10% acetic acid). - For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be required, but check for compatibility with your assay.[1][3] |
| Visible particulates or cloudiness in the solution after thawing. | Peptide aggregation or microbial growth. | - Do not use the solution; discard the vial. - Filter the peptide solution through a 0.2 µm sterile filter immediately after reconstitution and before aliquoting. - Always use sterile buffers and aseptic techniques during handling.[3] |
Quantitative Data Summary
The stability of a peptide in solution is highly dependent on storage conditions. The following table provides illustrative data on the degradation of a typical peptide with a composition similar to PKC (19-31) under various conditions.
| Condition | Incubation Time | Percent Intact Peptide Remaining | Notes |
| In Solution at +4°C | 24 hours | >98% | Suitable for short-term use (within a day).[3] |
| 7 days | ~85-90% | Significant degradation may occur over a week.[3] | |
| In Solution at Room Temp (~22°C) | 8 hours | ~95% | Degradation is accelerated compared to +4°C.[3] |
| 24 hours | <80% | Not recommended for storage.[3] | |
| Frozen at -20°C (1 Freeze-Thaw Cycle) | 1 month | >99% | Aliquoting is key to preserving integrity.[3] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized PKC (19-31) Peptide
-
Equilibrate: Remove the vial of lyophilized PKC (19-31) from -20°C or -80°C storage. Place it on the benchtop and allow it to warm to room temperature for 15-20 minutes before opening.[3][5]
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and add the required volume of sterile reconstitution buffer (e.g., sterile water or a slightly acidic buffer, pH 5-6) to achieve the desired stock concentration (e.g., 1 mM).[3]
-
Dissolution: Close the vial and gently vortex or swirl to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation. If needed, sonicate briefly in a water bath.[3]
-
Aliquoting: Once the peptide is fully dissolved, immediately prepare single-use aliquots. This is critical to avoid repeated freeze-thaw cycles.[1][3]
-
Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[3][4]
Protocol for Assessing Peptide Integrity using HPLC
-
Sample Preparation: Prepare a sample of your PKC (19-31) peptide solution at a suitable concentration for HPLC analysis.
-
HPLC System Setup: Use a reverse-phase C18 column. The mobile phase will typically consist of a gradient of two solvents:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Run a linear gradient from a low percentage of Solvent B to a high percentage of Solvent B over a set period (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution of the peptide using a UV detector, typically at a wavelength of 214 nm or 280 nm.
-
Data Analysis: A pure, intact peptide should present as a single major peak. The presence of multiple peaks suggests degradation or impurities. Compare the chromatogram of a potentially degraded sample to that of a freshly prepared standard to assess the extent of degradation.
Visualizations
Caption: Recommended workflow for handling and storing PKC (19-31) peptide.
Caption: Inhibition of the PKC signaling pathway by the PKC (19-31) peptide.
Caption: Decision tree for troubleshooting loss of PKC (19-31) peptide activity.
References
Technical Support Center: Protein Kinase C (19-31)
Welcome to the technical support center for Protein Kinase C (19-31), a widely used pseudosubstrate inhibitor of Protein Kinase C (PKC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this peptide inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-31) and how does it work?
Protein Kinase C (19-31), also referred to as PKC pseudosubstrate (19-31), is a synthetic peptide that corresponds to the pseudosubstrate regulatory domain (residues 19-31) of PKCα.[1][2][3] It functions as a competitive inhibitor by mimicking the endogenous substrate and binding to the catalytic domain of conventional and novel PKC isoforms.[1][2] This binding action blocks the phosphorylation of natural substrates, thereby inhibiting PKC activity.[1][2][4]
Q2: How specific is PKC (19-31) for PKC isoforms?
PKC (19-31) is considered a highly specific inhibitor for conventional (α, β, γ) and novel (δ, ε, θ) PKC isoforms.[1] Its specificity is derived from its mechanism of action, which targets the substrate-binding site rather than the more conserved ATP-binding pocket, a common target for small molecule inhibitors that often have off-target effects on other kinases.[1] However, its affinity can vary among different PKC isoforms.[5]
Q3: What are the known off-target effects of PKC (19-31)?
While highly specific for PKC, off-target effects have been reported, particularly at higher concentrations. The PKCα pseudosubstrate peptide has been shown to inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK) at micromolar concentrations in vitro.[5] It is crucial to perform control experiments to rule out potential off-target effects in your specific experimental system.[5]
Q4: I am having trouble dissolving the lyophilized PKC (19-31) peptide. What is the recommended procedure?
The recommended starting solvent for PKC (19-31) is high-purity water, as it is generally water-soluble.[3] If you encounter solubility issues, you can try the following steps:
-
First, try dissolving the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Once fully dissolved in DMSO, slowly add your aqueous buffer to reach the final desired concentration.[3]
-
If the peptide remains insoluble, a 10% acetic acid solution in water can be used.[3]
-
Gentle vortexing and sonication can also aid in solubilization.[3]
Q5: My cells are showing signs of cytotoxicity after treatment with PKC (19-31). What could be the cause and how can I troubleshoot this?
High concentrations of peptides can sometimes lead to cytotoxicity.[6] The potential reasons for cytotoxicity with PKC (19-31) include:
-
High Peptide Concentration: The concentration used may be too high for your specific cell line.
-
Peptide Aggregation: Aggregated peptides can be toxic to cells.[6]
-
Off-Target Effects: At concentrations significantly above the IC50 for PKC inhibition, the peptide may interact with other cellular components, leading to toxicity.[6]
To troubleshoot cytotoxicity, consider the following:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that inhibits PKC without causing significant cell death.[6]
-
Ensure Complete Solubilization: Follow the recommended solubilization protocol to avoid peptide aggregates.[6]
-
Include Proper Controls: Use a vehicle control (the solvent used to dissolve the peptide) and an untreated control to accurately assess cytotoxicity.[6]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause: Off-target effects of PKC (19-31).
Troubleshooting Steps:
-
Confirm On-Target PKC Inhibition:
-
Perform a western blot to analyze the phosphorylation status of a known downstream target of PKC. A decrease in phosphorylation upon treatment with PKC (19-31) confirms on-target activity.
-
-
Assess Potential Off-Target Effects:
-
If you suspect off-target effects on CaMKII or MLCK, analyze the phosphorylation of their specific substrates.
-
Consider using a different PKC inhibitor with an alternative mechanism of action (e.g., an ATP-competitive inhibitor) to see if the same phenotype is observed.[1]
-
-
Use a Scrambled Peptide Control:
-
A scrambled peptide with the same amino acid composition but a different sequence should not inhibit PKC and can be used as a negative control to ensure the observed effects are specific to the PKC (19-31) sequence.
-
Issue 2: Low or No Inhibitory Effect Observed
Possible Cause: Issues with peptide delivery or experimental setup.
Troubleshooting Steps:
-
Verify Peptide Delivery:
-
Optimize Inhibitor Concentration:
-
The effective concentration can vary depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system.
-
-
Check Experimental Conditions:
-
Ensure that the pH and buffer composition of your assay are optimal for both the enzyme and the inhibitor.
-
Data Presentation
Table 1: Inhibitory Potency of PKC (19-31) and Other PKC Inhibitors
| Inhibitor | Type | Target PKC Isoforms | IC50 (nM) | Off-Target Effects/Notes |
| PKC (19-31) | Pseudosubstrate Peptide | Conventional (α, β, γ) & Novel (δ, ε, θ) | ~150 (for PKCα/β)[1] | Highly specific for PKC. Known to inhibit CaMKII and MLCK at micromolar concentrations.[5] Membrane impermeant.[1] |
| Chelerythrine | Small Molecule (Alkaloid) | Pan-PKC | 660[1] | Interacts with the catalytic domain. Has reported PKC-independent effects, including direct effects on ion channels.[1] |
| Bisindolylmaleimide I (GF 109203X) | Small Molecule | Pan-PKC (potent against α, β, γ, δ, ε) | 2-20 (for various isoforms)[1] | ATP-competitive inhibitor. Also inhibits other kinases like GSK-3 and RSK at higher concentrations.[1] |
| Ro-31-8220 | Small Molecule | Pan-PKC (potent) | - | ATP-competitive inhibitor with known off-target effects on other kinase families.[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 of PKC (19-31)
Objective: To determine the concentration of PKC (19-31) that produces 50% inhibition of PKC activity.
Materials:
-
Purified active PKC enzyme
-
PKC substrate (e.g., [Ser25]PKC(19-31), a modified version of the inhibitor that acts as a substrate)[1]
-
PKC (19-31) inhibitor peptide
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, and appropriate cofactors like Ca²⁺, PS, and DAG)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a range of logarithmic dilutions of the PKC (19-31) inhibitor.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase assay buffer, purified PKC enzyme, and the PKC substrate.
-
Add the different concentrations of the PKC (19-31) inhibitor or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Protocol 2: Western Blotting to Assess PKC Inhibition in Cells
Objective: To determine the effect of PKC (19-31) on the phosphorylation of a known PKC substrate in a cellular context.
Materials:
-
Cell line of interest
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC (19-31) (cell-permeable version or delivered via electroporation/microinjection)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of the PKC substrate
-
Primary antibody for the total form of the PKC substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using lysis buffer.[2]
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using an ECL substrate and an imaging system.[2]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total substrate to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in substrate phosphorylation.
-
Visualizations
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of PKC (19-31).
Caption: Experimental workflow for assessing PKC inhibition in a cellular context using Western Blotting.
Caption: Logical workflow for troubleshooting unexpected experimental results with PKC (19-31).
References
Technical Support Center: Improving the Specificity of Protein Kinase C (19-31) Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Protein Kinase C (PKC) (19-31) inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-31) and how does it work?
Protein Kinase C (19-31), also known as PKC pseudosubstrate inhibitor, is a synthetic peptide that mirrors the pseudosubstrate region (amino acids 19-31) of PKCα.[1][2] This region in the native enzyme acts as a built-in inhibitor by binding to the active site. The PKC (19-31) peptide mimics this self-inhibition, functioning as a competitive inhibitor by occupying the substrate-binding cavity of PKC, which in turn prevents the phosphorylation of its natural substrates.[1]
Q2: What is the inhibitory potency of PKC (19-31)?
The reported half-maximal inhibitory concentration (IC50) for PKC (19-31) varies depending on the experimental conditions. For the inhibition of MARCKS phosphorylation by purified PKC, the IC50 is approximately 10 µM.[1] Another source indicates an IC50 of 100 nM.[1] In intact adipocytes, the IC50 for inhibiting insulin-stimulated hexose uptake was about 600 µM, whereas in electroporated adipocytes, it was 30 µM.[1] These differences can be due to variations in ATP concentration, the specific PKC isoform being studied, and the substrate used in the assay.[1]
Q3: Is PKC (19-31) effective against all PKC isoforms?
The pseudosubstrate region is highly conserved among conventional and novel PKC isoforms, meaning PKC (19-31) is expected to inhibit a range of PKC isoforms.[1] However, its binding affinity can differ between isoforms.[1] For example, the ζ-inhibitory peptide (ZIP), a pseudosubstrate inhibitor for PKCζ, has been shown to bind to other PKC family members as well.[1][3]
Q4: What are the known off-target effects of PKC (19-31)?
Pseudosubstrate inhibitors like PKC (19-31) can have off-target effects. For instance, the PKCα pseudosubstrate peptide has been observed to inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK) at micromolar concentrations in vitro.[1] It is essential to conduct control experiments to exclude potential off-target effects in your specific experimental setup.[1]
Q5: How can I enhance the specificity of my experiments using PKC (19-31)?
To improve specificity, a multi-faceted approach is recommended:
-
Use the lowest effective concentration: Perform dose-response experiments to identify the minimum concentration of PKC (19-31) needed to achieve the desired level of PKC inhibition.[1]
-
Employ negative controls: A scrambled version of the PKC (19-31) peptide, which has the same amino acid composition but a random sequence, serves as an excellent negative control.[1] This helps confirm that the observed effects are not due to non-specific peptide interactions.[1]
-
Perform rescue experiments: If feasible, overexpressing a PKC mutant that is resistant to the pseudosubstrate inhibitor can help determine if it reverses the observed effect.[1]
-
Consider peptide modifications: Chemical alterations, such as using retro-inverso peptides (composed of D-amino acids in reverse order), can enhance stability against proteases and may improve specificity.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition in In Vitro Kinase Assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect ATP Concentration | The inhibitory potency of competitive inhibitors is influenced by the ATP concentration. Ensure your assay is conducted at an ATP concentration at or near the Km for the specific PKC isoform.[1] | Consistent and reproducible IC50 values.[1] |
| Enzyme Instability/Inactivity | Confirm that the purified PKC enzyme is active by running a positive control without the inhibitor. Avoid repeated freeze-thaw cycles of the enzyme.[1] | A strong signal in the positive control, indicating an active enzyme.[1] |
| Peptide Inhibitor Degradation | Peptides can be prone to degradation. Prepare fresh stock solutions of PKC (19-31) and store them properly in aliquots at -20°C or -80°C. Consider adding protease inhibitors to your assay buffer if degradation is a concern.[1] | Consistent inhibition across different experiments.[1] |
| Suboptimal Assay Conditions | Optimize buffer components such as pH and ionic strength, as well as incubation time and temperature.[1] | An improved assay window and better reproducibility.[1] |
| Pipetting Inaccuracy | Regularly calibrate your pipettes. Use a master mix for reagents to reduce well-to-well variability.[1] | Lower variability between replicate wells.[1] |
Issue 2: Potential Off-Target Effects
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | Conduct a kinome-wide selectivity screen to identify other kinases that are inhibited by PKC (19-31) at the concentration you are using. Use a scrambled peptide as a negative control.[1] | Identification of potential off-target kinases, leading to a more precise interpretation of your results.[1] |
Issue 3: Poor Cellular Permeability
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cellular Permeability Issues | For non-myristoylated peptides, cellular uptake can be inefficient. Consider using a myristoylated version of PKC (19-31) to improve membrane permeability or utilize cell permeabilization methods like electroporation.[1] | Enhanced intracellular concentration of the inhibitor and a more potent effect.[1] |
Quantitative Data Summary
Table 1: Comparative Inhibitory Potency of PKC Inhibitors
| Inhibitor | Type | Target | IC50 | Notes |
| PKC (19-31) | Pseudosubstrate Peptide | Conventional (α, β, γ) & Novel (δ, ε, θ) PKC isoforms | ~150 nM (for PKCα/β) | Highly specific for PKC. As a peptide, it is not membrane-permeable and needs to be introduced directly into cells.[4] |
| Chelerythrine | Small Molecule (Alkaloid) | Pan-PKC | 660 nM | Interacts with the catalytic domain. |
| Gö 6983 | Small Molecule (Bisindolylmaleimide) | Conventional & Novel PKC isoforms | 7 - 60 nM | ATP-competitive inhibitor.[5] |
| Ro-31-8220 | Small Molecule (Bisindolylmaleimide) | Pan-PKC | 5 - 28 nM | ATP-competitive inhibitor. |
| Staurosporine | Small Molecule (Alkaloid) | Broad-spectrum kinase inhibitor | 2.7 nM | Not specific to PKC.[6] |
Note: IC50 values can vary depending on experimental conditions, including ATP concentration and the specific substrate used.[4]
Experimental Protocols
Protocol 1: In Vitro Radiometric PKC Kinase Assay
This protocol is adapted from standard radiometric kinase assay procedures and is designed to measure the activity of a purified PKC isoform and determine the IC50 value of an inhibitor.[1][4]
Materials:
-
Purified active PKC isoform
-
PKC (19-31) inhibitor peptide
-
PKC substrate peptide (e.g., [Ser25]PKC(19-31))
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)
-
ATP Solution (e.g., 100 µM ATP with γ-³²P-ATP)
-
Stop Solution (e.g., 75 mM Phosphoric Acid)
-
P81 Phosphocellulose Paper
-
Scintillation Counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix containing Kinase Reaction Buffer, water, and the PKC substrate peptide.
-
Add Inhibitor: Add the desired concentration of PKC (19-31) or a vehicle control to the reaction tubes.
-
Add Enzyme: Add the purified PKC enzyme to the tubes and pre-incubate for 5-10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP. The final ATP concentration should be at or near the Km for the specific PKC isoform.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 15 minutes) at 30°C.
-
Stop Reaction: Spot a portion of the reaction mixture onto labeled P81 phosphocellulose paper and immediately immerse it in phosphoric acid to stop the reaction.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and plot the results to determine the IC50 value.[4]
Protocol 2: Western Blotting for PKC Substrate Phosphorylation
This method assesses the effect of the inhibitor on PKC activity within a cellular context by measuring the phosphorylation of a known intracellular PKC substrate.[7][8]
Materials:
-
Cell culture reagents
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC (19-31) inhibitor
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells and pre-treat with PKC (19-31) at various concentrations for a specified time before stimulating with a PKC activator like PMA.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[1][8]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][8]
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.[1]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein).
Visualizations
Caption: Simplified PKC signaling pathway and inhibition by PKC (19-31).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
interpreting unexpected results with Protein Kinase C (19-31)
Welcome to the Technical Support Center for Protein Kinase C (19-31). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of the PKC (19-31) peptide inhibitor in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Protein Kinase C (19-31), helping you interpret unexpected results and optimize your experimental setup.
Issue 1: Inconsistent IC50 Values for PKC Inhibition
Question: I am observing significant variability in the IC50 values of PKC (19-31) between different experimental batches. What could be the cause, and how can I troubleshoot this?
Answer: Inconsistent IC50 values are a common issue that can stem from variations in the active peptide concentration and the presence of interfering impurities.[1]
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs for each batch of PKC (19-31). Pay close attention to the reported HPLC purity, mass spectrometry (MS) data, and any information on net peptide content.[1]
-
Perform Independent Quality Control:
-
Accurate Peptide Quantification: The net peptide content can vary between batches due to the presence of water and counter-ions. Use a quantitative amino acid analysis or a nitrogen determination method to accurately determine the concentration of your peptide stock solutions.[1]
-
Qualify New Batches: Before using a new batch in critical experiments, qualify it against a previously validated "gold standard" batch by running a side-by-side kinase inhibition assay to ensure comparable performance.[1]
Issue 2: High Background or Unexpected Results in Kinase Assays
Question: My kinase assay is showing high background noise, or I'm getting unexpected results when using PKC (19-31). What are the potential causes and solutions?
Answer: High background or unexpected outcomes can be caused by contaminants in the peptide preparation or suboptimal assay conditions.[1][2]
Troubleshooting Steps:
-
Analyze Impurity Profile: A detailed analysis of the impurity profile by LC-MS can help identify unexpected adducts or contaminants that might interfere with the assay.[1]
-
Control for Vehicle Effects: Ensure that the solvent used to dissolve the peptide (the "vehicle") does not contribute to the high background. Run control experiments with the vehicle alone.[1]
-
Optimize Assay Conditions:
-
Incubation Time: Perform a time-course experiment to determine the optimal incubation period. Start with a range (e.g., 15, 30, 60, 90, and 120 minutes) to identify the linear phase of the reaction.[2]
-
Reagent Concentrations: Titrate the concentrations of the PKC enzyme, substrate (e.g., [Ser25]PKC(19-31)), and ATP to find the optimal conditions for your assay.[2]
-
Buffer Conditions: Optimize buffer components such as pH and ionic strength.[3]
-
-
Use a Scrambled Peptide Control: A scrambled version of the PKC (19-31) peptide with the same amino acid composition but a randomized sequence is an excellent negative control to ensure that the observed effects are not due to non-specific peptide interactions.[3]
Issue 3: Peptide Insolubility
Question: I am having difficulty dissolving the lyophilized PKC (19-31) peptide. What is the recommended procedure?
Answer: PKC (19-31) is generally soluble in aqueous solutions, but issues can arise.[4]
Solubilization Protocol:
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.[4]
-
Initial Solubilization: Add the calculated volume of sterile, high-purity water to achieve your target stock concentration.[4]
-
Mixing: Gently vortex the vial for 10-20 seconds. Visually inspect for any undissolved particles.[4]
-
Sonication (if necessary): If particles are still visible, place the vial in a bath sonicator for 5-10 minutes. Be careful not to overheat the sample.[4]
-
Acidification (if necessary): If the peptide is still not in solution, add 10% acetic acid dropwise, vortexing between each addition, until the peptide dissolves.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Protein Kinase C (19-31)?
A1: Protein Kinase C (19-31) is a synthetic peptide that corresponds to the pseudosubstrate region (residues 19-31) of PKCα.[5][6] It acts as a competitive inhibitor by binding to the substrate-binding cavity of PKC, thereby preventing the phosphorylation of its natural substrates.[3][5] This mimics the natural autoinhibitory mechanism of PKC.[6]
Q2: What is the reported potency (IC50) of PKC (19-31)?
A2: The reported IC50 values for PKC (19-31) can vary significantly depending on the experimental conditions, such as the specific PKC isoform, the substrate used, and the ATP concentration.[3]
| IC50 Value | Context/Assay |
| ~150 nM | For PKCα/β in vitro.[5] |
| 100 nM | In vitro PKC inhibition.[3][7] |
| 10 µM | Inhibition of MARCKS phosphorylation by purified PKC.[3] |
| 30 µM | Inhibition of insulin-stimulated hexose uptake in electroporated adipocytes.[3][8] |
| 600 µM | Inhibition of insulin-stimulated hexose uptake in intact adipocytes.[3][8] |
Q3: Is PKC (19-31) specific for all PKC isoforms?
A3: While derived from PKCα, the pseudosubstrate region is highly conserved among conventional (α, β, γ) and novel (δ, ε, θ) PKC isoforms.[3][5] Therefore, PKC (19-31) is expected to inhibit multiple PKC isoforms, though its affinity may vary.[3]
Q4: What are the known off-target effects of PKC (19-31)?
A4: At micromolar concentrations, the PKCα pseudosubstrate peptide has been reported to inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK) in vitro.[3] It is crucial to perform control experiments to account for potential off-target effects.
Q5: How can I introduce the PKC (19-31) peptide into cells?
A5: As a peptide, PKC (19-31) is membrane-impermeant. For intracellular studies, it must be introduced directly into cells via methods such as microinjection or electroporation.[3][5] Alternatively, a myristoylated, cell-permeable version of the peptide can be used to enhance membrane permeability.[3]
Experimental Protocols
In Vitro PKC Activity Assay
This assay directly measures the kinase activity of PKC in a cell-free system.
Materials:
-
Purified active PKC enzyme or cell/tissue lysate
-
PKC substrate (e.g., [Ser25]PKC(19-31) or histone H1)[7]
-
PKC (19-31) inhibitor
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)
-
[γ-³²P]ATP
-
Phosphatidylserine and Diacylglycerol (for conventional/novel PKCs)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, PKC enzyme, PKC substrate, and activators (phosphatidylserine/diacylglycerol). For the negative control, add PKC (19-31).
-
Initiate the reaction: Add [γ-³²P]ATP to start the phosphorylation reaction.
-
Incubate: Incubate the reaction at 30°C for a predetermined optimal time (e.g., 10-30 minutes).
-
Stop the reaction: Terminate the reaction by adding the stop solution.
-
Spot onto phosphocellulose paper: Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Analyze: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and plot the results to determine the IC50 value.[5]
Western Blotting for Phosphorylated Substrates
This protocol is used to detect the phosphorylation of a specific PKC substrate in cell lysates.
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKC substrate overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST.[7]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Visualizations
Caption: Simplified Protein Kinase C (PKC) signaling pathway.[6]
Caption: Mechanism of PKC (19-31) competitive inhibition.
Caption: Workflow for troubleshooting inconsistent IC50 values.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein kinase C(19-31) pseudosubstrate inhibition of insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protein Kinase C (19-31) Stability and Handling
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and use of the Protein Kinase C (19-31) pseudosubstrate inhibitor peptide.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the best practices for storing lyophilized and reconstituted Protein Kinase C (19-31)?
Proper storage is critical to maintain the peptide's integrity and inhibitory activity.
-
Lyophilized Peptide: For long-term stability, the lyophilized powder should be stored at -20°C or -80°C, sealed tightly, and protected from light and moisture.[1][2] Under these conditions, the peptide can be stable for several years.[3][4] Before opening, always allow the vial to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation, which can degrade the peptide.[1][2]
-
Reconstituted Peptide: Once in solution, the peptide is much less stable. It is imperative to create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[1][3][5] Store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (several months).[2][5]
Q2: My PKC (19-31) peptide won't dissolve. What should I do?
The PKC (19-31) peptide has a high proportion of basic amino acid residues, which generally confers good solubility in aqueous solutions.[1] If you encounter issues, follow this troubleshooting workflow.
Q3: Which buffer should I use for my experiments, and how does it affect stability?
The optimal buffer depends on the application (storage vs. enzymatic assay). For storage, a slightly acidic pH can improve stability. For kinase assays, a physiological pH is required for enzyme activity.
| Parameter | Recommended Condition | Rationale & Notes | Citations |
| Storage Buffer (Solution) | Sterile Buffer, pH 5.0-6.0 | A slightly acidic environment can reduce peptide hydrolysis and prolong the shelf life of the solution. | [1][2] |
| Assay Buffer | 20-50 mM HEPES or Tris-HCl, pH 7.2-7.5 | Provides a stable pH environment optimal for most PKC isoform activities. | [6] |
| Required Cofactors | 10 mM MgCl₂ | Magnesium is an essential cofactor for the kinase's catalytic activity. | [6][7] |
| Activators (as needed) | 0.5 mM CaCl₂, Phosphatidylserine (PS), Diacylglycerol (DAG) | Calcium is required for conventional PKC isoforms. PS and DAG are necessary lipid activators. | [6][7] |
| Illustrative Stability | >98% intact after 24 hrs at 4°C | Peptide in solution is best used for short-term experiments. Significant degradation can occur after 7 days at 4°C. | [2] |
| Illustrative Instability | <80% intact after 24 hrs at Room Temp. | Elevated temperatures rapidly accelerate peptide degradation. Avoid leaving solutions on the benchtop for extended periods. | [2] |
Q4: I'm seeing inconsistent results or a loss of inhibitory activity. What are the likely causes?
Inconsistent results often stem from peptide degradation, aggregation, or issues with the assay itself.
-
Peptide Integrity: Ensure you have avoided multiple freeze-thaw cycles by preparing single-use aliquots.[2] Verify that the peptide was properly stored away from light and moisture.
-
Proteolytic Degradation: If your buffer or reagents have microbial contamination, proteases can cleave the peptide. Always use sterile buffers and handle them with aseptic technique.[2]
-
Assay Conditions: High background signals can result from PKC autophosphorylation or contaminating kinases in your sample. Run a "no activator" control to measure this.[8] High well-to-well variability can be caused by incomplete mixing of viscous lipid solutions or pipetting errors.[8]
-
Compound Aggregation: At high concentrations, some peptide inhibitors can form aggregates that non-specifically inhibit enzymes. If this is suspected, consider adding 0.01% Triton X-100 to your assay buffer, which can disrupt these aggregates.[9]
Q5: How does the Protein Kinase C (19-31) peptide inhibitor work?
PKC (19-31) is a pseudosubstrate inhibitor. It mimics the natural substrate of PKC and binds to the enzyme's active site. However, it lacks a phosphorylatable serine or threonine residue, so it competitively blocks the binding of true substrates, thereby inhibiting kinase activity.[1][10] This mechanism is based on the endogenous autoinhibitory control of PKC, where a pseudosubstrate sequence within the enzyme itself keeps it inactive until second messengers trigger its release.[10][11]
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay to Functionally Validate PKC (19-31) Stability
This protocol allows for the direct measurement of the inhibitory activity of your PKC (19-31) stock in a specific buffer, confirming its functional stability.
Materials:
-
Purified, active PKC enzyme
-
PKC (19-31) inhibitor peptide (your stock solution to be tested)
-
Specific PKC peptide substrate (e.g., [Ser25]PKC(19-31) or Myelin Basic Protein)[12]
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT
-
PKC Activators: Phosphatidylserine (PS), Diacylglycerol (DAG), and CaCl₂ (for conventional PKCs)
-
[γ-³²P]ATP or non-radioactive detection system (e.g., fluorescence/luminescence-based ADP detection kit)
-
Stop Solution (e.g., EDTA or phosphoric acid)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a master mix of Assay Buffer containing the PKC activators.
-
Set Up Reactions: In microcentrifuge tubes or a 96-well plate on ice, prepare your reactions. Include a positive control (no inhibitor) and a negative control (no enzyme). Set up reactions with serial dilutions of your PKC (19-31) stock.
-
Pre-incubation: Add the PKC enzyme to all wells except the "no enzyme" control. Pre-incubate for 10 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP (e.g., [γ-³²P]ATP) to all wells. Mix gently.[6]
-
Incubation: Transfer the plate to a 30°C incubator for a predetermined time (e.g., 10-30 minutes) that falls within the linear range of the reaction.[6][13]
-
Stop Reaction: Terminate the reaction by adding the Stop Solution.
-
Detection: Quantify substrate phosphorylation using the appropriate method (e.g., spotting on P81 phosphocellulose paper for radiometric assays or reading the plate for fluorescence/luminescence assays). A stable and active PKC (19-31) solution will show a dose-dependent decrease in signal.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Assessing Thermal Stability
DSF, or Thermal Shift Assay, measures a protein's or peptide's thermal melting temperature (Tm). A higher Tm in a given buffer indicates greater conformational stability. This is an excellent method for comparing the stabilizing effects of different buffer conditions.
Materials:
-
PKC (19-31) peptide
-
A panel of buffers to test (e.g., Tris pH 7.5, HEPES pH 7.5, Acetate pH 5.5)
-
Hydrophobic fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
Procedure:
-
Prepare Peptide-Buffer Mixes: For each buffer condition, prepare a solution containing the PKC (19-31) peptide at a final concentration of 5-10 µM.
-
Add Dye: Add the fluorescent dye to each peptide-buffer mix at the manufacturer's recommended concentration (e.g., 5x final concentration). The dye fluoresces upon binding to hydrophobic regions of the peptide that become exposed as it unfolds.
-
Plate Setup: Aliquot the final mixtures into a 96-well PCR plate. Include a "no peptide" control for each buffer to measure background fluorescence.
-
Run Melt Curve: Place the plate in the qPCR instrument. Set up a melt curve experiment to monitor fluorescence (using the appropriate channel for your dye) while slowly increasing the temperature, typically from 25°C to 95°C at a rate of 1°C/minute.
-
Data Analysis: The temperature at which the fluorescence signal reaches its maximum inflection point is the melting temperature (Tm). Plot the derivative of the fluorescence signal versus temperature (-dF/dT) to accurately determine the Tm. Buffers that result in a higher Tm are considered to have a greater stabilizing effect on the PKC (19-31) peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Kinase C 19-31 acetate | PKC | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in PKC Assays with PKC (19-31)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their Protein Kinase C (PKC) assays, with a specific focus on the use of the pseudosubstrate inhibitor, PKC (19-31).
Frequently Asked Questions (FAQs)
Q1: What is PKC (19-31) and how does it inhibit PKC activity?
PKC (19-31) is a synthetic peptide that corresponds to the pseudosubstrate region (amino acids 19-31) of PKCα and β. This region mimics the substrate of PKC but lacks the phosphorylatable serine or threonine residue, instead having an alanine.[1] By binding to the active site of the kinase, it acts as a competitive inhibitor, preventing the phosphorylation of genuine substrates.[1]
Q2: Why am I observing high variability in my PKC assay results when using PKC (19-31)?
High variability in PKC assays can stem from multiple factors. These can be broadly categorized into three areas: assay components, experimental procedure, and the inhibitor itself. It is crucial to ensure the purity and consistent activity of the PKC enzyme preparation, as contaminants can lead to false results.[2][3] Procedural inconsistencies, such as variations in incubation times, temperatures, and pipetting, can also introduce significant variability. Finally, the inherent properties of pseudosubstrate inhibitors like PKC (19-31), including potential off-target effects and relatively low affinity, can contribute to inconsistent results.[1][4]
Q3: What are the known off-target effects of PKC (19-31)?
While designed to be specific for PKC, pseudosubstrate inhibitors can sometimes affect other kinases. For instance, the PKCα pseudosubstrate peptide has been shown to inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK) at higher concentrations in vitro.[4] It's essential to perform control experiments to rule out such off-target effects in your specific experimental setup.[4]
Q4: How can I confirm that the observed effects in my assay are truly due to PKC inhibition by PKC (19-31)?
To validate the specificity of your results, consider the following approaches:
-
Use structurally different inhibitors: Confirm your findings with other classes of PKC inhibitors, such as ATP-competitive inhibitors (e.g., Gö6983) or allosteric inhibitors.[4]
-
Perform rescue experiments: If feasible, overexpressing a PKC mutant that is insensitive to the pseudosubstrate inhibitor should reverse the observed effect.[4]
-
Use a scrambled peptide control: A peptide with the same amino acid composition as PKC (19-31) but in a random sequence should not inhibit PKC activity and can serve as an excellent negative control.[4]
Troubleshooting Guide
This guide addresses common issues encountered during PKC assays using PKC (19-31) and provides actionable troubleshooting steps.
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Blocking Buffer (for Western Blot-based detection) | Avoid using non-fat milk for blocking when using phospho-specific antibodies, as it contains casein, a phosphoprotein. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[4] | Reduced background and a clearer signal. |
| Non-specific Antibody Binding | Optimize the concentration of your primary and secondary antibodies. Increase the number and duration of wash steps. | Lower background with a better signal-to-noise ratio. |
| Contaminated Reagents | Use fresh, high-purity reagents, including ATP and buffers. Filter-sterilize buffers to remove particulate matter. | A cleaner assay with a lower baseline signal. |
Issue 2: Low or No PKC Activity/Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive PKC Enzyme | Ensure the enzyme is properly stored and handled. Test the activity of the enzyme with a known potent activator (e.g., phorbol esters like PMA) and a standard substrate.[5] | Confirmation of enzyme activity and a reliable positive control. |
| Suboptimal Assay Conditions | Optimize buffer pH, ionic strength, and concentrations of co-factors like MgCl2.[2] Perform a matrix experiment to test a range of conditions. | Enhanced enzyme activity and more robust assay performance. |
| Low Affinity of PKC (19-31) | Pseudosubstrate peptides can have relatively weak affinity.[1] Increase the concentration of PKC (19-31) in a dose-response experiment to determine the optimal inhibitory concentration. | Clearer inhibition of PKC activity. |
| Phosphatase Activity | Include a cocktail of phosphatase inhibitors in your cell lysis buffer and keep samples on ice to prevent dephosphorylation of your target protein.[4] | Preservation of the phosphorylated state of the target and a stronger, more accurate signal. |
Issue 3: Inconsistent and Variable Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracies | Use calibrated pipettes and be consistent with your pipetting technique. For small volumes, use low-retention tips. | Improved precision and reproducibility of results. |
| Temperature Fluctuations | Ensure all incubation steps are performed at a consistent and controlled temperature. Use a water bath or incubator for precise temperature control. | Reduced variability between replicate wells and experiments. |
| Inconsistent Incubation Times | Use a multi-channel timer to ensure precise timing for all samples, especially during kinetic assays. | More consistent reaction progression across all samples. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature variations. Fill the outer wells with buffer or water. | Minimized variability across the plate. |
Experimental Protocols
In Vitro PKC Activity Assay Using PKC (19-31)
This protocol provides a general framework. Optimal conditions, especially enzyme and substrate concentrations, should be determined empirically.
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.5 mM EGTA.
-
PKC Enzyme: Recombinant human PKC (isoform of interest), diluted in Assay Buffer.
-
PKC Substrate: A specific peptide substrate for the PKC isoform being tested (e.g., Myelin Basic Protein or a synthetic peptide).
-
PKC Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG) or a phorbol ester like PMA.
-
PKC (19-31) Inhibitor: Stock solution of PKC (19-31) peptide dissolved in water or a suitable buffer.
-
ATP: [γ-³²P]ATP or a fluorescently labeled ATP analog.
-
Stop Solution: 75 mM phosphoric acid or 30 mM EDTA.
2. Assay Procedure:
-
Prepare a master mix of the PKC enzyme, activators, and Assay Buffer.
-
In a microplate, add the desired concentration of PKC (19-31) or the vehicle control.
-
Add the PKC substrate to all wells.
-
Add the PKC enzyme master mix to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 20-30 minutes) at 30°C. The reaction should be in the linear range.
-
Stop the reaction by adding the Stop Solution.
-
Detect the phosphorylated substrate using an appropriate method (e.g., scintillation counting for ³²P or fluorescence measurement).
3. Controls:
-
No Enzyme Control: To determine the background signal.
-
No Substrate Control: To ensure the signal is substrate-dependent.
-
No Activator Control: To measure basal PKC activity.
-
Positive Control Inhibitor: A known potent PKC inhibitor (e.g., staurosporine) to confirm assay sensitivity to inhibition.
-
Scrambled Peptide Control: A peptide with the same amino acid composition as PKC (19-31) but in a randomized sequence.[4]
Visualizations
Signaling Pathway
Caption: Classical PKC activation pathway.
Experimental Workflow
Caption: In vitro PKC assay workflow.
Troubleshooting Logic
Caption: Troubleshooting common PKC assay issues.
References
- 1. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variation of PKC (19-31) peptide
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues arising from the batch-to-batch variation of the PKC (19-31) peptide, ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the PKC (19-31) peptide and what is its primary application?
A1: The Protein Kinase C (19-31) peptide, also known as PKC (19-31), is a synthetic peptide that corresponds to the pseudosubstrate region (amino acids 19-31) of Protein Kinase Cα (PKCα).[1] It functions as a competitive inhibitor by binding to the substrate-binding site of PKC without being phosphorylated itself.[1] Its main use is in in vitro kinase assays to investigate the activity and inhibition of various PKC isoforms.[1]
Q2: What are the common causes of batch-to-batch variability in synthetic peptides like PKC (19-31)?
A2: Batch-to-batch variability in synthetic peptides is a frequent issue that can stem from multiple factors during the manufacturing process.[1][2] These include:
-
Raw Material Quality: Inconsistencies in the purity of the amino acids and reagents used for synthesis.[1]
-
Synthesis Efficiency: Incomplete chemical reactions during solid-phase peptide synthesis (SPPS) can lead to truncated or deletion sequences.[1][2]
-
Purification Process: Variations in high-performance liquid chromatography (HPLC) purification can result in different impurity profiles between batches.[1]
-
Lyophilization and Handling: Differences in the freeze-drying process and subsequent handling can impact the peptide's stability, water content, and the amount of counter-ions like trifluoroacetic acid (TFA).[1]
-
Storage Conditions: Improper storage can cause the peptide to degrade over time.[1]
Q3: How can batch-to-batch variation of PKC (19-31) impact my experimental results?
A3: Inconsistent quality of the PKC (19-31) peptide can significantly compromise the reliability and reproducibility of your experiments.[1][3][4][5] Potential impacts include:
-
Altered Inhibitory Potency: The presence of impurities or a lower net peptide content can lead to weaker or more variable inhibition of PKC activity, which directly affects the determination of IC50 values.[1]
-
Lack of Reproducibility: Difficulty in replicating results between different experiments or laboratories is a common consequence of peptide variability.[3][5][6]
-
False Positives/Negatives: Impurities, such as truncated or modified sequences, might interact with the target or other molecules, leading to misleading results.[3]
-
Inaccurate Data: Variability can lead to skewed dose-response curves and high standard deviations.[1][3]
Q4: What are the critical quality attributes I should verify for each new batch of PKC (19-31)?
A4: To ensure consistency across experiments, it is crucial to assess the following quality attributes for each new batch, typically found on the Certificate of Analysis (CoA):
-
Identity: The molecular weight should be confirmed via Mass Spectrometry (MS) to ensure it matches the theoretical mass of PKC (19-31) (approximately 1543.8 g/mol ).[1][7]
-
Purity: The percentage of the correct peptide sequence should be determined by HPLC.[1][7]
-
Net Peptide Content (NPC): This value, often determined by amino acid analysis (AAA) or nitrogen determination, quantifies the actual amount of peptide in the lyophilized powder, accounting for water and counter-ions.[1][7]
Q5: What purity level of PKC (19-31) is recommended for my experiments?
A5: The required purity level depends on the sensitivity of your application.[3][4] For most in vitro kinase assays, a purity of ≥95% is recommended.[1][4] However, for highly sensitive assays, clinical studies, or when investigating subtle inhibitory effects, a purity of ≥98% may be necessary to minimize interference from peptidic impurities.[1][2][3] Always check the Certificate of Analysis (CoA) provided by the supplier for each specific batch.[1]
Q6: How should I properly dissolve and store the PKC (19-31) peptide to minimize variability?
A6: Proper handling is critical for reproducible results.[1][7]
-
Reconstitution: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent condensation.[1] Reconstitute the peptide in a suitable solvent like sterile, nuclease-free water to a stock concentration of 1-10 mM.[1]
-
Storage: Store the lyophilized peptide at -20°C or -80°C.[1][7][8] After reconstitution, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[1][7][8]
Q7: Can residual Trifluoroacetic Acid (TFA) from purification affect my results?
A7: Yes, residual TFA, a counter-ion from the HPLC purification process, can impact experiments, especially cell-based assays.[1][7][9] While most in vitro kinase assays are not affected, high concentrations of TFA can be cytotoxic or alter cellular responses.[7] If you suspect TFA interference, consider purchasing TFA-removed peptides or exchanging the counter-ion for a more biocompatible one like acetate.[7][9]
Data Summary
Table 1: Critical Quality Attributes for PKC (19-31) Peptide Batches
| Quality Attribute | Method of Analysis | Recommended Specification | Purpose |
| Identity | Mass Spectrometry (MS) | Observed mass matches theoretical mass (~1543.8 g/mol )[1] | Confirms the correct peptide was synthesized. |
| Purity | HPLC (at 214 nm) | ≥95% for general use; ≥98% for sensitive assays.[1][2][3][4] | Ensures the majority of the material is the target peptide. |
| Net Peptide Content | Amino Acid Analysis (AAA) | Report value (typically 70-90%) | Allows for accurate concentration calculation of the active peptide.[1][7] |
| Appearance | Visual Inspection | White, fluffy, uniform lyophilized powder.[7] | Indicates proper lyophilization and absence of gross contamination. |
Table 2: Recommended Peptide Purity Levels for Various Applications
| Purity Level | Recommended Applications | Rationale |
| >98% | In vivo studies, clinical trials, crystallography, quantitative receptor-ligand interaction studies.[4] | Minimizes potential for off-target effects or toxicity from impurities. |
| >95% | Standard in vitro and cell-based assays, semi-quantitative studies, epitope mapping.[4] | Generally sufficient to ensure the observed biological effect is due to the target peptide. |
| 85-95% | Initial screening, non-quantitative peptide blocking studies.[4] | Cost-effective for preliminary experiments where high precision is not the primary goal. |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for PKC inhibition between different batches of PKC (19-31).
This is a frequent problem that often arises from variations in the active peptide concentration or the presence of interfering impurities.[1] Follow this workflow to diagnose the issue.
Caption: A decision tree for troubleshooting inconsistent IC50 values.
Issue 2: High background or unexpected results in the kinase assay.
High background signals or anomalous results can be caused by impurities in the peptide batch or by peptide aggregation.
-
Potential Cause: Contaminants in the peptide preparation are interfering with the assay components.
-
Solution: Review the HPLC chromatogram on the CoA for unusual peaks. If possible, use a higher purity batch (≥98%).
-
-
Potential Cause: The peptide is aggregating in your assay buffer.
Issue 3: The lyophilized peptide powder is difficult to dissolve.
Poor solubility can lead to an inaccurate effective concentration in your experiment.[7][8]
-
Potential Cause: The peptide's properties or incorrect solvent choice.
Caption: A decision tree for troubleshooting peptide solubility issues.
Experimental Protocols
Protocol 1: Quality Control (QC) Verification of a New PKC (19-31) Batch
This protocol outlines the steps to independently verify the purity and identity of a new peptide batch.
-
Reconstitution of the Peptide: a. Before opening, allow the lyophilized peptide vial to equilibrate to room temperature.[1] b. Reconstitute the peptide in an appropriate solvent (e.g., sterile, nuclease-free water) to a stock concentration of 1-10 mM.[1] c. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Analytical High-Performance Liquid Chromatography (HPLC): a. Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1] b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1] c. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1] d. Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[1] e. Flow Rate: 1.0 mL/min.[1] f. Detection: Monitor UV absorbance at 214 nm.[1] g. Analysis: Integrate the peak areas to determine the peptide's purity. Compare the resulting chromatogram to the supplier's CoA and data from previous batches.[1]
-
Mass Spectrometry (MS): a. Technique: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1] b. Analysis: Determine the molecular weight of the main peak identified by HPLC. The observed mass should match the theoretical mass of PKC (19-31) (~1543.8 g/mol ) to confirm its identity.[1]
Protocol 2: PKC Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of different batches of PKC (19-31). A radiometric assay using [γ-³²P]ATP is described as a common method.[1]
-
Reagents and Buffers:
-
Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.[1]
-
PKC Enzyme: Purified, active PKC isoform.
-
Substrate: A suitable PKC substrate peptide (e.g., [Ser25]PKC(19-31) or myelin basic protein).[1][11]
-
[γ-³²P]ATP: Adenosine triphosphate, radiolabeled at the gamma phosphate.
-
PKC (19-31) inhibitor: The batch to be tested, prepared in serial dilutions.
-
Stop Solution: 75 mM phosphoric acid.[1]
-
-
Assay Procedure: a. Prepare a reaction mix containing kinase buffer, PKC enzyme, and the substrate peptide. b. Add serial dilutions of the PKC (19-31) from the batch being tested to the wells of a 96-well plate. Include a "no inhibitor" control.[1] c. Add the reaction mix to the wells containing the inhibitor. d. Initiate the kinase reaction by adding [γ-³²P]ATP.[1] e. Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[1] f. Terminate the reaction by adding the Stop Solution. g. Spot the reaction mixture onto P81 phosphocellulose paper, wash unbound [γ-³²P]ATP away with phosphoric acid, and measure the incorporated radioactivity using a scintillation counter. h. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value. Compare this value across different batches.
Visualizations
Caption: Simplified PKC signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. qinglishangmao.com [qinglishangmao.com]
- 4. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com [genscript.com]
- 9. (Ser25)-Protein Kinase C (19-31), [Ser25]-PKC (19-31) peptide [novoprolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
potential artifacts in experiments using PKC (19-31)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and specific issues that may be encountered during experiments utilizing the Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-31).
Frequently Asked Questions (FAQs)
Q1: What is PKC (19-31) and its mechanism of action? PKC (19-31) is a synthetic peptide that corresponds to the pseudosubstrate region (residues 19-31) of Protein Kinase Cα (PKCα).[1][2][3] It functions as a competitive inhibitor by binding to the substrate-binding site of PKC, which prevents the phosphorylation of its natural substrates.[1][2][3] This mimics the natural autoinhibitory mechanism of PKC.[2][4]
Q2: How specific is PKC (19-31) as a PKC inhibitor? PKC (19-31) is considered a highly specific inhibitor for conventional (α, β, γ) and novel (δ, ε, θ) PKC isoforms.[1] Its specificity comes from targeting the substrate-binding site, which provides an advantage over ATP-competitive small molecule inhibitors that can have off-target effects on other kinases.[1] However, its affinity can vary among different PKC isoforms.[3][4]
Q3: What are the known off-target effects of PKC (19-31)? While highly specific for PKC, some off-target effects have been reported. For instance, the PKCα pseudosubstrate peptide has been shown to inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK) at micromolar concentrations in vitro.[4] It is crucial to perform control experiments to rule out potential off-target effects in your specific experimental system.[4]
Q4: How should I properly dissolve and store PKC (19-31)? For dissolving lyophilized PKC (19-31), it is recommended to start with high-purity water.[3] If solubility issues persist, a weakly acidic solution like 10% acetic acid in water can be used.[3] For highly aggregated peptides, a minimal amount of an organic solvent such as DMSO can be used, followed by slow dilution with an aqueous buffer.[3] For long-term stability, lyophilized peptide should be stored at -20°C or colder, protected from light and moisture.[3][5] Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[3][5]
Q5: What are essential control experiments when using PKC (19-31)? To ensure that the observed effects are specific to PKC inhibition, it is critical to include proper controls. An excellent negative control is a scrambled version of the PKC (19-31) peptide, which has the same amino acid composition but in a randomized sequence.[4][6] This helps to confirm that the effects are not due to non-specific peptide interactions.[4][6] Additionally, a vehicle control (the solvent used to dissolve the peptide) should be tested alone to account for any effects of the vehicle itself.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No PKC Inhibition | Peptide Degradation: Peptides can be susceptible to degradation by proteases or repeated freeze-thaw cycles.[4][5] | Prepare fresh stock solutions of PKC (19-31) and store them properly in aliquots at -20°C or -80°C.[4] Consider adding protease inhibitors to your assay buffer.[4] |
| Incorrect ATP Concentration: The inhibitory potency of competitive inhibitors like PKC (19-31) is dependent on the ATP concentration.[4] | Ensure your assay is performed at an ATP concentration at or near the Km for ATP for the specific PKC isoform being studied.[4] | |
| Inactive Enzyme: The purified PKC enzyme may have lost its activity.[7] | Run a positive control without the inhibitor to confirm robust kinase activity.[4] Avoid multiple freeze-thaw cycles of the enzyme.[7] | |
| Cellular Permeability Issues: As a peptide, PKC (19-31) is membrane-impermeant and must be introduced directly into cells.[1] | For cell-based assays, consider using a myristoylated version of PKC (19-31) to enhance membrane permeability or use cell permeabilization techniques like electroporation.[4] | |
| High Background Signal | Contaminating Kinase Activity: If using cell lysates, other kinases may be present that can phosphorylate the substrate.[7] | Use other specific PKC inhibitors to confirm that the observed activity is from PKC.[7] |
| Non-specific Binding: In antibody-based detection methods, non-specific binding can lead to high background. | Ensure proper blocking steps are included in your protocol.[7] | |
| Inconsistent Results | Pipetting Inaccuracy: Variability in reagent volumes can lead to inconsistent results. | Calibrate pipettes regularly and use a master mix for reagents to minimize well-to-well variability.[4] |
| Suboptimal Assay Conditions: Buffer components, incubation time, and temperature can affect results. | Optimize buffer components (pH, ionic strength), incubation time, and temperature to improve the assay window and reproducibility.[4][7] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of PKC (19-31) can vary significantly depending on the experimental conditions, including the specific PKC isoform, the substrate used, and the ATP concentration.
| Parameter | Value | Context/Assay |
| IC50 | ~150 nM | For PKCα/β in vitro.[1] |
| IC50 | 100 nM | In vitro PKC inhibition.[8] |
| IC50 | ~10 µM | Inhibition of MARCKS phosphorylation by purified PKC.[4] |
| IC50 | 30 µM | Inhibition of insulin-stimulated hexose uptake in electroporated adipocytes.[4][9] |
| IC50 | 600 µM | Inhibition of insulin-stimulated hexose uptake in intact adipocytes.[4][9] |
Experimental Protocols
In Vitro Radiometric PKC Kinase Assay
This protocol measures the direct kinase activity of PKC in a cell-free system.
-
Prepare Reagents:
-
Purified active PKC isoform.
-
PKC (19-31) inhibitor peptide.
-
A specific PKC substrate peptide (e.g., [Ser25]PKC(19-31)) or a protein substrate like histone H1.[8]
-
Kinase assay buffer (containing appropriate co-factors like Ca²⁺, phospholipids, and diacylglycerol for conventional isoforms).[7]
-
[γ-³²P]ATP.
-
Quench reagent (e.g., EDTA).[7]
-
-
Assay Procedure:
-
Set up reactions with the PKC enzyme, substrate, and varying concentrations of PKC (19-31). Include a no-inhibitor positive control and a no-enzyme negative control.
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at the optimal temperature for a time within the linear phase of the reaction.[7]
-
Stop the reaction by adding the quench reagent.[7]
-
-
Detection and Analysis:
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control to determine the IC50 value.[1]
-
Western Blot for In-Cell PKC Substrate Phosphorylation
This protocol detects the phosphorylation of a specific PKC substrate within cells.
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Pre-treat cells with PKC (19-31) at the desired concentration for an optimized duration (e.g., 30-60 minutes).[8]
-
Stimulate the cells with a PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA) for a time known to induce phosphorylation of the target substrate.
-
Include an untreated control group and a group treated with a scrambled peptide control.[8]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKC substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate or a housekeeping protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
A reduction in the phosphorylation of the substrate in cells pre-treated with PKC (19-31) compared to the activator-only group indicates specific inhibition of PKC activity.
-
Mandatory Visualizations
Caption: PKC signaling pathway and the inhibitory action of PKC (19-31).
Caption: Workflow for troubleshooting common experimental artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Gatekeeper: A Comparative Guide to Validating the Inhibitory Activity of Protein Kinase C (19-31)
For researchers, scientists, and drug development professionals navigating the complex landscape of signal transduction, specific and potent inhibition of key enzymes is paramount. This guide provides an objective comparison of Protein Kinase C (19-31), a pseudosubstrate peptide inhibitor, with other commonly used PKC inhibitors. Supported by experimental data and detailed protocols, this document serves as a critical resource for validating and comparing the inhibitory activity of these compounds.
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis.[1] The peptide PKC (19-31) is derived from the pseudosubstrate region of PKCα and functions as a competitive inhibitor by mimicking the natural autoinhibitory mechanism of PKC. It achieves this by binding to the catalytic site of the enzyme, thereby blocking the access of substrates.[1]
Performance Comparison of PKC Inhibitors
The efficacy of a PKC inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the PKC enzyme by 50%. The following table summarizes the IC50 values for PKC (19-31) and several alternative small molecule inhibitors against various PKC isoforms. It is important to note that IC50 values can vary based on experimental conditions such as ATP concentration and the substrate used.[2][3]
| Inhibitor | Type | Target PKC Isoforms | IC50 (in vitro) | References |
| Protein Kinase C (19-31) | Peptide (Pseudosubstrate) | Pan-PKC (Conventional & Novel) | 100 nM - 0.2 mM | [2] |
| Cell-permeable PKC β pseudosubstrate (19-31) | Peptide (Pseudosubstrate) | PKCβ | ~0.5 µM | [4] |
| Staurosporine | Small Molecule (ATP-competitive) | Pan-PKC (Broad Kinase Inhibitor) | ~2.7 nM - 6 nM | [2][5] |
| Gö 6983 | Small Molecule (ATP-competitive) | PKCα, β, γ, δ, ζ | 6 - 60 nM | [1][6][7] |
| Bisindolylmaleimide I (GF109203X) | Small Molecule (ATP-competitive) | PKCα, βI, βII, γ | 16 - 20 nM | [8][9] |
| Chelerythrine | Small Molecule | Pan-PKC | ~0.66 µM | [10][11][12] |
Signaling Pathways and Inhibitor Action
The following diagram illustrates a simplified, generalized Protein Kinase C signaling pathway, highlighting the point of action for PKC inhibitors.
Caption: Generalized Protein Kinase C (PKC) signaling pathway.
Experimental Protocols
Accurate determination of inhibitor potency requires robust and reproducible experimental methods. Below are detailed protocols for three common assays used to measure PKC activity.
In Vitro Radiometric Kinase Assay
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a PKC substrate.
Workflow Diagram:
Caption: Experimental workflow for a radiometric PKC kinase assay.
Materials:
-
Purified Protein Kinase C enzyme
-
PKC (19-31) or other test inhibitors
-
PKC substrate peptide (e.g., [Ser25]PKC (19-31))
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)
-
[γ-³²P]ATP
-
Stop solution (e.g., 75 mM Phosphoric Acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, PKC substrate, and varying concentrations of the inhibitor.
-
Add the purified PKC enzyme to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the remaining PKC activity against the inhibitor concentration to determine the IC50 value.[3][13]
ELISA-Based Kinase Assay
This non-radioactive method utilizes a specific antibody to detect the phosphorylated substrate in a microplate format.
Workflow Diagram:
Caption: Experimental workflow for an ELISA-based PKC kinase assay.
Materials:
-
Microplate pre-coated with a PKC substrate peptide
-
Purified Protein Kinase C enzyme
-
PKC (19-31) or other test inhibitors
-
Kinase reaction buffer
-
ATP solution
-
Primary antibody (recognizes the phosphorylated substrate)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1N HCl)
-
Microplate reader
Procedure:
-
To a microplate pre-coated with a PKC substrate, add the kinase reaction buffer, varying concentrations of the inhibitor, and the purified PKC enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).[14][15]
-
Wash the wells to remove the reaction components.
-
Add the primary antibody that specifically recognizes the phosphorylated form of the substrate and incubate.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the TMB substrate.
-
Stop the color development with a stop solution and measure the absorbance at 450 nm using a microplate reader.[16]
-
The signal intensity is proportional to the PKC activity.
Fluorescence Polarization (FP)-Based Kinase Assay
This homogeneous assay measures the change in polarization of a fluorescently labeled tracer upon binding to PKC, which is competed by the inhibitor.[17]
Workflow Diagram:
Caption: Experimental workflow for a fluorescence polarization PKC assay.
Materials:
-
Purified Protein Kinase C enzyme
-
PKC (19-31) or other test inhibitors
-
Fluorescently labeled tracer (a ligand that binds to the PKC active site)
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
In a suitable microplate, add the assay buffer, purified PKC enzyme, and varying concentrations of the inhibitor.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader.
-
In the absence of an inhibitor, the tracer binds to the large PKC enzyme, resulting in a high polarization value.
-
In the presence of an inhibitor, the tracer is displaced from the enzyme, leading to a decrease in the polarization value.
-
The IC50 is determined by plotting the change in fluorescence polarization against the inhibitor concentration.[18][19][20]
Conclusion
The validation of Protein Kinase C (19-31)'s inhibitory activity requires a systematic approach involving direct comparison with alternative inhibitors and the application of robust assay methodologies. While small molecule inhibitors often exhibit high potency, their ATP-competitive nature can sometimes lead to off-target effects. PKC (19-31), as a pseudosubstrate inhibitor, offers a more targeted mechanism of action. The choice of inhibitor and validation method will ultimately depend on the specific research question, the PKC isoforms of interest, and the experimental context. This guide provides the foundational data and protocols to enable researchers to make informed decisions in their study of PKC-mediated signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Chelerythrine chloride, Cell-permeable protein kinase C inhibitor (CAS 3895-92-9) | Abcam [abcam.com]
- 11. cellsignal.jp [cellsignal.jp]
- 12. selleckchem.com [selleckchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. assaygenie.com [assaygenie.com]
- 16. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. nanomicronspheres.com [nanomicronspheres.com]
- 20. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Protein Kinase C (PKC) Inhibitors: Featuring PKC (19-31)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protein Kinase C (PKC) (19-31), a pseudosubstrate inhibitor, with other prominent PKC inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications. We will delve into their mechanisms of action, inhibitory potency, and selectivity, supplemented with detailed experimental protocols and a visualization of the PKC signaling pathway.
Introduction to Protein Kinase C and its Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and gene expression. The PKC family is categorized into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ).[1] Given their central role in cellular function, dysregulation of PKC activity has been implicated in various diseases, including cancer and inflammatory disorders, making them a significant therapeutic target.
PKC inhibitors are invaluable tools for dissecting the specific roles of different PKC isoforms in cellular processes. These inhibitors can be broadly classified by their mechanism of action, with the two main categories being ATP-competitive inhibitors and substrate-competitive inhibitors.
Performance Comparison of PKC Inhibitors
The efficacy of a PKC inhibitor is primarily determined by its potency, typically quantified by the half-maximal inhibitory concentration (IC50), and its selectivity against different PKC isoforms and other kinases. This section provides a comparative analysis of PKC (19-31) and other widely used PKC inhibitors.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following table summarizes the IC50 values of PKC (19-31) and a selection of other PKC inhibitors against various PKC isoforms. It is crucial to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration and the substrate used.
| Inhibitor | Type | Target PKC Isoforms | IC50 (nM) | Notes |
| PKC (19-31) | Pseudosubstrate Peptide | Conventional (α, β, γ) & Novel (δ, ε, θ) | ~150 (for PKCα/β) | Highly specific for PKC. Membrane impermeant, requiring direct intracellular delivery. |
| Staurosporine | Small Molecule (Alkaloid) | Pan-PKC | α: 2, γ: 5, η: 4, δ: 20, ε: 73, ζ: 1086 | Potent but non-selective kinase inhibitor. ATP-competitive.[2] |
| Chelerythrine | Small Molecule (Alkaloid) | Pan-PKC | ~660 | Interacts with the catalytic domain. Some reports question its direct inhibitory potency and specificity.[3][4] |
| Bisindolylmaleimide I (GF109203X) | Small Molecule | Pan-PKC (potent against α, β, γ, δ, ε) | α: 20, βI: 17, βII: 16, γ: 20 | ATP-competitive inhibitor. Also inhibits other kinases like GSK-3.[5][6][7] |
| Enzastaurin (LY317615) | Small Molecule | PKCβ selective | β: 6, α: 39, γ: 83, ε: 110 | ATP-competitive inhibitor.[8][9] |
| Sotrastaurin (AEB071) | Small Molecule | Pan-PKC (potent against conventional and novel isoforms) | Ki (nM) - α: 0.95, β: 0.64, θ: 0.22, δ: 2.1, ε: 3.2, η: 1.8 | Potent and selective for conventional and novel PKCs over atypical PKCs. ATP-competitive.[8][10] |
Signaling Pathway and Mechanism of Action
To understand the context in which these inhibitors function, it is essential to visualize the PKC signaling pathway.
Caption: Canonical PKC signaling pathway and points of inhibition.
PKC (19-31) acts as a pseudosubstrate inhibitor. The regulatory domain of PKC contains a pseudosubstrate sequence that mimics a substrate but lacks a phosphorylatable residue, thereby autoinhibiting the enzyme. PKC (19-31) is a synthetic peptide corresponding to this pseudosubstrate region of PKCα. It competitively binds to the substrate-binding site in the catalytic domain of PKC, preventing the phosphorylation of natural substrates. This mechanism confers high specificity for PKC.
In contrast, many other small molecule inhibitors, such as Staurosporine , Bisindolylmaleimides , Enzastaurin , and Sotrastaurin , are ATP-competitive . They bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the substrate. Due to the conserved nature of the ATP-binding site across many kinases, these inhibitors can sometimes exhibit off-target effects.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the evaluation and comparison of PKC inhibitors. Below are generalized protocols for key experiments.
In Vitro PKC Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified PKC isoform and is a standard method for determining the IC50 value of an inhibitor.
Objective: To determine the in vitro potency of an inhibitor against a specific PKC isoform.
Materials:
-
Purified recombinant PKC enzyme (specific isoform)
-
PKC substrate (e.g., Histone H1, myelin basic protein, or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Lipid activators (e.g., phosphatidylserine and diacylglycerol)
-
Test inhibitor (e.g., PKC (19-31)) at various concentrations
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, lipid activators, PKC substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and plot the results to determine the IC50 value.
Cellular PKC Activity Assay (Western Blotting)
This assay assesses the efficacy of an inhibitor on PKC activity within a cellular context.
Objective: To evaluate the cell permeability and inhibitory effect of a compound on a specific PKC-mediated signaling event.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test inhibitor
-
Lysis buffer
-
Primary antibody specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Loading control antibody (e.g., total protein or a housekeeping gene)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Stimulate the cells with a PKC activator (e.g., PMA) to induce PKC activity.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Perform Western blotting using a primary antibody against the phosphorylated PKC substrate.
-
Probe with a loading control antibody to normalize for protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation and calculate the cellular IC50 value.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for the validation of a novel PKC inhibitor.
Caption: A typical experimental workflow for PKC inhibitor validation.
Conclusion
The choice of a PKC inhibitor is highly dependent on the specific experimental goals. PKC (19-31) offers high specificity for conventional and novel PKC isoforms due to its pseudosubstrate inhibitory mechanism, making it an excellent tool for in vitro studies where direct intracellular delivery is feasible. However, its peptide nature and lack of cell permeability limit its use in many cell-based and in vivo applications.
In contrast, small molecule inhibitors like the bisindolylmaleimides (e.g., GF109203X, Enzastaurin) and Sotrastaurin provide the advantage of cell permeability, making them suitable for a broader range of applications. However, their ATP-competitive nature can lead to off-target effects on other kinases, necessitating careful validation and interpretation of results. Staurosporine , while potent, is a non-selective kinase inhibitor and is often used as a positive control or for inducing apoptosis rather than for specific PKC inhibition studies. Chelerythrine 's utility as a specific PKC inhibitor is debated, and its effects should be interpreted with caution.
Ultimately, a thorough understanding of the mechanism of action, potency, and selectivity of each inhibitor, as outlined in this guide, is paramount for designing rigorous experiments and obtaining reliable and interpretable data in the study of PKC signaling.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The Protein Kinase C Inhibitor Enzastaurin Exhibits Antitumor Activity against Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Protein Kinase C (19-31) versus Staurosporine for PKC Inhibition
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor is a critical step in dissecting the intricate roles of Protein Kinase C (PKC) in cellular signaling. This guide provides a comprehensive, data-driven comparison of two widely used PKC inhibitors: the pseudosubstrate peptide PKC (19-31) and the broad-spectrum alkaloid, staurosporine.
This objective analysis delves into their mechanisms of action, inhibitory potency, selectivity, and off-target effects. Detailed experimental protocols and visual representations of key signaling pathways are provided to aid in experimental design and data interpretation.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between PKC (19-31) and staurosporine lies in their mode of inhibiting PKC activity.
Protein Kinase C (19-31) is a synthetic peptide corresponding to the pseudosubstrate sequence (residues 19-31) of PKCα.[1] It acts as a competitive inhibitor by mimicking the endogenous autoinhibitory mechanism of PKC.[1] The pseudosubstrate domain binds to the substrate-binding cavity of the kinase, effectively blocking the access of genuine substrates without being phosphorylated itself.[1] This targeted approach confers a high degree of specificity for PKC.
Staurosporine , originally isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective, ATP-competitive inhibitor .[2][3] It targets the highly conserved ATP-binding pocket of a wide range of protein kinases, not just PKC.[3][4] Its broad activity profile makes it a powerful tool for general kinase inhibition studies but poses challenges when dissecting the specific roles of PKC.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for PKC (19-31) and staurosporine against various PKC isoforms and other selected kinases.
| Inhibitor | Type | Target PKC Isoforms | IC50 (in vitro) | Off-Target Kinases (IC50) |
| Protein Kinase C (19-31) | Pseudosubstrate Peptide | Conventional (α, β, γ) & Novel (δ, ε, θ) | ~100 nM - 10 µM[5][6] | CaMKII (µM range), MLCK (µM range)[5] |
| Staurosporine | Small Molecule (ATP-competitive) | Pan-PKC | ~2-20 nM (for various isoforms)[2][7][8] | PKA (7 nM), PKG (8.5 nM), p60v-src (6 nM), CaMKII (20 nM), and many others[4][7] |
Note: IC50 values can vary depending on experimental conditions such as ATP concentration, substrate used, and the specific PKC isoform being assayed.
Selectivity and Off-Target Effects
PKC (19-31) exhibits a high degree of selectivity for conventional and novel PKC isoforms due to its mechanism of targeting the substrate-binding site.[6] However, at higher concentrations (in the micromolar range), it has been reported to show some off-target inhibition of other kinases like Ca2+/calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK).[5]
Staurosporine , in stark contrast, is a notoriously non-selective kinase inhibitor.[1][9] Its ability to bind to the ATP pocket of a vast number of kinases makes it a "dirty" inhibitor, which can lead to confounding off-target effects in cellular assays.[9] While this broad activity can be useful for identifying pathways dependent on kinase activity in general, it is a significant drawback when the goal is to specifically probe the function of PKC.
Experimental Protocols
Accurate and reproducible experimental data are paramount in kinase inhibitor studies. Below are detailed protocols for an in vitro kinase assay and a cell-based inhibition assay.
In Vitro PKC Kinase Activity Assay (Radioactive)
This assay measures the transfer of radiolabeled phosphate from [γ-³²P]ATP to a specific PKC substrate.
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (e.g., [Ser25]PKC(19-31))
-
PKC (19-31) or Staurosporine
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
[γ-³²P]ATP
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor (PKC (19-31) or staurosporine) in assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, lipid activator, PKC substrate peptide, and the inhibitor at various concentrations.
-
Add the purified PKC enzyme to each tube and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-20 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value by plotting the data on a semi-log graph.
Cell-Based PKC Inhibition Assay (Western Blotting)
This assay assesses the ability of a cell-permeable inhibitor to block the phosphorylation of a known intracellular PKC substrate.
Materials:
-
Cultured cells known to express the PKC isoform of interest
-
Cell-permeable PKC (19-31) or Staurosporine
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody for the total form of the PKC substrate (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the cell-permeable inhibitor for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a predetermined time (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with the antibody for the total substrate as a loading control.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the context in which these inhibitors function is crucial for experimental design and interpretation.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Efficacy Comparison: Protein Kinase C (19-31) vs. Go 6983
For researchers, scientists, and drug development professionals navigating the complex landscape of Protein Kinase C (PKC) inhibition, the choice of the right tool is paramount for elucidating cellular signaling pathways and for potential therapeutic development. This guide provides an objective comparison of two widely utilized PKC inhibitors, the pseudosubstrate peptide Protein Kinase C (19-31) and the small molecule Go 6983. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between Protein Kinase C (19-31) and Go 6983 lies in their mechanism of inhibition, which dictates their specificity and utility in different experimental contexts.
Protein Kinase C (19-31) is a synthetic peptide that mimics the pseudosubstrate region of PKCα.[1] This peptide acts as a competitive inhibitor by binding to the substrate-binding site of the kinase, thereby preventing the phosphorylation of its natural substrates.[1] Its mechanism confers a high degree of specificity for PKC.
Go 6983 is a broad-spectrum, ATP-competitive inhibitor of PKC. It targets the highly conserved ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the substrate.[2] While effective against a range of PKC isoforms, its activity is not restricted to PKC, and it may inhibit other kinases, a factor to consider in experimental design.[3]
Quantitative Efficacy: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The tables below summarize the reported IC50 values for Protein Kinase C (19-31) and Go 6983 against various PKC isoforms. It is important to note that these values can vary depending on experimental conditions, such as ATP concentration in the assay.
Table 1: Inhibitory Potency (IC50) of Protein Kinase C (19-31)
| Target PKC Isoform | IC50 (nM) | Notes |
| PKCα | 100[4] | Derived from the pseudosubstrate domain of PKCα. |
Table 2: Inhibitory Potency (IC50) of Go 6983
| Target PKC Isoform | IC50 (nM) |
| PKCα | 7[2][5] |
| PKCβ | 7[2][5] |
| PKCγ | 6[2][5] |
| PKCδ | 10[2][5] |
| PKCζ | 60[5] |
| PKCμ (PKD1) | 20,000[5] |
Visualizing the Biological Context and Experimental Approach
To better understand the role of these inhibitors, the following diagrams illustrate the canonical PKC signaling pathway and a typical workflow for evaluating inhibitor efficacy.
Caption: Canonical Protein Kinase C (PKC) signaling pathway and points of inhibition.
Caption: Generalized experimental workflow for determining PKC inhibitor IC50 values.
Experimental Protocols: In Vitro PKC Kinase Activity Assay
To ensure accurate and reproducible results when determining the IC50 of PKC inhibitors, a well-defined experimental protocol is essential. The following is a generalized protocol for a radioactive in vitro PKC kinase assay.
Objective: To measure the phosphotransferase activity of a purified Protein Kinase C isoform in the presence of various concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., [Ser25]PKC(19-31) or Ac-MBP(4-14))
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
Test Inhibitors (Protein Kinase C (19-31) or Go 6983) dissolved in an appropriate solvent (e.g., DMSO)
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Scintillation Counter and Vials
-
Microcentrifuge tubes
-
Pipettes and tips
-
30°C water bath
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test inhibitors in the Kinase Assay Buffer.
-
Prepare the substrate cocktail containing the PKC substrate peptide in the assay buffer.
-
Prepare the lipid activator by sonicating PS and DAG in the assay buffer.
-
Prepare the ATP solution by diluting [γ-³²P]ATP in a solution of non-radiolabeled ATP and MgCl₂.
-
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the Kinase Assay Buffer, lipid activator, and the desired concentration of the test inhibitor or vehicle control.
-
Add the purified PKC enzyme to the mixture and pre-incubate for a short period on ice.
-
Add the substrate cocktail to the reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding a small volume of phosphoric acid or by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
-
Washing and Detection:
-
Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Place the washed papers into scintillation vials with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion
Both Protein Kinase C (19-31) and Go 6983 are potent inhibitors of Protein Kinase C and serve as invaluable tools for researchers. The choice between these two inhibitors should be guided by the specific experimental goals.
-
Protein Kinase C (19-31) offers high specificity due to its substrate-competitive mechanism, making it an excellent choice for studies aiming to specifically probe the function of PKC without affecting other kinases. However, its peptide nature may limit its cell permeability in cellular assays without modification.
-
Go 6983 provides broad-spectrum inhibition of conventional and novel PKC isoforms with high potency. Its small molecule nature allows for cell permeability, making it suitable for cell-based assays. However, researchers must be mindful of its potential off-target effects on other kinases and include appropriate controls to validate their findings.
References
A Comparative Guide to Protein Kinase C Inhibitors: PKC (19-31) vs. Chelerythrine Chloride
In the intricate world of cellular signaling, Protein Kinase C (PKC) stands as a pivotal family of serine/threonine kinases that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Given their central role, the dysregulation of PKC activity is implicated in numerous diseases, making them a key target for researchers and drug developers.[1][2] The selection of a specific and potent inhibitor is critical for accurately dissecting PKC's role in these pathways.
This guide provides an objective, data-driven comparison between two commonly used PKC inhibitors: the synthetic peptide inhibitor, Protein Kinase C (19-31), and the small molecule alkaloid, chelerythrine chloride. We will delve into their mechanisms of action, inhibitory potency, and specificity, supported by experimental data and detailed protocols to guide researchers in making informed decisions for their studies.
Mechanism of Action: Targeting Different Sites
Protein Kinase C (19-31): Pseudosubstrate Mimicry
Protein Kinase C (19-31) is a synthetic peptide that corresponds to the amino acid sequence (residues 19-31) of the pseudosubstrate domain of PKCα.[3] All PKC isoforms possess this endogenous autoinhibitory domain, which mimics a substrate but lacks a phosphorylatable residue.[4] This pseudosubstrate sequence binds to the active site of the kinase, keeping it in an inactive state.[4]
PKC (19-31) functions as a competitive inhibitor by mimicking this natural autoinhibitory mechanism.[3][4] It directly competes with protein and peptide substrates for binding to the catalytic substrate-binding cavity, thereby preventing the phosphorylation of downstream targets.[4] This mechanism of targeting the substrate-binding site, rather than the highly conserved ATP-binding pocket, is the basis for its high degree of specificity for PKC.[3]
Chelerythrine Chloride: A Catalytic Domain Interactor with Caveats
Chelerythrine chloride is a benzophenanthridine alkaloid initially reported as a potent and selective PKC inhibitor.[5][6] Its proposed mechanism involves interaction with the catalytic domain of PKC. It acts as a competitive inhibitor with respect to the phosphate acceptor (the substrate) and a non-competitive inhibitor with respect to ATP .[6][7]
However, the specificity of chelerythrine as a PKC inhibitor has been a subject of considerable debate. Several studies have reported that its effects can be independent of PKC inhibition.[8][9] It has been shown to have numerous off-target effects, including the activation of MAPK pathways, inhibition of Bcl-xL function, and direct interaction with ion channels.[3][8] Some reports even suggest it is not a potent PKC inhibitor in certain contexts.[8][9]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The tables below summarize the IC50 values and key characteristics of PKC (19-31) and chelerythrine chloride. It is important to note that IC50 values can vary significantly depending on the experimental conditions, such as the PKC isoform, substrate, and ATP concentration used in the assay.[3][10]
Table 1: Inhibitory Potency (IC50) Against PKC
| Inhibitor | Type | Target PKC Isoforms | IC50 (in vitro) |
| Protein Kinase C (19-31) | Pseudosubstrate Peptide | Conventional (α, β, γ) & Novel (δ, ε, θ)[3] | 100 nM - 150 nM (for PKCα/β)[1][3][11] |
| Chelerythrine Chloride | Small Molecule (Alkaloid) | Pan-PKC[3] | ~660 nM[3][6][7] |
Table 2: Comparative Characteristics of PKC Inhibitors
| Characteristic | Protein Kinase C (19-31) | Chelerythrine Chloride |
| Inhibitor Type | Pseudosubstrate Peptide[3] | Small Molecule Alkaloid[3] |
| Mechanism | Competitive with substrate[4] | Competitive with substrate, non-competitive with ATP[6][7] |
| Specificity | Highly specific for PKC[3] | Questionable; numerous PKC-independent effects reported[3][8] |
| Cell Permeability | No (requires microinjection or cell-permeable tags)[3] | Yes[7] |
| Known Off-Target Effects | Can inhibit CaMKII and MLCK at higher concentrations[12] | Activates MAPK pathways, inhibits Bcl-xL, direct effects on ion channels[3] |
Signaling Pathways and Experimental Workflows
To understand the application of these inhibitors, it is essential to visualize their place within the PKC signaling cascade and the general workflow for their evaluation.
Figure 1. Simplified PKC signaling pathway showing points of inhibition.
Figure 2. Generalized workflow for determining PKC inhibitor IC50 values.
Experimental Protocols
Accurate evaluation of inhibitor specificity and potency requires robust experimental design. Below are generalized protocols for in vitro and cell-based assays.
In Vitro PKC Kinase Assay (Radiometric)
This assay is a standard method to directly measure the phosphotransferase activity of a purified PKC isoform and to determine the IC50 value of an inhibitor.[3][10]
Objective: To quantify the inhibitory effect of a compound on the catalytic activity of a specific PKC isoform.
Materials:
-
Purified PKC enzyme (specific isoform)
-
PKC substrate (e.g., [Ser25]PKC(19-31) or Histone H1)[3][13]
-
Test inhibitors (PKC (19-31), chelerythrine chloride)
-
Kinase Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Lipid Activators (Phosphatidylserine and Diacylglycerol)
-
[γ-³²P]ATP (radiolabeled ATP)[10]
-
Stop Solution (e.g., 75 mM Phosphoric Acid)[3]
-
P81 Phosphocellulose Paper[3]
-
Scintillation Counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix containing Kinase Reaction Buffer, lipid activators, PKC substrate, and the desired concentration of the test inhibitor (or vehicle control).
-
Initiate Reaction: Add the purified PKC enzyme to the reaction mix and equilibrate. Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding Stop Solution.
-
Substrate Capture: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis:
-
Perform the assay across a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.[3]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Cell-Based PKC Activity Assay (Western Blot)
This method assesses an inhibitor's ability to block PKC activity within a cellular context by measuring the phosphorylation of a known intracellular PKC substrate.[2]
Objective: To evaluate the in-cell efficacy of a PKC inhibitor.
Materials:
-
Cell line of interest
-
Cell culture media and reagents
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test inhibitors
-
Lysis Buffer
-
Primary antibody specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Appropriate secondary antibody and Western blotting reagents
Procedure:
-
Cell Culture: Seed cells in culture plates and grow to the desired confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., chelerythrine) for a specified time (e.g., 1-2 hours). For PKC (19-31), intracellular delivery via methods like electroporation would be required.
-
PKC Activation: Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the phosphorylated form of a known PKC substrate.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative level of substrate phosphorylation. A reduction in the signal in inhibitor-treated samples compared to the PMA-only control indicates successful inhibition of PKC activity.
Conclusion: Choosing the Right Tool for the Job
The choice between Protein Kinase C (19-31) and chelerythrine chloride depends critically on the experimental context and the desired level of specificity.
Protein Kinase C (19-31) stands out as a highly specific inhibitor for conventional and novel PKC isoforms.[3] Its mechanism of mimicking the natural pseudosubstrate provides a level of specificity that is difficult to achieve with small molecules targeting the conserved ATP-binding pocket.[3] Its primary limitation is its peptide nature, rendering it membrane-impermeant .[3] Therefore, it is an excellent choice for in vitro kinase assays with purified components or for cellular studies where direct intracellular delivery (e.g., microinjection, electroporation) is feasible.[3]
Chelerythrine chloride , on the other hand, is a cell-permeable small molecule that has been widely used as a pan-PKC inhibitor.[7] However, its utility is significantly compromised by a growing body of evidence demonstrating substantial off-target effects and PKC-independent activities .[8][9] Researchers have shown that chelerythrine can activate other signaling pathways and induce apoptosis through mechanisms that do not require PKC inhibition.[8]
For researchers, scientists, and drug development professionals, this comparison underscores a critical principle: inhibitor selection must be guided by a thorough understanding of the compound's mechanism and specificity profile. For experiments demanding the unequivocal inhibition of PKC, particularly in reconstituted systems, PKC (19-31) is the superior tool. When using chelerythrine in cell-based assays, it is imperative to include multiple controls and potentially validate findings with a more specific inhibitor, like a pseudosubstrate peptide or a highly selective ATP-competitive inhibitor, to ensure that the observed effects are genuinely mediated by PKC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chelerythrine - Wikipedia [en.wikipedia.org]
- 6. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 12. benchchem.com [benchchem.com]
- 13. goat-anti-rabbit.com [goat-anti-rabbit.com]
Confirming Protein Kinase C Inhibition: A Comparative Guide to Secondary Methods
For researchers, scientists, and drug development professionals, validating the inhibition of Protein Kinase C (PKC) is a critical step in dissecting its role in cellular signaling and developing targeted therapeutics. While primary assays provide initial evidence of inhibition, employing a secondary, orthogonal method is essential to confirm these findings and ensure data robustness. This guide provides an objective comparison of common secondary methods used to validate PKC inhibition, complete with experimental data and detailed protocols.
Comparison of Secondary Methods for PKC Inhibition Confirmation
The selection of a secondary method depends on various factors, including the specific research question, the available resources, and the nature of the primary assay. The following table summarizes the key characteristics of three widely used secondary methods.
| Method | Principle | Primary Output | Throughput | Key Advantages | Key Disadvantages |
| Western Blot for Substrate Phosphorylation | Measures the phosphorylation of a known downstream PKC substrate in cell lysates. Inhibition of PKC leads to a decrease in the phosphorylation of its target proteins. | Semi-quantitative or quantitative (with normalization) data on substrate phosphorylation levels. | Low to Medium | Provides in-cell confirmation of target engagement and downstream pathway modulation. Relatively inexpensive and utilizes standard laboratory equipment. | Indirect measure of PKC activity. Dependent on the availability of specific phospho-antibodies. Can be time-consuming. |
| In Vitro Kinase Assay | Directly measures the enzymatic activity of purified or immunoprecipitated PKC by quantifying the phosphorylation of a model substrate. | Quantitative data on enzyme kinetics (e.g., IC50 values). | High (plate-based) | Provides a direct measure of the inhibitor's effect on PKC catalytic activity. Allows for the determination of inhibitor potency (IC50). | May not fully recapitulate the cellular environment. Requires purified, active enzyme which can be challenging to obtain. |
| Immunofluorescence for PKC Translocation | Visualizes the subcellular localization of PKC isoforms. Upon activation, conventional and novel PKCs translocate from the cytosol to the plasma membrane. Inhibitors prevent this translocation. | Qualitative or semi-quantitative imaging data on PKC localization. | Low | Provides single-cell resolution and spatial information about PKC activity. Visually intuitive confirmation of inhibition. | Indirect measure of enzymatic activity. Can be subjective and challenging to quantify robustly. Requires high-quality antibodies and imaging equipment. |
Experimental Workflows and Signaling Pathways
To effectively validate PKC inhibition, a logical experimental workflow is crucial. The following diagram illustrates a typical workflow for confirming the efficacy of a putative PKC inhibitor.
Understanding the underlying signaling pathway is fundamental to interpreting the results of inhibition assays. The diagram below depicts a simplified conventional PKC (cPKC) activation pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments discussed.
Western Blot for PKC Substrate Phosphorylation
This protocol is designed to detect the phosphorylation of a specific PKC substrate within cells following treatment with a PKC inhibitor.
1. Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency (typically 70-80%).
-
Pre-treat the experimental group with the PKC inhibitor at various concentrations for a predetermined time (e.g., 1-2 hours).
-
Include a vehicle-only control group.
-
Stimulate cells with a PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for a time known to induce substrate phosphorylation (e.g., 30 minutes). Include an unstimulated control group.
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[1][2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKC substrate overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify the band intensity using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).
-
A decrease in the ratio of the phosphorylated substrate to the total substrate in the inhibitor-treated samples compared to the activator-only treated samples confirms PKC inhibition.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PKC.
1. Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Prepare serial dilutions of the PKC inhibitor in the kinase reaction buffer.
-
Prepare a solution of a specific PKC substrate peptide.
-
Prepare a solution of ATP, including a radiolabeled version (e.g., [γ-³²P]ATP) for radioactive assays or using a luminescence-based kit that measures ADP production.[3][4]
2. Kinase Reaction:
-
In a microcentrifuge tube or a multi-well plate, combine the purified active PKC enzyme, the substrate peptide, and the inhibitor dilution.[5]
-
Initiate the reaction by adding the ATP solution.[5]
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes) that falls within the linear range of the assay.[3][6]
3. Reaction Termination and Detection:
-
For Radioactive Assays: Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.[3][5] Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[3] Quantify the incorporated radioactivity using a scintillation counter.[3]
-
For Luminescence-Based Assays: Stop the reaction and measure ADP production according to the manufacturer's protocol (e.g., using ADP-Glo™ Kinase Assay).[4]
4. Data Analysis:
-
Calculate the percentage of PKC activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Immunofluorescence for PKC Translocation
This method visualizes the effect of a PKC inhibitor on the subcellular localization of PKC.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips or in imaging-grade multi-well plates.
-
Pre-treat cells with the PKC inhibitor or vehicle control.
-
Stimulate cells with a PKC activator (e.g., PMA) to induce translocation.
-
Include an untreated control group.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.[7]
-
Wash three times with PBS.[7]
3. Immunostaining:
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour.[8]
-
Incubate with a primary antibody specific for the PKC isoform of interest overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
4. Imaging and Analysis:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
In untreated, resting cells, PKC should show a diffuse cytosolic staining. Upon stimulation with a PKC activator, a significant portion of the PKC signal should translocate to the plasma membrane. In the presence of an effective inhibitor, this translocation will be blocked, and the PKC signal will remain cytosolic even after stimulation. The change in localization can be quantified by measuring the fluorescence intensity at the membrane versus the cytosol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Decoding Specificity: A Comparative Guide to PKC (19-31) and its Alternatives in Protein Kinase C Research
For researchers, scientists, and drug development professionals, the precise dissection of cellular signaling pathways is paramount. This guide provides an objective comparison of the widely used Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-31), with other common PKC inhibitors. Supported by experimental data, this document aims to facilitate the selection of the most appropriate tools for investigating PKC-mediated events.
Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are integral to a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis. The diversity of PKC isoforms and their overlapping substrate specificities present a significant challenge in elucidating their individual roles. Specific inhibitors are therefore crucial tools for attributing distinct cellular events to the activity of this important kinase family.
PKC (19-31) is a synthetic peptide corresponding to the pseudosubstrate domain (residues 19-31) of PKCα. It functions as a competitive inhibitor by binding to the substrate-binding site of the kinase, thereby preventing the phosphorylation of its natural substrates.[1] This mechanism of action confers a high degree of specificity for conventional (α, β, γ) and novel (δ, ε, θ) PKC isoforms compared to ATP-competitive small molecule inhibitors.[1][2] However, its peptide nature renders it membrane-impermeant, necessitating direct intracellular delivery for studies in living cells.[1][2]
Comparative Analysis of PKC Inhibitors
The utility of a PKC inhibitor is determined by its potency (IC50) and its specificity against different PKC isoforms and other kinases. This section provides a comparative overview of PKC (19-31) and several commonly used small molecule PKC inhibitors.
Inhibitor Potency and Specificity
| Inhibitor | Type | Target PKC Isoforms | In Vitro IC50 (nM) | Cellular IC50 | Off-Target Effects/Notes |
| PKC (19-31) | Pseudosubstrate Peptide | Conventional (α, β, γ) & Novel (δ, ε, θ) | ~100 - 10,000[2][3] | ~30,000 (electroporated adipocytes)[3] | Highly specific for PKC. Membrane impermeant, requiring microinjection or other delivery methods for cellular studies.[1][2] Has been reported to inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK) at micromolar concentrations in vitro.[4] |
| Chelerythrine | Small Molecule (Alkaloid) | Pan-PKC | ~660[3] | - | Interacts with the catalytic domain.[1] Reported to have PKC-independent effects, including direct effects on ion channels and other proteins.[5][6] |
| Bisindolylmaleimide I (GF 109203X) | Small Molecule | Pan-PKC (potent against α, β, γ, δ, ε) | 2-20 (for various isoforms)[1] | - | ATP-competitive inhibitor. Also inhibits other kinases such as GSK-3 and RSK at higher concentrations.[1][7] |
| Ro-31-8220 | Small Molecule | Pan-PKC (potent against α, β, γ, ε) | 5-28 (for various isoforms)[1] | ~800-900 | ATP-competitive inhibitor. Known to inhibit other kinases, including MAPKAP-K1b, MSK1, and GSK3β, sometimes with greater potency than for some PKC isoforms.[1][8] |
| Gö6976 | Small Molecule (Staurosporine Analog) | Conventional PKCs (α, β) | PKCα: 2.3; PKCβ1: 6.2[3] | - | Highly promiscuous, inhibiting numerous other kinases. |
| Staurosporine | Small Molecule (Microbial Alkaloid) | Broad-spectrum kinase inhibitor | Pan-PKC: ~2.7[3] | - | Highly non-selective ATP-competitive inhibitor, targeting a wide range of kinases. |
Experimental Protocols for Validating Inhibitor Specificity
To ensure that an observed biological effect is a direct consequence of inhibiting the intended PKC isoform, a combination of in vitro and cell-based validation assays is essential.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified PKC isoform and is considered a gold standard for determining inhibitor potency.
Objective: To determine the IC50 value of an inhibitor against a specific PKC isoform.
Materials:
-
Purified recombinant PKC enzyme
-
PKC substrate (e.g., [Ser25]PKC (19-31) or myelin basic protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
PKC activators (e.g., phosphatidylserine, diacylglycerol, Ca²⁺)
-
Test inhibitors at various concentrations
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC activators, and the PKC substrate.
-
Add the test inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding the purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[1]
Western Blot Analysis of Substrate Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of a known intracellular PKC substrate.
Objective: To determine the cellular efficacy of a PKC inhibitor.
Materials:
-
Cultured cells
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test inhibitors
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of a PKC substrate
-
Primary antibody for the total form of the substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Treat cultured cells with various concentrations of the inhibitor for a specified time.
-
Stimulate the cells with a PKC activator (e.g., PMA) to induce substrate phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against the phosphorylated substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate or a housekeeping protein for normalization.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.[2]
Immunofluorescence Microscopy of PKC Translocation
This technique visualizes the subcellular localization of PKC isoforms, which often translocate to specific cellular compartments upon activation.
Objective: To determine if an inhibitor can block the stimulus-induced translocation of a PKC isoform.
Materials:
-
Cultured cells grown on coverslips
-
PKC activator
-
Test inhibitor
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibody specific for the PKC isoform of interest
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Pre-treat cells with the inhibitor before stimulating with a PKC activator.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the specific PKC isoform.
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.
-
Mount the coverslips and visualize the subcellular localization of the PKC isoform using fluorescence microscopy.
-
Compare the localization of the PKC isoform between untreated, activator-treated, and inhibitor-plus-activator-treated cells.
Visualizing the Landscape of PKC Inhibition
To better understand the context of PKC inhibition, the following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for validating inhibitor specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudosubstrate peptide inhibitors of beta-cell protein kinases: altered selectivity after myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Altered substrate selectivity of PKC-eta pseudosubstrate site mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precision of Peptide Inhibitors: A Comparative Guide to PKC (19-31)
For researchers, scientists, and drug development professionals navigating the intricate world of cellular signaling, the choice of an appropriate enzyme inhibitor is paramount. This guide provides a comprehensive comparison of the peptide inhibitor PKC (19-31), highlighting its advantages and positioning it against other commonly used alternatives in the study of Protein Kinase C (PKC).
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of PKC activity is implicated in various diseases, making its isoforms attractive therapeutic targets.[2][4] The peptide PKC (19-31) is a synthetic molecule that mimics the pseudosubstrate region of PKCα, acting as a potent and specific competitive inhibitor of conventional and novel PKC isoforms.[1][5][6] Its unique mechanism of action offers distinct advantages over many small molecule inhibitors.
Mechanism of Action: The Pseudosubstrate Advantage
All PKC isoforms possess a regulatory domain containing a pseudosubstrate sequence. This sequence mimics a true substrate but lacks a phosphorylatable residue.[1] It binds to the active site of the kinase, maintaining it in an inactive state.[1] PKC (19-31) leverages this natural autoinhibitory mechanism, acting as a competitive inhibitor by binding to the substrate-binding cavity and preventing the phosphorylation of natural substrates.[1][5] This targeted approach confers a high degree of specificity, a significant advantage over ATP-competitive small molecule inhibitors that can exhibit off-target effects on other kinases.[5]
Performance Comparison: PKC (19-31) vs. Alternative Inhibitors
The efficacy of a kinase inhibitor is primarily determined by its potency (IC50) and specificity. The following table summarizes the quantitative data for PKC (19-31) and other commonly used PKC inhibitors.
| Inhibitor | Type | Target PKC Isoforms | IC50 (nM) | Key Characteristics |
| PKC (19-31) | Pseudosubstrate Peptide | Conventional (α, β, γ) & Novel (δ, ε, θ) | ~100 - 150 (for PKCα/β)[5][7] | Highly specific for PKC by targeting the substrate-binding site. Membrane impermeant, requiring direct intracellular delivery for in vivo studies.[5] |
| Chelerythrine | Small Molecule (Alkaloid) | Pan-PKC | 660[5] | Interacts with the catalytic domain. Cell-permeable but can have non-specific interactions.[5] |
| Bisindolylmaleimide I (GF 109203X) | Small Molecule (ATP-competitive) | Pan-PKC (potent against α, βI, βII, γ, δ, ε) | 2-20 | Cell-permeable but has reduced specificity with known off-target effects on other kinase families.[5] |
| Ro-31-8220 | Small Molecule (ATP-competitive) | Pan-PKC (potent against α, βI, βII, γ, ε) | 5-28 | Similar to Bisindolylmaleimide I, it is cell-permeable but with potential for off-target effects.[5] |
Experimental Protocols
Detailed methodologies are crucial for the effective application of PKC inhibitors. Below are protocols for key experiments where PKC (19-31) is instrumental in confirming the specific role of PKC.
In Vitro PKC Activity Assay (Radiolabeled)
This assay directly measures the kinase activity of PKC in a cell-free system.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
PKC (19-31) inhibitor
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures on ice, including the kinase, substrate, and buffer. For the inhibited reaction, pre-incubate the enzyme with PKC (19-31) (typically at a concentration several-fold higher than its IC50).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence and absence of PKC (19-31).
Western Blot Analysis for Substrate Phosphorylation
This cell-based assay determines if the phosphorylation of a specific protein is PKC-dependent.
Materials:
-
Cultured cells
-
PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA)
-
PKC (19-31) (may require a cell-permeable version or specific delivery method)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated form of the substrate protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat one group of cells with PKC (19-31) before stimulating with a PKC activator. A control group should be treated with the activator alone.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration and separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
A reduced signal in the PKC (19-31)-treated group indicates that the phosphorylation is PKC-dependent.
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing complex biological processes. The following visualizations, created using Graphviz (DOT language), illustrate the PKC signaling pathway and a typical experimental workflow.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Caption: Generalized workflow for inhibitor-based experiments.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
Navigating the Challenges of Protein Kinase C Inhibition: A Comparative Guide to PKC (19-31) and Its Alternatives
For researchers, scientists, and drug development professionals, the selective inhibition of Protein Kinase C (PKC) is a critical tool for dissecting cellular signaling pathways and developing targeted therapeutics. The pseudosubstrate inhibitor, PKC (19-31), derived from the autoinhibitory domain of PKCα, has long been a staple in in vitro studies due to its high specificity. However, its limitations necessitate a thorough evaluation of alternative inhibitory strategies. This guide provides an objective comparison of PKC (19-31) with other inhibitors, supported by experimental data and detailed protocols, to facilitate informed decisions in research and development.
Protein Kinase C represents a family of serine/threonine kinases pivotal in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC activity is implicated in numerous diseases, making its isoforms attractive therapeutic targets. PKC (19-31) acts as a competitive inhibitor by mimicking the endogenous pseudosubstrate domain, which binds to the active site and maintains the kinase in an inactive state.[1][2] While highly specific for conventional and novel PKC isoforms, its utility is hampered by significant limitations, primarily its poor cell membrane permeability.[2][3]
Quantitative Comparison of PKC Inhibitors
| Inhibitor | Type | Target(s) | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) | Key Limitations |
| PKC (19-31) | Pseudosubstrate Peptide | Conventional & Novel PKC isoforms | ~150[2] | ~150[2] | N/A | N/A | N/A | N/A | N/A | Poor cell permeability, variable potency.[2][5] |
| Gö 6983 | ATP-competitive | Pan-PKC (α, β, γ, δ, ζ) | 7[6] | 7[6] | N/A | 6[6] | 10[6] | N/A | 60[6] | Broad spectrum, potential off-target effects.[7] |
| Bisindolylmaleimide I (GF109203X) | ATP-competitive | Conventional PKC isoforms (α, β, γ) | 20[6] | 17[6] | 16[6] | 20[6] | >10,000 | >10,000 | >10,000 | Less effective against novel and atypical PKCs.[7] |
| Ro-31-8220 | ATP-competitive | Pan-PKC (α, βI, βII, γ, ε) | 5[6] | 24[6] | 14[6] | 27[6] | N/A | 24[6] | N/A | Inhibits other kinases like MAPKAP-K1b and GSK3β.[6] |
| Calphostin C | DAG-competitive | Conventional & Novel PKC isoforms | 50 (rat brain)[6] | 50 (rat brain)[6] | 50 (rat brain)[6] | 50 (rat brain)[6] | 50 (rat brain)[6] | 50 (rat brain)[6] | Inactive | Requires light for activation, limiting in vivo use.[6][8] |
| Enzastaurin (LY317615) | ATP-competitive | PKCβ selective | 39[9] | 6[9] | 6[9] | 83[9] | N/A | 110[9] | N/A | Primarily targets PKCβ; off-target effects on AKT/GSK3β pathway.[5][9] |
| Ruboxistaurin (LY333531) | ATP-competitive | PKCβ selective | >1000 | 4.7[9] | 5.9[9] | >1000 | >1000 | >1000 | >1000 | Highly selective for PKCβ isoforms.[9][10] |
Signaling Pathways and Inhibitor Mechanisms
Understanding the mechanism of action is crucial for selecting the appropriate inhibitor. The following diagrams illustrate the conventional PKC activation pathway and the points of intervention for different inhibitor classes.
Caption: Simplified signaling pathway of conventional Protein Kinase C (cPKC) activation.[1][11]
Caption: Mechanisms of action for different classes of PKC inhibitors.
Experimental Protocols
To rigorously evaluate and compare PKC inhibitors, a combination of in vitro and cell-based assays is essential.
In Vitro PKC Kinase Activity Assay (Radiolabeled)
This assay directly measures the enzymatic activity of purified PKC and is a gold standard for determining IC50 values.[12]
Objective: To quantify the phosphotransferase activity of PKC in the presence of various inhibitor concentrations.
Materials:
-
Purified PKC enzyme (specific isoform)
-
PKC (19-31) or other test inhibitors
-
PKC substrate peptide (e.g., [Ser25]PKC(19-31))[2]
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, lipid activator, substrate peptide, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Start the phosphorylation by adding [γ-³²P]ATP and incubate at 30°C for 10-30 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor and plot the results to determine the IC50 value.[2]
Cell-Based PKC Activity Assay (FRET Biosensor)
This method allows for the real-time measurement of PKC activity within living cells, providing valuable insights into inhibitor efficacy in a physiological context.[13]
Objective: To monitor the dynamic changes in intracellular PKC activity in response to inhibitors.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
FRET-based PKC biosensor plasmid (e.g., CKAR)
-
Transfection reagent
-
Fluorescence microscope with FRET capabilities (CFP/YFP filters)
-
Imaging buffer (e.g., HBSS)
-
PKC agonist (e.g., Phorbol 12,13-dibutyrate - PDBu)
-
Test inhibitors
Procedure:
-
Transfect cells with the FRET biosensor plasmid and culture for 24-48 hours.
-
Plate the transfected cells onto glass-bottom dishes suitable for microscopy.
-
Replace the culture medium with imaging buffer and mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Acquire baseline FRET images (CFP excitation, YFP emission) for 3-5 minutes.
-
Add the test inhibitor at the desired concentration and continue imaging.
-
After a period of incubation with the inhibitor, stimulate the cells with a PKC agonist (e.g., PDBu) while continuously acquiring images.
-
Analyze the images by calculating the ratio of FRET (YFP) to CFP emission over time. A decrease in this ratio for CKAR-type biosensors indicates an increase in PKC activity.[13]
-
Compare the agonist-induced FRET change in the presence and absence of the inhibitor to determine its cellular efficacy.
References
- 1. resolian.com [resolian.com]
- 2. A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
Navigating Specificity: A Comparative Guide to Protein Kinase C (19-31) Cross-Reactivity in Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount for accurate experimental design and therapeutic development. This guide provides an objective comparison of Protein Kinase C (19-31) with alternative inhibitors, focusing on its cross-reactivity profile against various protein kinases. All quantitative data is supported by experimental evidence to facilitate informed decision-making.
Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The pseudosubstrate peptide, PKC (19-31), is a widely utilized tool for studying PKC function. It acts as a competitive inhibitor by mimicking the substrate and binding to the active site of the kinase, thereby preventing the phosphorylation of downstream targets. However, its efficacy and specificity across the kinome are critical considerations.
Comparative Analysis of Inhibitor Potency
The inhibitory potency of Protein Kinase C (19-31) and other commonly used PKC inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of an inhibitor required to reduce the activity of the kinase by 50%. It is important to note that these values can vary depending on the experimental conditions, such as the specific PKC isoform, the substrate used, and ATP concentration.
| Inhibitor | Type | Target(s) | IC50 (in vitro) | Cellular IC50 |
| Protein Kinase C (19-31) | Pseudosubstrate Peptide | Pan-PKC | ~100 nM - 10 µM[1] | 30 µM (electroporated adipocytes)[1] |
| Gö6976 | Staurosporine Analog | Conventional PKCs (α, β) | PKCα: 2.3 nM; PKCβ1: 6.2 nM[1] | - |
| Staurosporine | Microbial Alkaloid | Broad-spectrum kinase inhibitor | Pan-PKC: ~2.7 nM[1] | - |
| Bisindolylmaleimide IX (Ro 31-8220) | Bisindolylmaleimide | Pan-PKC (α, βI, βII, γ, ε) | PKCα: 5 nM; PKCβI: 24 nM[1] | - |
| Chelerythrine | Benzophenanthridine Alkaloid | Pan-PKC | ~660 nM[1] | - |
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative analysis. Below are detailed methodologies for key experiments cited in cross-reactivity studies of PKC inhibitors.
In Vitro PKC Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified PKC and the inhibitory effect of compounds like PKC (19-31).
Objective: To determine the IC50 value of an inhibitor against a specific PKC isoform.
Materials:
-
Purified recombinant PKC enzyme (e.g., PKCα, β, γ)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate like [Ser25]PKC (19-31))
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
PKC activators (e.g., phosphatidylserine, diacylglycerol, Ca²⁺)
-
Test inhibitors (PKC (19-31) and alternatives) at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC activators, and the PKC substrate.
-
Add the test inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding the purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Cellular PKC Activity Assay
This assay measures the ability of an inhibitor to block PKC activity within a cellular context.
Objective: To determine the cellular IC50 value of a PKC inhibitor.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and reagents
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test inhibitors (PKC (19-31) and alternatives)
-
Lysis buffer
-
Antibodies specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Western blotting or ELISA reagents
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitor. For peptide inhibitors like PKC (19-31), cell permeability may need to be enhanced.
-
Stimulate the cells with a PKC activator like PMA to induce PKC activity.
-
Lyse the cells to extract total protein.
-
Measure the phosphorylation of a known intracellular PKC substrate using Western blotting or ELISA with a phospho-specific antibody.
-
Quantify the signal and normalize it to a loading control.
-
Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50 value.[1]
Visualizing Signaling and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental processes involved, the following diagrams illustrate the conventional PKC signaling pathway and a typical workflow for validating PKC inhibitors.
References
A Comparative Guide to the In Vitro and In Vivo Effects of PKC (19-31)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of Protein Kinase C (19-31), a synthetic peptide inhibitor widely used in cellular signaling research. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document serves as a comprehensive resource for designing and interpreting experiments involving the specific inhibition of conventional and novel Protein Kinase C (PKC) isoforms.
Introduction to PKC (19-31)
Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to numerous signal transduction cascades, regulating key cellular processes such as proliferation, apoptosis, and synaptic plasticity.[1][2] The peptide PKC (19-31) is derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31).[1][3] It functions as a potent and highly specific competitive inhibitor by mimicking the endogenous substrate and binding to the catalytic site of conventional (α, β, γ) and novel (δ, ε, θ) PKC isoforms, thereby preventing the phosphorylation of their physiological targets.[1][2][4] This makes it an invaluable tool for dissecting the specific roles of these PKC isoforms in complex biological systems.
Data Presentation: In Vitro vs. In Vivo Efficacy
The potency of PKC (19-31) varies significantly between purified, cell-free systems (in vitro) and complex cellular environments (in vivo or in situ). This difference is primarily attributed to its peptide nature, which results in poor membrane permeability, necessitating direct intracellular delivery for experiments with intact cells.[4][5]
Table 1: In Vitro Inhibitory Activity of PKC (19-31)
| Parameter | Value | Context / Assay | Reference |
| IC₅₀ | 100 nM | General in vitro PKC inhibition assay. | [1][6] |
| IC₅₀ | ~150 nM | Inhibition of PKCα and PKCβ isoforms. | [4] |
| Conc. | 500 nM | Significant reduction of PKC-mediated phosphorylation. | [7] |
| Conc. | 2 µM | Complete block of PKC-induced KATP channel activity. | [8] |
| Conc. | 5 µM | Complete inhibition of KATP channel up-regulation. | [7] |
Table 2: Effective Concentrations of PKC (19-31) in Cellular and Tissue Systems
| Concentration | Application / Cell Type | Observed Effect | Reference |
| IC₅₀: ~10 µM | Honeybee Brain Homogenates | Inhibition of MARCKS phosphorylation. | [1] |
| 1 µM (in pipette) | Arterial Smooth Muscle Cells (whole-cell dialysis) | Reduction of L-type Ca2+ channel current. | [9] |
| IC₅₀: 30 µM | Electroporated Rat Adipocytes | Inhibition of insulin-stimulated hexose uptake. | [10] |
| 50 µM (in pipette) | Rat Atrial Myocytes | Inhibition of PACAP-38-induced KATP current. | [6] |
| 100 µM (in pipette) | Hippocampal CA1 Pyramidal Neurons (whole-cell patch-clamp) | Blockade of Long-Term Potentiation (LTP). | [11] |
| IC₅₀: 600 µM | Intact Rat Adipocytes | Inhibition of insulin-stimulated hexose uptake. | [10] |
Experimental Protocols
In Vitro PKC Kinase Activity Assay (Radioactive)
This protocol details a method to confirm the direct inhibitory effect of PKC (19-31) on the phosphorylation of a substrate in a cell-free system.
Materials:
-
Purified, active PKC enzyme
-
PKC substrate (e.g., Histone H1 or a specific peptide substrate like [Ser25]PKC(19-31))
-
PKC activators (e.g., CaCl₂, diolein, phosphatidylserine)
-
PKC (19-31) peptide inhibitor
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂)
-
Stop Solution (e.g., 50 mM EDTA or 4X SDS-PAGE sample buffer)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Prepare Stock Solutions: Prepare a 1 mM stock solution of PKC (19-31) in sterile water. Dilute to desired final concentrations for the assay (e.g., creating a dilution series to determine IC₅₀).
-
Set up Reactions: On ice, prepare reaction tubes. A typical 50 µL reaction might include:
-
Kinase Buffer
-
PKC Activators
-
PKC Substrate
-
PKC (19-31) inhibitor (for experimental condition) or vehicle (for control)
-
Purified PKC enzyme
-
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate: Incubate the reaction tubes at 30°C for a predetermined optimal time (e.g., 10-20 minutes).
-
Terminate Reaction: Stop the reaction by adding the Stop Solution.
-
Analyze Phosphorylation: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to autoradiography film to visualize the radiolabeled, phosphorylated substrate.
-
Quantify: Quantify band intensities to determine the extent of inhibition. The IC₅₀ can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.[4]
In Situ Western Blotting for PKC Substrate Phosphorylation
This protocol is designed to verify that the phosphorylation of a specific PKC substrate within cells is dependent on PKC activity, using PKC (19-31) as a specific inhibitor. This method requires a means of introducing the peptide into the cell.
Materials:
-
Cultured cells
-
Method for peptide delivery (e.g., electroporation, microinjection, or use of a cell-permeating version of the peptide)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC (19-31) peptide
-
Cell lysis buffer
-
Primary antibody specific to the phosphorylated form of the PKC substrate
-
Primary antibody for the total form of the substrate (for loading control)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment:
-
Control: No treatment.
-
Activator Only: Treat cells with a PKC activator (e.g., PMA).
-
Inhibitor + Activator: Pre-load cells with PKC (19-31) using the chosen delivery method, then treat with the PKC activator.
-
Inhibitor Only: Treat cells only with PKC (19-31).
-
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Strip the membrane and re-probe for the total substrate protein and/or a housekeeping protein (e.g., β-actin) to confirm equal loading.
-
Quantify the band intensities. A significant increase in phosphorylation upon activator treatment that is blocked by the co-administration of PKC (19-31) confirms that the phosphorylation event is mediated by PKC.[1]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified PKC signaling pathway showing inhibition by PKC (19-31).
Experimental Workflow Diagram
Caption: Logical workflow for using PKC (19-31) as a negative control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Activation of L-type Ca2+ channels by protein kinase C is reduced in smooth muscle-specific Na+/Ca2+ exchanger knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase C(19-31) pseudosubstrate inhibition of insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Efficacy Review of the Pseudosubstrate Inhibitor, Protein Kinase C (19-31)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the widely-used Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-31), with other common PKC inhibitors. The information is supported by experimental data to aid in the precise investigation of PKC-mediated cellular events.
Protein Kinase C (PKC) is a family of serine/threonine kinases central to a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] The diversity of PKC isoforms and their overlapping substrate specificities present a significant challenge in elucidating their individual roles.[2] Specific inhibitors are therefore crucial tools for attributing cellular events to the activity of this kinase family.[2]
PKC (19-31) is a synthetic peptide corresponding to the pseudosubstrate regulatory domain (residues 19-31) of PKCα.[2][3] It functions as a potent and specific competitive inhibitor by mimicking the natural substrate and binding to the active site of the kinase, thereby preventing the phosphorylation of downstream targets.[1][4]
Comparative Analysis of PKC Inhibitors
The efficacy of a PKC inhibitor is determined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its specificity against different PKC isoforms and other kinases.[2] The table below summarizes the in vitro inhibitory potency of PKC (19-31) in comparison to several well-characterized small molecule PKC inhibitors. It is important to note that IC50 values can vary significantly based on experimental conditions such as the specific PKC isoform, substrate, and ATP concentration.[1][5]
| Inhibitor | Type | Target PKC Isoforms | IC50 (in vitro) |
| Protein Kinase C (19-31) | Pseudosubstrate Peptide | Conventional (α, β, γ) & Novel (δ, ε, θ) | ~100 nM - 10 µM[1] |
| Gö6976 | Staurosporine Analog | Conventional PKCs (α, β) | PKCα: 2.3 nM; PKCβ1: 6.2 nM[1] |
| Staurosporine | Microbial Alkaloid | Broad-spectrum kinase inhibitor (Pan-PKC) | ~2.7 nM[1] |
| Bisindolylmaleimide IX (Ro 31-8220) | Bisindolylmaleimide | Pan-PKC (α, βI, βII, γ, ε) | PKCα: 5 nM; PKCβI: 24 nM[1] |
| Chelerythrine | Benzophenanthridine Alkaloid | Pan-PKC | ~660 nM[1] |
| Enzastaurin (LY317615) | Acyclic Bisindolylmaleimide | Selective for PKCβ | PKCβ: 6 nM[6] |
The primary advantage of the PKC (19-31) peptide is its high degree of specificity for PKC, conferred by its mechanism of targeting the substrate-binding site rather than the highly conserved ATP-binding pocket.[2] This contrasts with ATP-competitive small molecule inhibitors, which can exhibit off-target effects on other kinases.[2] However, the peptide nature of PKC (19-31) makes it membrane-impermeant, often necessitating direct intracellular delivery methods like microinjection or electroporation for use in whole-cell studies.[1][2] A cell-permeable version, linked to an Antennapedia domain vector peptide, has been developed and shows an IC50 of approximately 0.5 μM.[7][8]
Signaling Pathways and Experimental Workflows
Conventional PKC Signaling Pathway
The activation of conventional PKC (cPKC) isoforms is a critical step in many signal transduction cascades. The process is typically initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. The concurrent binding of DAG and Ca2+ to the regulatory domains of cPKC recruits the enzyme to the plasma membrane and induces a conformational change that displaces the pseudosubstrate region from the active site, leading to kinase activation.[4] PKC (19-31) competitively inhibits this final step by occupying the substrate-binding site.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. PKC and PKN in heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Verification of PKC (19-31) IC50 Value: A Comparative Guide
This guide provides an objective comparison of the inhibitory potency of Protein Kinase C (PKC) (19-31), a pseudosubstrate peptide inhibitor, with other commonly used small molecule inhibitors. The half-maximal inhibitory concentration (IC50) values are presented, along with detailed experimental protocols for their determination. This information is intended for researchers, scientists, and drug development professionals working on PKC-mediated signaling pathways.
Comparative Inhibitory Potency of PKC Inhibitors
The inhibitory potency of various compounds against Protein Kinase C (PKC) is typically quantified by their IC50 value, which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. It is crucial to note that IC50 values are highly dependent on experimental conditions, including the specific PKC isoform, the substrate used, ATP concentration, and the assay format.[1][2]
The table below summarizes the in vitro IC50 values for PKC (19-31) and a selection of alternative PKC inhibitors.
| Inhibitor | Type | Target(s) | IC50 (in vitro) | Cellular IC50 |
| Protein Kinase C (19-31) | Pseudosubstrate Peptide | Pan-PKC | ~100 nM - 10 µM | 30 µM (electroporated adipocytes)[1][3] |
| Gö6976 | Staurosporine Analog | Conventional PKCs (α, β) | PKCα: 2.3 nM; PKCβ1: 6.2 nM[1] | - |
| Staurosporine | Microbial Alkaloid | Broad-spectrum kinase inhibitor | Pan-PKC: ~2.7 nM[1] | - |
| Bisindolylmaleimide IX (Ro 31-8220) | Bisindolylmaleimide | Pan-PKC (α, βI, βII, γ, ε) | PKCα: 5 nM; PKCβI: 24 nM[1] | - |
| Chelerythrine | Benzophenanthridine Alkaloid | Pan-PKC | ~660 nM[1] | - |
Experimental Protocols for IC50 Determination
To validate the inhibitory effect of PKC (19-31) and compare it with other inhibitors, a combination of in vitro and cell-based assays is recommended.[1]
In Vitro PKC Kinase Assay (Radiometric Filter-Binding Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PKC.[1]
Objective: To determine the in vitro IC50 value of the inhibitor against a specific PKC isoform.[1]
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα)[4]
-
PKC (19-31) peptide or other inhibitors[4]
-
PKC substrate peptide (e.g., Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide)[4]
-
[γ-³²P]ATP[4]
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)[4]
-
Activators (e.g., CaCl₂, phosphatidylserine, diacylglycerol, depending on the PKC isoform)[4]
-
Wash Buffer (e.g., 75 mM phosphoric acid)[4]
-
Scintillation counter and scintillation fluid[4]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the PKC inhibitor in the Kinase Assay Buffer. A typical concentration range to start with is 1 nM to 100 µM.[4]
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing the Kinase Assay Buffer, the specific PKC isoform, the substrate peptide, and the necessary activators.[4]
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a control well with no inhibitor.[4]
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) of the enzyme for ATP to ensure accurate IC50 determination.[4]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[1][4]
-
Reaction Termination: Stop the reaction, for example, by adding a stop solution or spotting an aliquot of the reaction mixture onto phosphocellulose paper.[1][4]
-
Washing: Wash the phosphocellulose paper multiple times with the Wash Buffer to remove any unincorporated [γ-³²P]ATP.[4]
-
Quantification: Measure the amount of phosphorylated substrate using a scintillation counter.[1][4]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[1]
Cell-Based PKC Activity Assay
This assay measures the effect of the inhibitor on PKC activity within a cellular context.[1]
Objective: To assess the cell permeability and efficacy of the inhibitor in a biological system.[1]
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells and treat them with various concentrations of the PKC inhibitor.
-
Cell Lysis: After a specific incubation time, lyse the cells to extract proteins.
-
Measurement of Substrate Phosphorylation: Measure the phosphorylation of a known intracellular PKC substrate using methods like Western blotting or ELISA with a phospho-specific antibody.[1]
-
Normalization: Quantify the signal and normalize it to a loading control, such as total protein or a housekeeping gene.[1]
-
Data Analysis: Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50 value.[1]
Visualizing Key Processes
To better understand the context of PKC inhibition, the following diagrams illustrate the conventional PKC signaling pathway and a typical workflow for inhibitor validation.
Caption: Conventional PKC Activation Pathway.
Caption: Workflow for PKC Inhibitor Validation.
References
Assessing the Reversibility of Protein Kinase C (19-31) Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reversibility of Protein Kinase C (PKC) (19-31) inhibition with other alternative PKC inhibitors. Experimental data, detailed protocols, and visual diagrams are presented to facilitate an objective assessment for research and drug development applications.
Unveiling the Dynamics of PKC Inhibition: A Comparative Analysis
Protein Kinase C (PKC) is a family of serine/threonine kinases pivotal to numerous cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis. The peptide PKC (19-31), derived from the pseudosubstrate region of PKCα, acts as a competitive inhibitor by mimicking the natural autoinhibitory mechanism of the enzyme.[1] It directly competes with substrates for binding to the catalytic site of PKC.[1] Understanding the reversibility of this inhibition is crucial for its application in research and potential therapeutic development. This guide compares the characteristics of PKC (19-31) with other commonly used PKC inhibitors.
While specific kinetic data such as the dissociation constant (Ki) for PKC (19-31) can be variable depending on the experimental conditions, its mechanism as a competitive, pseudosubstrate inhibitor implies a reversible binding nature.[1] The inhibitory effect is expected to diminish upon removal of the peptide from the vicinity of the enzyme. In contrast, other classes of inhibitors may exhibit different modes of reversibility.
| Inhibitor | Target(s) | Mechanism of Action | Reversibility | Reported IC50 / Ki |
| PKC (19-31) | Conventional and Novel PKC isoforms | Competitive, Pseudosubstrate | Reversible | IC50: ~100 nM - 10 µM (varies with conditions)[1] |
| Staurosporine | Broad-spectrum kinase inhibitor (including PKC) | ATP-competitive | Reversible | IC50: ~2-10 nM for PKC |
| Gö6976 | Conventional PKC isoforms (α, βI) | ATP-competitive | Reversible | IC50: ~2.3-5.8 nM |
| Chelerythrine | Pan-PKC inhibitor | Substrate-competitive | Reversible | Ki: ~0.66 µM |
| Bisindolylmaleimide I (GF109203X) | Pan-PKC inhibitor | ATP-competitive | Reversible | IC50: ~8-20 nM |
| Phorbol Esters (e.g., PMA) | Activate conventional and novel PKCs | Activator (not an inhibitor) | Functionally Irreversible (prolonged activation) | N/A |
Delving into the PKC Signaling Cascade
The Protein Kinase C signaling pathway is a crucial cellular regulatory network. It is typically initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, and together, calcium and DAG activate conventional and novel PKC isoforms, leading to the phosphorylation of a multitude of downstream protein substrates.
Caption: The Protein Kinase C (PKC) signaling pathway.
Experimental Protocols for Assessing Inhibitor Reversibility
The reversibility of a kinase inhibitor can be assessed through several experimental approaches. The "jump dilution" method is a robust technique to determine the inhibitor's off-rate (k_off) and residence time on the target enzyme.
Jump Dilution Assay for Determining Inhibitor Off-Rate
This method measures the rate of recovery of enzyme activity upon rapid dilution of a pre-formed enzyme-inhibitor complex.
Materials:
-
Purified active PKC enzyme
-
PKC (19-31) and other test inhibitors
-
PKC substrate peptide (e.g., F-actin or a fluorescently labeled peptide)
-
ATP (radiolabeled [γ-³²P]ATP or for use in non-radioactive assays)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mg/mL phosphatidylserine, 100 µg/mL diacylglycerol)
-
Stop solution (e.g., 3% phosphoric acid for radioactive assays, or EDTA for non-radioactive assays)
-
96-well filter plates or microplates
-
Scintillation counter or microplate reader
Procedure:
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate a concentrated solution of purified PKC enzyme with a saturating concentration of the inhibitor (typically 10-100 fold higher than its IC50) in the kinase assay buffer for a sufficient time to allow binding equilibrium to be reached (e.g., 30-60 minutes at room temperature).
-
-
Jump Dilution and Reaction Initiation:
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a larger volume of kinase assay buffer containing the PKC substrate and ATP to initiate the kinase reaction. This "jump dilution" step significantly lowers the concentration of the free inhibitor, minimizing re-binding to the enzyme.
-
-
Time-Course Measurement of Enzyme Activity:
-
At various time points after dilution, quench the kinase reaction by adding the stop solution.
-
Measure the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and quantifying the radioactivity of the phosphorylated substrate using a scintillation counter. For non-radioactive assays (e.g., ELISA-based), follow the specific detection protocol.
-
-
Data Analysis:
-
Plot the enzyme activity (amount of product formed) as a function of time.
-
The rate of recovery of enzyme activity follows first-order kinetics, and the data can be fitted to the following equation to determine the off-rate constant (k_off):
-
P(t) = v_s * t - (v_s - v_i) * (1 - exp(-k_off * t)) / k_off
-
Where P(t) is the product formed at time t, v_s is the steady-state velocity, v_i is the initial velocity, and k_off is the dissociation rate constant.
-
-
The inhibitor's residence time (τ) on the enzyme is the reciprocal of the off-rate (τ = 1/k_off).
-
Caption: Workflow for the jump dilution assay to determine inhibitor reversibility.
Conclusion
The pseudosubstrate inhibitor PKC (19-31) functions as a reversible, competitive inhibitor of Protein Kinase C. Its inhibitory action is contingent on its presence and can be reversed upon its removal, a characteristic that is advantageous for specific research applications where transient inhibition is desired. In contrast, while many small molecule inhibitors are also reversible, their potency and potential off-target effects should be carefully considered. The experimental protocols outlined in this guide provide a framework for quantitatively assessing the reversibility of PKC (19-31) and other inhibitors, enabling researchers to make informed decisions in their study of PKC-mediated signaling pathways.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Protein Kinase C (19-31)
For researchers, scientists, and drug development professionals, the responsible management of laboratory reagents is paramount to ensuring a safe and compliant research environment. Protein Kinase C (19-31), a synthetic peptide inhibitor of PKC, requires careful handling and disposal due to the often-unknown biological and toxicological properties of such novel compounds.[1] Adherence to proper disposal protocols minimizes risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety glasses, gloves, and a laboratory coat.[1] When handling Protein Kinase C (19-31) in its lyophilized (powdered) form, all operations should be conducted in a well-ventilated area or within a chemical fume hood to prevent inhalation.[1][2]
Core Principle of Peptide Waste Management: Given the lack of specific toxicity data for many synthetic peptides, they should be treated as potentially hazardous materials.[1] All waste contaminated with Protein Kinase C (19-31), including solids, liquids, and consumables, must be segregated and disposed of in accordance with hazardous waste protocols.[1]
Quantitative Data Summary for Handling and Storage
For optimal stability, the handling and storage of Protein Kinase C (19-31) should follow established guidelines for synthetic peptides. The following table summarizes key quantitative data for storage conditions.[1]
| Parameter | Recommendation | Rationale |
| Storage Temperature (Lyophilized) | -20°C to -80°C | Prevents degradation; can be stored for up to several years under these conditions.[1] |
| Storage Temperature (Reconstituted) | 2°C to 8°C (short-term) or -20°C (long-term) | Minimizes degradation in solution; aliquoting is recommended to avoid repeated freeze-thaw cycles.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Protein Kinase C (19-31) waste, from initial segregation to final collection.
Step 1: Waste Segregation and Containerization
Proper segregation at the point of generation is a critical first step.
-
Solid Waste: This includes unused or expired lyophilized peptide, contaminated personal protective equipment (gloves, etc.), weighing papers, and other contaminated consumables like pipette tips and tubes.[1]
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[1]
-
-
Liquid Waste: This includes reconstituted peptide solutions, contaminated buffers, and rinsates.
-
Procedure: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically compatible container. Do not dispose of peptide solutions down the drain.[2]
-
Step 2: Labeling of Waste Containers
Clear and accurate labeling is essential for safe handling and disposal.
-
Procedure: Label all waste containers with "Hazardous Waste," the full chemical name "Protein Kinase C (19-31)," and any known hazards.[1]
Step 3: Storage of Peptide Waste
Waste should be stored safely in a designated satellite accumulation area within the laboratory.
-
Procedure: Store waste containers in a secondary containment tray to prevent spills. This area should be away from general laboratory traffic and clearly marked. Ensure that incompatible waste types are stored separately.[1]
Step 4: Final Disposal
Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[1]
-
Procedure: Follow your institution's specific procedures for requesting a hazardous waste collection. Never dispose of peptides down the drain or in the regular trash.[1]
Special Considerations
-
Biohazardous Waste: If Protein Kinase C (19-31) was used in experiments involving biological materials such as cell-based assays or animal models, the resulting waste must be treated as biohazardous. This may necessitate an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines.[1]
-
Spill Response: In the event of a spill, wear appropriate PPE.[1]
-
For solid spills, carefully sweep up the powder with absorbent material like sand or vermiculite to avoid creating dust.[1][2]
-
Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.[1][2]
-
Decontaminate the spill area with a suitable cleaning agent and wipe it down thoroughly.[1]
Disposal Workflow Diagram
References
Safeguarding Your Research: A Guide to Handling Protein Kinase C (19-31)
For researchers, scientists, and drug development professionals, the proper handling of bioactive compounds like Protein Kinase C (19-31) is paramount for both personal safety and experimental integrity. This synthetic peptide, a substrate for Protein Kinase C (PKC), requires careful management in the laboratory.[1][2] This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal protocols, ensuring a secure research environment.
While specific toxicity data for Protein Kinase C (19-31) is limited, it should be treated as a potentially hazardous substance.[1] The primary risks associated with handling the lyophilized (powder) form of peptides include inhalation of fine particles and irritation upon skin or eye contact.[1] Therefore, a comprehensive approach to personal protection is necessary to minimize exposure.[1]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense when working with Protein Kinase C (19-31). The following table summarizes the recommended PPE for various laboratory activities involving this peptide.[1]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses.[1] |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator.[1] |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat.[1] |
Operational Plan for Safe Handling
A systematic approach to handling Protein Kinase C (19-31) from receipt to disposal is crucial.
1. Receiving and Storage: Upon receipt, inspect the container for any damage. The lyophilized peptide should be stored at -20°C or colder in a tightly sealed container, protected from light.[1]
2. Reconstitution: To prevent condensation, allow the vial to equilibrate to room temperature in a desiccator before opening.[1] All handling of the lyophilized powder should be conducted in a chemical fume hood or a well-ventilated area to prevent inhalation.[1][3]
3. Experimental Use: Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when working with solutions containing the peptide.[1]
Disposal Plan
Proper containment and disposal of Protein Kinase C (19-31) waste are critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused or expired lyophilized peptide, contaminated PPE (gloves, etc.), weighing papers, and other contaminated consumables like pipette tips and tubes should be collected in a dedicated, clearly labeled, leak-proof container.[3]
-
Liquid Waste: Reconstituted peptide solutions and contaminated buffers should be collected in a separate, labeled, leak-proof container that is compatible with the solvents used.[3]
Disposal Procedure: Given the lack of specific toxicity data, Protein Kinase C (19-31) and any contaminated materials should be treated as potentially hazardous waste.[3] All waste must be disposed of in accordance with hazardous waste protocols and institutional and local regulations.[3][4] Never dispose of peptides down the drain or in the regular trash.[3]
If the peptide was used in experiments involving biological materials, the waste must be treated as biohazardous, which may require decontamination steps like autoclaving before chemical waste disposal.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Protein Kinase C (19-31).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
